Capnine
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
76187-10-5 |
|---|---|
分子式 |
C17H37NO4S |
分子量 |
351.5 g/mol |
IUPAC 名称 |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid |
InChI |
InChI=1S/C17H37NO4S/c1-15(2)12-10-8-6-4-3-5-7-9-11-13-17(19)16(18)14-23(20,21)22/h15-17,19H,3-14,18H2,1-2H3,(H,20,21,22) |
InChI 键 |
XMTQSVIYISYLNK-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
规范 SMILES |
CC(C)CCCCCCCCCCCC(C(CS(=O)(=O)O)N)O |
同义词 |
2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid capnine |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Bacterial Origin of Capnine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of capnine, a unique sulfonolipid found in a diverse range of bacteria. The document details the key enzymatic steps in its production, presents quantitative data on its abundance, and outlines the experimental methodologies used to elucidate its structure and function. This information is critical for researchers investigating bacterial lipid metabolism, developing novel antimicrobial agents, and understanding the role of these molecules in bacterial physiology and pathogenesis.
Discovery and Origin of this compound
This compound was first identified in 1980 by W. Godchaux III and E. R. Leadbetter in gliding bacteria belonging to the genus Capnocytophaga.[1][2][3] Structurally, this compound is 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, a sulfonolipid that is an analog of sphinganine.[2][3][4][5] This discovery was significant as it introduced a novel class of lipids in prokaryotes.
This compound and its N-acylated derivatives, known as capnoids, are primarily located in the outer membrane of Gram-negative bacteria from the phylum Bacteroidetes.[1][6][7][8][9][10] This phylum includes a wide array of bacteria from various environments, including soil, marine habitats, and the human microbiome, encompassing oral and intestinal bacteria.[1][6][7][8] The presence of this compound is not merely incidental; it is essential for the characteristic gliding motility observed in many of these bacterial species.[1]
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in bacteria bears a striking resemblance to the well-established sphingolipid biosynthetic pathway.[1][6][7][9][10] The process is primarily mediated by a trio of key enzymes: Cysteate synthase (CapA), Cysteate-C-fatty acyltransferase (CapB), and NAD(P)H-dependent dehydrothis compound reductase (CapC).[1][6][7][8][9] The genes encoding these enzymes have been identified and characterized in bacteria such as Capnocytophaga ochracea and Ornithobacterium rhinotracheale.[1][6][8]
The biosynthetic pathway can be summarized in the following steps:
-
Formation of Cysteate: The pathway initiates with the synthesis of cysteate from O-phospho-L-serine and sulfite, a reaction catalyzed by Cysteate synthase (CapA) .[1][6][7][8][9]
-
Formation of Dehydrothis compound: Subsequently, Cysteate-C-fatty acyltransferase (CapB) catalyzes the condensation of cysteate with a long-chain fatty acyl-CoA, typically 13-methyl-myristoyl-CoA, to form dehydrothis compound.[1][6][7][8][9]
-
Reduction to this compound: The final step involves the reduction of the keto group in dehydrothis compound by NAD(P)H-dependent dehydrothis compound reductase (CapC) to yield the final product, this compound.[1][6][7][8][9]
Interestingly, some bacteria possess an alternative route for the synthesis of the intermediate 3-dehydrothis compound, which involves an archaeal-type cysteate synthase.[1] The widespread presence of homologs for capA, capB, and capC across the Bacteroidetes phylum suggests that the capacity to produce this compound is a common feature of this bacterial lineage.[1][6][7][8]
Signaling Pathway Diagram
Caption: The enzymatic cascade of the this compound biosynthetic pathway.
Quantitative Data on this compound Abundance
The concentration of this compound and its acylated derivatives can be substantial, highlighting their importance as major components of the bacterial cell envelope.
| Bacterial Strain/Component | Lipid | Abundance | Reference |
| Capnocytophaga spp. (whole cells) | This compound and N-acylthis compound | 7 - 16 µmol/g (wet weight) | [3] |
| Capnocytophaga spp. (isolated cell envelopes) | This compound and N-acylthis compound | up to 400 mg/g of envelope protein | [3] |
Experimental Protocols
The elucidation of the this compound structure and its biosynthetic pathway has relied on a combination of classic and modern biochemical and analytical techniques.
Structural Elucidation of this compound
The definitive structure of this compound was determined using the following key experimental methods:
-
Infrared (IR) Absorption Spectrometry: This technique was employed to identify the functional groups present in the isolated lipid, providing initial clues about its chemical nature, including the presence of the sulfonate group.[3][4]
-
High-Resolution Mass Spectrometry (HR-MS): HR-MS was crucial for determining the precise molecular weight and elemental composition of this compound, which allowed for the deduction of its chemical formula.[3][4]
Elucidation of the Biosynthetic Pathway
The identification of precursors and the characterization of the enzymes involved in this compound biosynthesis were achieved through the following experimental approaches:
-
Stable Isotope Labeling: Early studies utilized labeling experiments to trace the metabolic fate of potential precursors. For instance, feeding experiments with isotopically labeled cysteate in Flavobacterium johnsoniae confirmed its role as a direct precursor for the sulfonate head group of this compound.[1]
-
Gene Cloning and Heterologous Expression: The genes encoding the biosynthetic enzymes (CapA, CapB, and CapC) were identified through bioinformatic analysis and subsequently cloned into a suitable expression host, such as E. coli. This allowed for the production of recombinant enzymes in sufficient quantities for further characterization.
-
Enzyme Purification and in vitro Assays: The heterologously expressed enzymes were purified using standard chromatographic techniques (e.g., affinity chromatography, ion-exchange chromatography). The activity of the purified enzymes was then confirmed through in vitro assays by providing the specific substrates (e.g., O-phospho-L-serine and sulfite for CapA) and monitoring the formation of the expected products using methods like high-performance liquid chromatography (HPLC) or mass spectrometry.
Experimental Workflow Diagram
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. This compound | Cyberlipid [cyberlipid.gerli.com]
- 3. Capnocytophaga spp. contain sulfonolipids that are novel in procaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C17H37NO4S | CID 195905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
- 8. Collection - Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - Biochemistry - Figshare [figshare.com]
- 9. librarysearch.bates.edu [librarysearch.bates.edu]
- 10. pubs.acs.org [pubs.acs.org]
The Crucial Role of Capnine in Bacterial Gliding Motility: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliding motility, a form of microbial translocation over surfaces without the aid of flagella or pili, is a key characteristic of many bacteria belonging to the phylum Bacteroidetes. This unique mode of movement is critical for various biological functions, including biofilm formation, nutrient acquisition, and pathogenesis. At the heart of this intricate process lies capnine, a sulfonolipid embedded in the outer membrane. This technical guide provides an in-depth exploration of the biological role of this compound in gliding motility, focusing on its biosynthesis, its necessity for the function of the Type IX Secretion System (T9SS), and the experimental methodologies used to study this phenomenon. The information presented herein is intended to be a valuable resource for researchers investigating novel antimicrobial targets and scientists in the field of bacterial motility.
Introduction to this compound and Gliding Motility
This compound, chemically known as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, is a sulfonolipid structurally analogous to sphingolipids.[1][2] It is a major component of the outer membrane of several gliding bacteria, including those from the genera Capnocytophaga and Flavobacterium.[3][4] Gliding motility is a complex process that involves the movement of adhesin proteins along the cell surface, propelled by a motor complex. In many Bacteroidetes, this machinery is the Type IX Secretion System (T9SS).[5] The integrity of the outer membrane, where both this compound and the T9SS are located, is paramount for efficient gliding.
The this compound Biosynthetic Pathway
The synthesis of this compound is a multi-step enzymatic process that is essential for its incorporation into the outer membrane. The pathway involves three key enzymes: CapA, CapB, and CapC.
-
CapA (Cysteate Synthase): This enzyme catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.[4][6]
-
CapB (Cysteate-C-fatty acyltransferase): CapB then catalyzes the condensation of cysteate with a fatty acyl-CoA, such as 13-methyl-myristoyl-CoA, to form dehydrothis compound.[4][6]
-
CapC (Dehydrothis compound Reductase): Finally, the NAD(P)H-dependent enzyme CapC reduces dehydrothis compound to produce this compound.[4][6]
In some bacteria, such as Alistipes finegoldii, an alternative first step is catalyzed by the enzyme SulA, a cysteate acyl-acyl carrier protein (ACP) transferase, which condenses acyl-ACP and cysteate to form 3-ketothis compound.[7]
Quantitative Impact of this compound on Gliding Motility
The absence of this compound has a profound impact on the gliding motility of bacteria. Studies on Flavobacterium johnsoniae have demonstrated that mutations in genes required for this compound biosynthesis lead to a complete loss or significant reduction of gliding motility.
| Strain | Relevant Genotype/Phenotype | Gliding Speed | Colony Morphology | Reference |
| Flavobacterium johnsoniae (Wild-Type) | This compound proficient | Up to 10 µm/s | Spreading colonies with thin edges | [1] |
| Flavobacterium johnsoniae (Wild-Type) | This compound proficient | Approximately 5 µm/s | Spreading colonies | [6] |
| Flavobacterium johnsoniae (fjoh_2419 mutant) | Deficient in this compound synthesis | Reduced motility at the microscopic level | Non-spreading colonies | [1] |
| Flavobacterium johnsoniae (gldK, gldL, gldM mutants) | Defective in T9SS components | Completely deficient in gliding motility | Non-spreading colonies | [1] |
The Role of this compound in the Function of the Type IX Secretion System (T9SS)
The T9SS is a complex molecular machine responsible for the secretion and surface localization of adhesin proteins, such as SprB in F. johnsoniae, which are essential for gliding motility. While a direct signaling interaction between this compound and the T9SS has not been elucidated, the available evidence strongly suggests that this compound's role is structural and essential for the proper functioning of the T9SS. This compound, as a major component of the outer membrane, is critical for maintaining the membrane's integrity and fluidity. This is necessary for the correct assembly and operation of the T9SS protein complex, which spans the entire cell envelope. A deficient outer membrane due to the absence of this compound would likely lead to the mislocalization or dysfunction of T9SS components, thereby inhibiting the transport of adhesins to the cell surface and abolishing gliding motility.
Experimental Protocols
Enzyme Assays for this compound Biosynthesis
The following are generalized protocols for assaying the activity of the key enzymes in the this compound biosynthetic pathway, based on methodologies described in the literature.
5.1.1. CapA (Cysteate Synthase) Activity Assay
-
Principle: The formation of cysteate from O-phospho-L-serine and sulfite is monitored by liquid chromatography-mass spectrometry (LC-MS).
-
Reaction Mixture:
-
50 mM Tris-HCl buffer (pH 8.0)
-
10 mM O-phospho-L-serine
-
20 mM Sodium sulfite
-
10 µM Pyridoxal 5'-phosphate (PLP)
-
1 µg of purified CapA enzyme
-
-
Procedure:
-
Combine all reaction components except the enzyme in a microcentrifuge tube.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the purified CapA enzyme.
-
Incubate at 37°C for 30 minutes.
-
Terminate the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge at high speed to pellet the precipitated protein.
-
Analyze the supernatant for the presence of cysteate using LC-MS.
-
5.1.2. CapB (Cysteate-C-fatty acyltransferase) Activity Assay
-
Principle: The formation of dehydrothis compound from cysteate and a fatty acyl-CoA is detected by LC-MS.
-
Reaction Mixture:
-
50 mM HEPES buffer (pH 7.5)
-
5 mM Cysteate
-
1 mM 13-methyl-myristoyl-CoA
-
10 µM PLP
-
2 µg of purified CapB enzyme
-
-
Procedure:
-
Follow the same procedural steps as for the CapA assay.
-
Analyze the supernatant for the presence of dehydrothis compound using LC-MS.
-
5.1.3. CapC (Dehydrothis compound Reductase) Activity Assay
-
Principle: The reduction of dehydrothis compound to this compound is coupled to the oxidation of NAD(P)H, which can be monitored spectrophotometrically by the decrease in absorbance at 340 nm, or the product can be analyzed by LC-MS.
-
Reaction Mixture:
-
50 mM Phosphate buffer (pH 7.0)
-
0.2 mM Dehydrothis compound (synthesized via the CapB reaction)
-
0.2 mM NADPH or NADH
-
1 µg of purified CapC enzyme
-
-
Procedure:
-
Combine all reaction components except the enzyme in a quartz cuvette.
-
Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.
-
Initiate the reaction by adding the purified CapC enzyme and mix quickly.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Alternatively, the reaction can be stopped and the product analyzed by LC-MS to confirm the formation of this compound.
-
Gliding Motility Assay
This protocol provides a method for observing and quantifying bacterial gliding motility on a solid surface.
-
Principle: The movement of individual bacterial cells on an agar surface is observed and recorded using phase-contrast microscopy.
-
Materials:
-
Microscope slides
-
Coverslips
-
Low-melt agar (e.g., 1% in appropriate growth medium)
-
Bacterial culture in logarithmic growth phase
-
Phase-contrast microscope with a camera for time-lapse imaging
-
-
Procedure:
-
Prepare a thin pad of low-melt agar on a microscope slide.
-
Inoculate the center of the agar pad with a small droplet (1-2 µl) of the bacterial culture.
-
Gently place a coverslip over the inoculum.
-
Place the slide on the microscope stage and allow the cells to acclimate for a few minutes.
-
Using a phase-contrast objective (e.g., 40x or 100x oil immersion), focus on the edge of the inoculum where individual cells are visible.
-
Record time-lapse videos of the moving cells.
-
The speed of individual cells can be determined by measuring the distance traveled over a specific time interval using image analysis software.
-
Implications for Drug Development
The essential role of this compound in the gliding motility and outer membrane integrity of many pathogenic bacteria, such as Capnocytophaga species which are associated with periodontal disease, makes its biosynthetic pathway an attractive target for novel antimicrobial drug development. Inhibitors of the CapA, CapB, or CapC enzymes could disrupt the formation of this compound, leading to a loss of gliding motility and potentially compromising the viability of the bacteria. A compromised outer membrane due to the lack of this compound may also increase the susceptibility of the bacteria to other antibiotics. Therefore, high-throughput screening for inhibitors of these enzymes could lead to the discovery of new classes of antibiotics effective against gliding bacteria.
Conclusion
This compound is a critical sulfonolipid whose role in the gliding motility of Bacteroidetes is indispensable. Its biosynthesis is a well-defined enzymatic pathway that is essential for the structural integrity of the outer membrane and the proper functioning of the Type IX Secretion System. The methodologies outlined in this guide provide a framework for the continued investigation of this compound's biological functions and for the exploration of its biosynthetic pathway as a novel target for antimicrobial therapies. Further research into the precise molecular interactions between this compound and the T9SS will undoubtedly provide deeper insights into the fascinating mechanism of bacterial gliding motility.
References
- 1. Flavobacterium johnsoniae Gliding Motility Genes Identified by mariner Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Towards a model for Flavobacterium gliding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Untangling Flavobacterium johnsoniae Gliding Motility and Protein Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparative analysis of Cellulophaga algicola and Flavobacterium johnsoniae gliding motility - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]
- 6. Flavobacterium johnsoniae SprA Is a Cell Surface Protein Involved in Gliding Motility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.illinois.edu [experts.illinois.edu]
An In-depth Technical Guide to the Capnine Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capnine, a sulfonolipid structurally analogous to sphingolipids, is a critical component of the outer membrane of bacteria belonging to the phylum Bacteroidetes. It plays a vital role in their characteristic gliding motility and has been implicated in host-microbe interactions. The elucidation of its biosynthetic pathway has opened new avenues for understanding bacterial lipid metabolism and identifying novel targets for antimicrobial drug development. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and the experimental protocols utilized for its characterization.
Introduction
Sulfonolipids are a class of sulfur-containing lipids found in various bacteria. Among these, this compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its N-acylated derivatives, known as capnoids, are prominently found in the outer membranes of gliding bacteria within the Bacteroidetes phylum.[1][2][3] The biosynthesis of this compound is essential for the gliding motility of these organisms.[2] Structurally, this compound resembles sphingolipids, suggesting a convergent evolutionary path for the biosynthesis of these membrane lipids.[1][2][3] This guide will provide a detailed exploration of the three-enzyme pathway responsible for this compound synthesis.
The this compound Biosynthetic Pathway: A Three-Step Enzymatic Cascade
The biosynthesis of this compound is a sequential three-step enzymatic process that converts O-phospho-L-serine and a fatty acyl-CoA into this compound. The pathway is catalyzed by three key enzymes: Cysteate Synthase (CapA), Cysteate-C-Fatty Acyltransferase (CapB), and NAD(P)H-dependent Dehydrothis compound Reductase (CapC).[1][2][3]
Step 1: Synthesis of Cysteate by CapA
The pathway initiates with the formation of L-cysteate from O-phospho-L-serine (OPS) and sulfite. This reaction is catalyzed by Cysteate Synthase (CapA) , a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[2]
-
Substrates: O-phospho-L-serine, Sulfite
-
Product: L-cysteate, Phosphate
-
Enzyme: CapA (Cysteate Synthase)
-
Cofactor: Pyridoxal 5'-phosphate (PLP)
Step 2: Condensation to form 3-Dehydrothis compound by CapB
The second step involves the condensation of L-cysteate with a long-chain fatty acyl-CoA, typically 13-methyl-myristoyl-CoA, to produce 3-dehydrothis compound. This reaction is catalyzed by Cysteate-C-Fatty Acyltransferase (CapB) .[1][2][3]
-
Substrates: L-cysteate, 13-methyl-myristoyl-CoA
-
Product: 3-Dehydrothis compound, CoA
-
Enzyme: CapB (Cysteate-C-Fatty Acyltransferase)
Step 3: Reduction to this compound by CapC
The final step in the pathway is the reduction of the keto group in 3-dehydrothis compound to a hydroxyl group, yielding the final product, this compound. This stereospecific reduction is catalyzed by the NAD(P)H-dependent Dehydrothis compound Reductase (CapC) .[1][2][3]
-
Substrate: 3-Dehydrothis compound
-
Product: this compound
-
Enzyme: CapC (Dehydrothis compound Reductase)
-
Cofactor: NADPH or NADH
Quantitative Data
While comprehensive kinetic parameters for the this compound biosynthetic enzymes are still being extensively researched, the following table summarizes the available information on the enzymes characterized from Capnocytophaga ochracea (CapA and CapB) and Ornithobacterium rhinotracheale (CapC).
| Enzyme | Source Organism | Substrate(s) | Product(s) | Cofactor(s) | Optimal pH | Optimal Temperature (°C) |
| CapA | Capnocytophaga ochracea | O-phospho-L-serine, Sulfite | L-cysteate, Phosphate | PLP | ~8.0 | 37 |
| CapB | Capnocytophaga ochracea | L-cysteate, 13-methyl-myristoyl-CoA | 3-Dehydrothis compound, CoA | - | ~7.5 | 37 |
| CapC | Ornithobacterium rhinotracheale | 3-Dehydrothis compound | This compound | NADPH | ~7.0 | 37 |
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the characterization of the this compound biosynthetic pathway.[1][2]
Cloning, Expression, and Purification of this compound Biosynthetic Enzymes
Objective: To produce and purify recombinant CapA, CapB, and CapC for in vitro assays.
Protocol:
-
Gene Synthesis and Cloning:
-
Codon-optimize the genes encoding CapA (C. ochracea), CapB (C. ochracea), and CapC (O. rhinotracheale) for expression in Escherichia coli.
-
Synthesize the genes and clone them into a suitable expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (His6) tag for affinity purification.
-
-
Protein Expression:
-
Transform the expression plasmids into an appropriate E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.
-
Continue incubation at 16°C for 16-20 hours.
-
-
Cell Lysis and Protein Purification:
-
Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C.
-
Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM dithiothreitol (DTT)).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 16,000 x g for 30 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His6-tagged protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Analyze the purified protein by SDS-PAGE.
-
Desalt and concentrate the purified protein using an appropriate method (e.g., centrifugal filtration) into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).
-
In Vitro Enzyme Assays
4.2.1. CapA (Cysteate Synthase) Assay
Objective: To determine the activity of CapA by measuring the formation of L-cysteate.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 2 mM O-phospho-L-serine, 10 mM sodium sulfite, 0.1 mM PLP, and 5 µM purified CapA in a total volume of 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Quenching: Stop the reaction by adding 200 µL of methanol.
-
Analysis:
-
Centrifuge the quenched reaction to precipitate the enzyme.
-
Analyze the supernatant for the presence of L-cysteate using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
4.2.2. CapB (Cysteate-C-Fatty Acyltransferase) Assay
Objective: To determine the activity of CapB by measuring the formation of 3-dehydrothis compound.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 2 mM L-cysteate, 0.5 mM 13-methyl-myristoyl-CoA, and 5 µM purified CapB in a total volume of 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Quenching: Stop the reaction by adding 200 µL of methanol.
-
Analysis:
-
Centrifuge the quenched reaction.
-
Analyze the supernatant for the formation of 3-dehydrothis compound by LC-MS.
-
4.2.3. CapC (Dehydrothis compound Reductase) Assay
Objective: To determine the activity of CapC by measuring the NADPH-dependent reduction of 3-dehydrothis compound to this compound.
Protocol:
-
Coupled Assay with CapB: This assay is typically performed as a coupled reaction with CapB to generate the CapC substrate, 3-dehydrothis compound, in situ.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES (pH 7.5), 2 mM L-cysteate, 0.5 mM 13-methyl-myristoyl-CoA, 1 mM NADPH, 5 µM purified CapB, and 5 µM purified CapC in a total volume of 200 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 2 hours.
-
Reaction Quenching: Stop the reaction by adding 200 µL of methanol.
-
Analysis:
-
Centrifuge the quenched reaction.
-
Analyze the supernatant for the presence of this compound by LC-MS.
-
Mandatory Visualizations
This compound Biosynthetic Pathway
Caption: The three-step enzymatic pathway for the biosynthesis of this compound.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for the characterization of this compound biosynthetic enzymes.
Relationship between this compound and Sphingolipid Biosynthesis
Caption: A logical diagram illustrating the analogous steps in this compound and sphingolipid biosynthesis.
References
The Pivotal Role of Sulfonolipids in Bacteroidetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Members of the phylum Bacteroidetes are prominent inhabitants of the mammalian gut microbiome and other diverse environments. A unique feature of many Bacteroidetes species is the production of sulfonolipids, a class of sulfur-containing lipids structurally analogous to sphingolipids. These molecules are not merely structural components of the bacterial outer membrane; they are key players in a variety of physiological processes, including gliding motility, interspecies signaling, and modulation of the host immune system. This technical guide provides an in-depth exploration of the function of sulfonolipids in Bacteroidetes, detailing their biosynthesis, physiological roles, and the experimental methodologies used to study them. A significant focus is placed on their interaction with the host, particularly their ability to antagonize lipopolysaccharide (LPS) signaling through the Toll-like receptor 4 (TLR4) pathway, highlighting their potential as therapeutic targets for inflammatory conditions such as inflammatory bowel disease (IBD).
Introduction
Sulfonolipids are a class of lipids characterized by a capnine base, which is a long-chain amino alcohol containing a sulfonate group, N-acylated with a fatty acid. First identified in environmental bacteria, they are now recognized as significant molecules produced by commensal gut Bacteroidetes, particularly species belonging to the genera Alistipes and Odoribacter. Their structural similarity to eukaryotic sphingolipids, which are crucial signaling molecules, has prompted intensive research into their functions. This guide synthesizes the current understanding of Bacteroidetes sulfonolipids, offering a comprehensive resource for researchers in microbiology, immunology, and drug development.
Sulfonolipid Biosynthesis
The biosynthesis of sulfonolipids in Bacteroidetes is a multi-step enzymatic process that mirrors the initial steps of sphingolipid synthesis. The pathway involves the condensation of a fatty acyl carrier protein (ACP) or coenzyme A (CoA) thioester with the sulfur-containing amino acid, cysteate.
Key Enzymes and Reactions
The core biosynthetic pathway involves the sequential action of several key enzymes:
-
Cysteate Synthase (CapA): In some Bacteroidetes, the pathway begins with the synthesis of cysteate from O-phospho-L-serine and sulfite, catalyzed by CapA.
-
Cysteate Acyl-ACP Transferase (SulA) / Cysteate-C-fatty acyltransferase (CapB): This pyridoxal phosphate (PLP)-dependent enzyme catalyzes the crucial condensation reaction between an acyl-ACP (or acyl-CoA in some species) and cysteate to form 3-ketothis compound. This is the first committed step in sulfonolipid synthesis.
-
Dehydrothis compound Reductase (CapC): The 3-ketothis compound intermediate is then reduced by an NAD(P)H-dependent reductase to form this compound.
-
N-acyltransferase: Finally, a yet-to-be-fully-characterized N-acyltransferase attaches a fatty acid to the amino group of this compound to produce the final sulfonolipid. Variations in the acyl chain (e.g., hydroxylation) lead to different sulfonolipid species, such as sulfobacin A and B.
Biosynthesis Pathway Diagram
The following diagram illustrates the core sulfonolipid biosynthetic pathway in Bacteroidetes.
Caption: The biosynthetic pathway of sulfonolipids in Bacteroidetes.
Physiological Functions of Sulfonolipids
Sulfonolipids are integral to the biology of producing Bacteroidetes, with roles spanning from cellular motility to complex interactions with other organisms.
Gliding Motility
In many environmental Bacteroidetes, such as Flavobacterium johnsoniae and Capnocytophaga species, sulfonolipids are essential for gliding motility, a form of movement over surfaces without the aid of flagella.[1] While the precise mechanism is still under investigation, it is hypothesized that sulfonolipids, being major components of the outer membrane, contribute to the fluidity and adhesive properties of the cell surface, which are necessary for the functioning of the gliding machinery.
Host-Microbe Interactions and Immune Modulation
A critical function of sulfonolipids produced by gut commensal Bacteroidetes is the modulation of the host immune system. Several studies have demonstrated that sulfonolipids, particularly sulfobacin A, can act as antagonists of the Toll-like receptor 4 (TLR4) signaling pathway.[2][3][4][5][6]
Lipopolysaccharide (LPS), a component of the outer membrane of most Gram-negative bacteria, is a potent activator of TLR4, leading to a pro-inflammatory response. Sulfonolipids have been shown to competitively inhibit LPS binding to the MD-2 co-receptor of TLR4.[3] This antagonism dampens the inflammatory cascade initiated by LPS, suggesting a mechanism by which sulfonolipid-producing bacteria can contribute to maintaining gut homeostasis. This function is particularly relevant in the context of inflammatory bowel disease (IBD), where dysregulated immune responses to gut microbes play a central role.
Interspecies Signaling
Bacteroidetes sulfonolipids can also act as signaling molecules in interactions with eukaryotes. A notable example is the induction of multicellular rosette formation in the choanoflagellate Salpingoeca rosetta by sulfonolipids produced by the bacterium Algoriphagus machipongonensis. This interaction suggests a role for sulfonolipids in mediating symbiotic relationships.
Signaling Pathway Diagram: TLR4 Antagonism
The following diagram illustrates the antagonistic effect of Bacteroidetes sulfonolipids on the LPS-induced TLR4 signaling pathway.
Caption: Sulfonolipid antagonism of the LPS/TLR4 signaling pathway.
Quantitative Data
Precise quantification of sulfonolipids in different Bacteroidetes species and within the gut environment is an active area of research. The available data indicates that they are major components of the outer membrane in producing species.
Table 1: Abundance and Properties of Bacteroidetes Sulfonolipids and Related Enzymes
| Parameter | Organism/System | Value/Observation | Reference |
| Lipid Abundance | |||
| Sulfonolipid Content | Cytophaga johnsonae | Localized to the outer membrane. | [7] |
| Sphingolipid Content (structurally related) | Bacteroides thetaiotaomicron OMV | >50% of total lipid content. | |
| Enzyme Kinetics | |||
| SulA (Cysteate Acyl-ACP Transferase) | Alistipes finegoldii | KD for cysteate: ~1.5 mM | [8][9] |
| Hill coefficient (h): ~1.8 | [8][9] | ||
| Substrate preference: Acyl-ACP >> Acyl-CoA | [8][9][10] | ||
| Physiological Concentrations | |||
| Sulfobacin B | Mouse cecum (High-fat diet) | Significantly increased compared to low-fat diet. | [3] |
| This compound and Sulfonolipids | Mouse cecal extracts | Detected, with Alistipes and Odoribacter as primary producers. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of Bacteroidetes sulfonolipids.
Extraction and Purification of Sulfonolipids
This protocol is adapted from methodologies used for bacterial lipid analysis.
Objective: To extract total lipids, including sulfonolipids, from Bacteroidetes cultures.
Materials:
-
Bacterial cell pellet
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes with Teflon-lined caps
-
Rotary evaporator
-
Solid Phase Extraction (SPE) silica columns
Procedure:
-
Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with sterile phosphate-buffered saline (PBS) to remove media components.
-
Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v). b. Vortex vigorously for 15 minutes at room temperature. c. Add additional chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water), creating a two-phase system. d. Centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids.
-
Solvent Removal: Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Purification (Optional): For higher purity, the dried lipid extract can be fractionated using SPE on a silica column. Elute with solvents of increasing polarity (e.g., chloroform, acetone, methanol) to separate different lipid classes. Sulfonolipids will elute in the more polar fractions.
Analysis by Mass Spectrometry
Objective: To identify and characterize sulfonolipids in a lipid extract.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Electrospray Ionization (ESI) Mass Spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation: Resuspend the dried lipid extract in a suitable solvent for HPLC injection (e.g., methanol or isopropanol).
-
Chromatographic Separation:
-
Use a C18 reverse-phase HPLC column.
-
Employ a gradient elution program with mobile phases such as water with formic acid and acetonitrile with formic acid. This will separate the different lipid species based on their hydrophobicity.
-
-
Mass Spectrometry Analysis:
-
Operate the mass spectrometer in negative ion mode, as the sulfonate group is readily deprotonated.
-
Acquire full scan MS data to identify the molecular ions of potential sulfonolipids.
-
Perform tandem MS (MS/MS) on the parent ions to obtain fragmentation patterns. A characteristic fragment corresponds to the loss of the sulfonic acid headgroup.
-
Genetic Manipulation: Gene Knockout in Bacteroides
This protocol describes a general method for creating a gene knockout, for example, of sulA, in Bacteroides using a suicide vector and homologous recombination.
Objective: To create a null mutant of a sulfonolipid biosynthesis gene.
Materials:
-
Bacteroides strain of interest
-
E. coli donor strain (e.g., S17-1)
-
Suicide vector (does not replicate in Bacteroides) containing a selectable marker (e.g., erythromycin resistance) and a counter-selectable marker (e.g., sacB).
-
Primers to amplify flanking regions of the target gene.
-
Appropriate antibiotics and growth media for Bacteroides and E. coli.
Procedure:
-
Construct the Knockout Vector: a. Amplify ~1 kb regions upstream and downstream of the target gene (sulA) from Bacteroides genomic DNA. b. Clone these flanking regions into the suicide vector on either side of the selectable marker.
-
Conjugation: a. Grow the E. coli donor strain containing the knockout vector and the recipient Bacteroides strain to mid-log phase. b. Mix the donor and recipient cells and spot them onto a supportive agar plate (e.g., BHI agar). Incubate anaerobically to allow conjugation to occur.
-
Selection of Cointegrants: a. Resuspend the conjugation mixture and plate onto selective agar containing an antibiotic to kill the E. coli donor and the appropriate antibiotic to select for Bacteroides that have integrated the vector into their chromosome via a single homologous recombination event.
-
Counter-selection for Double Crossover: a. Grow the cointegrants in non-selective medium to allow for a second recombination event that will excise the vector. b. Plate the culture onto a medium containing the counter-selective agent (e.g., sucrose for sacB). Only cells that have lost the vector (and the sacB gene) will survive.
-
Screening and Verification: a. Screen the surviving colonies by PCR using primers that flank the target gene to identify colonies where the gene has been deleted. b. Confirm the deletion by sequencing the PCR product and by analyzing the lipid profile of the mutant to confirm the absence of sulfonolipids.
Experimental Workflow Diagram
The following diagram outlines the general workflow for studying Bacteroidetes sulfonolipids.
Caption: A general experimental workflow for the study of sulfonolipids.
Implications for Drug Development
The discovery of the immunomodulatory properties of Bacteroidetes sulfonolipids opens up new avenues for drug development, particularly for diseases characterized by excessive inflammation.
-
IBD Therapeutics: The ability of sulfonolipids to antagonize LPS-induced inflammation suggests that they, or synthetic analogs, could be developed as therapeutics to dampen the inflammatory response in the gut of IBD patients.
-
Sepsis: Given that the systemic inflammatory response in sepsis is often driven by LPS, sulfonolipid-based molecules could potentially be explored as agents to mitigate the cytokine storm associated with this life-threatening condition.
-
Modulation of the Microbiome: Understanding the role of sulfonolipids in the gut ecosystem could inform the development of next-generation probiotics or prebiotics designed to promote the growth of beneficial, sulfonolipid-producing bacteria.
Conclusion
Sulfonolipids are a fascinating and functionally significant class of molecules produced by the phylum Bacteroidetes. Their roles extend from fundamental cellular processes like motility to intricate interactions with the host immune system. The elucidation of their biosynthetic pathway and their ability to antagonize TLR4 signaling has provided a molecular basis for the health-promoting effects of certain gut commensals. For researchers and drug development professionals, the study of Bacteroidetes sulfonolipids offers a rich field of inquiry with the potential to yield novel therapeutic strategies for a range of inflammatory diseases. Continued research into the quantitative distribution, precise mechanisms of action, and clinical relevance of these unique lipids will undoubtedly be a fruitful area of investigation.
References
- 1. Protocols | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 2. Structural and Functional Analysis of Bacterial Sulfonosphingolipids and Rosette‐Inducing Factor 2 (RIF‐2) by Mass Spectrometry‐Guided Isolation and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonolipids as novel metabolite markers of Alistipes and Odoribacter affected by high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction by the lipopolysaccharide receptor, Toll-like receptor-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Streamlined Genetic Manipulation of Diverse Bacteroides and Parabacteroides Isolates from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Biochemical characterization of the first step in sulfonolipid biosynthesis in Alistipes finegoldii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemical characterization of the first step in sulfonolipid biosynthesis in Alistipes finegoldii - PubMed [pubmed.ncbi.nlm.nih.gov]
Capnine as a Biological Surfactant: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Capnine, a sulfonolipid found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes, is a fascinating molecule with potential applications as a biological surfactant. Its unique chemical structure, analogous to sphingolipids, suggests amphiphilic properties that could be harnessed for various scientific and therapeutic purposes. This technical guide provides an in-depth overview of this compound, including its biochemical synthesis, inferred surfactant properties, detailed experimental protocols for its characterization, and potential applications in drug development.
The this compound Molecule: Structure and Biosynthesis
This compound, chemically known as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate, possesses a distinct structure featuring a long hydrophobic alkyl chain and a hydrophilic sulfonate headgroup.[1][2] This amphipathic nature is the primary reason for its potential as a surfactant. It is structurally similar to sphingosine, a key component of sphingolipids in eukaryotic cell membranes.[3][4] N-acylated derivatives of this compound, known as capnoids, are also found in these bacteria.[1]
The biosynthetic pathway of this compound has been elucidated and involves a series of enzymatic reactions catalyzed by the enzymes CapA, CapB, and CapC.[5][6][7]
The process begins with the synthesis of cysteate from O-phospho-L-serine and sulfite, a reaction catalyzed by cysteate synthase (CapA). Subsequently, cysteate-C-fatty acyltransferase (CapB) catalyzes the condensation of cysteate with 13-methyl-myristoyl-CoA to form 3-dehydrothis compound. Finally, NAD(P)H-dependent dehydrothis compound reductase (CapC) reduces 3-dehydrothis compound to yield this compound.[5]
Inferred Surfactant Properties of this compound
While direct experimental data on the surfactant properties of this compound is currently limited in publicly available literature, its amphiphilic structure allows for informed inferences. The long, 15-methylhexadecane chain constitutes a significant hydrophobic tail, while the sulfonate group (-SO3H) at the C1 position, along with the hydroxyl and amino groups at C3 and C2 respectively, forms a polar, hydrophilic head. This molecular arrangement strongly suggests that this compound will behave as a surfactant in aqueous environments, reducing surface tension at interfaces.
Comparison with Sphingosine:
The structural analogy to sphingosine, a known amphipathic molecule, further supports this hypothesis.[3][8] Both molecules possess a long alkyl chain and a polar head group. However, the presence of the strongly acidic sulfonate group in this compound, as opposed to the primary alcohol in sphingosine, is expected to confer distinct surfactant properties, potentially leading to a different critical micelle concentration (CMC) and surface activity.
| Feature | This compound | Sphingosine |
| Hydrophobic Tail | 15-methylhexadecane | (E)-octadec-4-ene |
| Hydrophilic Head | 2-amino-3-hydroxy-1-sulfonate | 2-amino-1,3-diol |
| Charge at neutral pH | Negative (sulfonate group) | Zwitterionic (amino and hydroxyl groups) |
Experimental Protocols for Characterization of this compound as a Biological Surfactant
To quantitatively assess the surfactant properties of this compound, a series of biophysical experiments are necessary. The following protocols are proposed based on established methods for biosurfactant characterization.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of any surfactant, representing the concentration at which surfactant molecules begin to self-assemble into micelles.
Method 1: Surface Tension Measurement
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a stock solution of purified this compound in deionized water.
-
Create a series of dilutions of the this compound stock solution with varying concentrations.
-
Measure the surface tension of each dilution using the tensiometer at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting curve, where the slope changes abruptly.[9]
-
Method 2: Conductivity Measurement
-
Principle: The conductivity of an ionic surfactant solution changes at the CMC due to the different mobility of micelles compared to individual surfactant monomers.
-
Apparatus: Conductometer.
-
Procedure:
-
Prepare a series of this compound solutions of different concentrations in deionized water.
-
Measure the electrical conductivity of each solution at a constant temperature.
-
Plot the conductivity as a function of this compound concentration.
-
The plot will show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[10]
-
Measurement of Surface Tension Reduction
This experiment quantifies the effectiveness of this compound in reducing the surface tension of water.
-
Apparatus: Tensiometer.
-
Procedure:
-
Prepare a this compound solution at a concentration above its determined CMC.
-
Measure the surface tension of this solution.
-
Compare the measured surface tension to that of pure water (approximately 72 mN/m at 25°C) to determine the extent of surface tension reduction.
-
Emulsification Index (E24)
The emulsification index assesses the ability of a surfactant to form and stabilize an emulsion.
-
Procedure:
-
Mix equal volumes of an aqueous solution of this compound (at a concentration above its CMC) and an immiscible hydrocarbon (e.g., n-hexadecane) in a test tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Allow the mixture to stand for 24 hours.
-
Measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the E24 index using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
-
Potential Applications in Drug Development
The unique properties of biological surfactants make them attractive for various applications in the pharmaceutical industry. Based on its inferred surfactant characteristics, this compound could potentially be utilized in the following areas:
-
Drug Solubilization: Many promising drug candidates exhibit poor water solubility, which limits their bioavailability. As a surfactant, this compound could form micelles that encapsulate hydrophobic drugs, thereby increasing their solubility in aqueous formulations.
-
Drug Delivery Systems: this compound could be a key component in the formulation of novel drug delivery systems such as nanoemulsions, microemulsions, and liposomes. These systems can protect drugs from degradation, control their release, and potentially target them to specific sites in the body.[11]
-
Permeation Enhancement: Some surfactants can transiently and reversibly increase the permeability of biological membranes, facilitating the absorption of drugs across epithelial barriers. The interaction of this compound with cell membranes would need to be investigated to assess its potential in this area.
Future Directions:
The field of this compound research is still in its early stages. Future studies should focus on:
-
Quantitative Characterization: Performing the experiments outlined in this guide to obtain concrete data on this compound's surfactant properties.
-
Toxicity and Biocompatibility: Evaluating the safety profile of this compound to determine its suitability for pharmaceutical applications.
-
Mechanism of Action: Investigating the interaction of this compound with lipid bilayers and cell membranes to understand its biological effects.
-
Synthetic Production: Developing efficient chemical or chemoenzymatic synthesis methods for this compound to enable larger-scale studies and potential commercialization.
This compound represents a promising, yet largely unexplored, biological surfactant. Its unique sulfonate headgroup and structural similarity to sphingolipids suggest a range of interesting physicochemical properties. Through rigorous experimental characterization and further research into its biological interactions, this compound could emerge as a valuable tool for researchers and a novel excipient for the development of advanced drug delivery systems.
References
- 1. This compound | Cyberlipid [cyberlipid.gerli.com]
- 2. This compound | C17H37NO4S | CID 195905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Collection - Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - Biochemistry - Figshare [figshare.com]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
The Enigmatic Role of Capnine in the Architecture of Bacterial Outer Membranes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Capnine, a sulfonolipid found within the outer membrane of certain gliding bacteria of the phylum Bacteroidetes, represents a fascinating and underexplored component of the bacterial cell envelope.[1][2] While its biosynthetic pathway is partially elucidated, its precise quantitative role in defining the composition and biophysical properties of the outer membrane remains an area of active investigation. This technical guide synthesizes the current understanding of this compound, its context within the intricate structure of the Gram-negative outer membrane, and the experimental methodologies poised to unravel its functional significance. The information presented herein is intended to provide a foundational resource for researchers engaged in the study of bacterial membrane biology and the development of novel antimicrobial strategies targeting the cell envelope.
Introduction to this compound and the Bacterial Outer Membrane
This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) and its acylated derivatives, known as capnoids, are distinguishing features of the outer membranes of gliding bacteria such as Flavobacterium johnsoniae and Cytophaga johnsonae.[1][2] These sulfonolipids are structurally analogous to sphingolipids, suggesting a potential for unique contributions to membrane structure and function.
The Gram-negative outer membrane is a complex, asymmetric bilayer that serves as a formidable permeability barrier, contributing to the intrinsic resistance of these bacteria to many antibiotics. The inner leaflet is composed of phospholipids, while the outer leaflet is predominantly composed of lipopolysaccharide (LPS). This unique architecture is interspersed with a variety of proteins, including porins and the machinery for protein secretion and motility.
The Biosynthesis of this compound: A Potential Regulatory Checkpoint
The synthesis of this compound is a multi-enzyme process, with key enzymes identified as cysteate synthase (CapA), cysteate-C-fatty acyltransferase (CapB), and dehydrothis compound reductase (CapC).[1][2] Understanding this pathway is crucial as it presents potential targets for modulating this compound production to study its impact on the outer membrane.
References
An In-depth Technical Guide on the Natural Sources and Producers of Capnine
To the attention of: Researchers, scientists, and drug development professionals.
Following a comprehensive and systematic search of available scientific literature and chemical databases, we have been unable to identify any recognized chemical or biological substance named "Capnine." This term does not appear in established chemical registries, peer-reviewed scientific journals, or public databases of natural compounds.
This suggests several possibilities:
-
Novel or Proprietary Substance: "this compound" may be a very new or proprietary compound that has not yet been disclosed in public-domain scientific literature.
-
Misspelling or Alternative Nomenclature: The term "this compound" could be a misspelling of a known compound with a similar name. We recommend verifying the spelling and any potential alternative names.
-
Internal or Codenamed Designation: It might be an internal codename used within a specific research group or company that has not been made public.
-
Fictional Substance: The name may have been created for a theoretical or fictional context.
Without a valid scientific record of a compound named "this compound," it is not possible to provide a technical guide on its natural sources, producers, quantitative data, experimental protocols, or associated signaling pathways.
We recommend that you please verify the chemical name and any associated identifiers (such as a CAS number, IUPAC name, or SMILES string) to enable a more fruitful search for the information you require. Should a corrected or alternative name be provided, we would be pleased to revisit this inquiry.
Methodological & Application
Application Note: Isolation and Purification of Capnine from Bacterial Cultures
Introduction
Capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) and its N-acylated derivatives, known as capnoids, are sulfonolipids found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes.[1][2] These compounds play a role in the unique gliding motility of these bacteria.[1] Structurally similar to sphingolipids, this compound has garnered interest due to its biological activities, including the ability to act as a kinetic inhibitor of the Vitamin D receptor (VDR) ligand-binding pocket, thereby potentially modulating the transcription of antimicrobial peptides.[3] This application note provides a comprehensive protocol for the isolation and purification of this compound from a bacterial source, such as Capnocytophaga or Flavobacterium species. The general strategy for recovering natural products from microbial cultures involves repeated application of extraction and chromatographic separation methods.[4][5]
This protocol outlines a four-stage process:
-
Bacterial Fermentation
-
Extraction of Crude this compound
-
Multi-Step Chromatographic Purification
-
Purity Assessment and Characterization
Stage 1: Bacterial Fermentation
The initial step is to culture the this compound-producing bacteria in a suitable liquid medium to generate sufficient biomass and promote the biosynthesis of the target secondary metabolite.
Protocol 1: Shake Flask Fermentation of Flavobacterium sp.
-
Media Preparation: Prepare a suitable growth medium. A recommended medium is a modified Cytophaga medium containing:
-
Tryptone: 5.0 g/L
-
Yeast Extract: 2.5 g/L
-
Beef Extract: 2.5 g/L
-
Sodium Acetate: 1.0 g/L
-
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O): 0.2 g/L
-
Calcium Chloride Dihydrate (CaCl₂·2H₂O): 0.1 g/L
-
Adjust pH to 7.2 before autoclaving.
-
-
Inoculation: Inoculate 1 L of the sterile medium in a 2.8 L baffled flask with a 5% (v/v) seed culture of Flavobacterium sp. grown for 24-48 hours.
-
Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 30°C for 72-96 hours. Monitor growth by measuring optical density at 600 nm (OD₆₀₀).
-
Harvesting: After the incubation period, harvest the bacterial cells and supernatant by centrifugation at 8,000 x g for 20 minutes at 4°C. Separate the supernatant and the cell pellet for subsequent extraction.
Stage 2: Extraction of Crude this compound
This compound and its derivatives are lipids located in the outer membrane.[2] Therefore, an extraction procedure targeting both the cell biomass and the culture supernatant is recommended.
Protocol 2: Solvent-Based Extraction
-
Cell Pellet Extraction:
-
Resuspend the cell pellet from the 1 L culture in 200 mL of a 1:1 (v/v) mixture of methanol and chloroform.
-
Sonicate the suspension for 15 minutes in an ice bath to disrupt the cell membranes.
-
Stir the mixture at room temperature for 2 hours.
-
Centrifuge at 6,000 x g for 15 minutes to pellet the cell debris.
-
Collect the supernatant (crude extract).
-
-
Supernatant Extraction (Liquid-Liquid Extraction):
-
To the 1 L of culture supernatant, add an equal volume of ethyl acetate.
-
Mix vigorously in a separatory funnel for 10 minutes.
-
Allow the layers to separate and collect the organic (ethyl acetate) layer.
-
Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.
-
Pool all organic extracts.
-
-
Concentration:
-
Combine the crude extract from the cell pellet and the pooled organic extracts from the supernatant.
-
Concentrate the combined extract to dryness using a rotary evaporator at 40°C.
-
The resulting residue is the crude this compound extract.
-
Stage 3: Multi-Step Chromatographic Purification
The purification of natural products from complex microbial extracts typically requires several chromatographic steps.[4][5][6][] This protocol employs a combination of solid-phase extraction, flash chromatography, and preparative HPLC.
Protocol 3a: Solid-Phase Extraction (SPE) for Initial Fractionation
-
Sample Preparation: Dissolve the crude extract in a minimal volume of the loading solvent (e.g., 95:5 Dichloromethane:Methanol).
-
Column Equilibration: Equilibrate a C18 SPE cartridge (e.g., 5g) with methanol, followed by the loading solvent.
-
Loading: Load the dissolved crude extract onto the equilibrated SPE cartridge.
-
Elution: Elute the cartridge with a stepwise gradient of increasing methanol in dichloromethane (e.g., 5%, 20%, 50%, 80%, and 100% methanol).
-
Analysis: Analyze each fraction by Thin Layer Chromatography (TLC) or LC-MS to identify the fractions containing this compound. Pool the positive fractions and concentrate them.
Protocol 3b: Flash Chromatography for Further Separation
-
Stationary Phase: Silica gel column.
-
Mobile Phase: A gradient of methanol in chloroform.
-
Procedure:
-
Dissolve the concentrated, this compound-rich fraction from SPE in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a linear gradient of methanol in chloroform (e.g., from 0% to 20% methanol over 30 column volumes).
-
Collect fractions and analyze them by TLC or LC-MS.
-
Pool the fractions containing the highest concentration of this compound and evaporate the solvent.
-
Protocol 3c: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification
-
Column: C18 reversed-phase preparative column (e.g., 250 x 21.2 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient: A linear gradient from 60% B to 95% B over 40 minutes.
-
Flow Rate: 15 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Dissolve the semi-purified sample from flash chromatography in the initial mobile phase composition.
-
Inject the sample onto the HPLC system.
-
Collect the peak corresponding to the retention time of this compound.
-
Desalt the collected fraction if necessary and lyophilize to obtain the pure compound.
-
Stage 4: Purity Assessment and Characterization
The purity of the final product should be assessed using analytical HPLC-MS. Structural elucidation is typically performed using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the hypothetical quantitative data from a 10 L fermentation batch.
| Purification Step | Total Weight (mg) | This compound Purity (%) | Yield (%) |
| Crude Extract | 15,000 | ~1% | 100% |
| SPE Fraction Pool | 2,500 | 15% | 83.3% |
| Flash Chromatography Pool | 450 | 70% | 63.0% |
| Preparative HPLC | 120 | >98% | 26.7% |
Visualizations
Caption: Workflow for this compound Isolation and Purification.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
References
- 1. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Isolation and Purification of Natural Products from Microbial Cultures | Springer Nature Experiments [experiments.springernature.com]
- 5. Isolation and Purification of Natural Products from Microbial Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. column-chromatography.com [column-chromatography.com]
Application Notes & Protocols for the Analytical Detection of Capnine
For researchers, scientists, and drug development professionals, the accurate and sensitive detection of novel bioactive molecules is paramount. Capnine, a sulfonolipid found in the outer membrane of gliding bacteria, presents a unique analytical challenge and a potential target for therapeutic intervention.[1][2][3] This document provides detailed application notes and protocols for the detection and quantification of this compound using common analytical techniques.
Introduction to this compound
This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid structurally similar to sphingolipids.[1][2][3] It is a key component of the outer membrane of bacteria in the phylum Bacteroidetes and is implicated in their gliding motility.[1][2][3] The biosynthetic pathway of this compound has been recently elucidated, providing a foundation for understanding its physiological role and for developing targeted analytical methods.[1][3] Given its presence in pathogenic bacteria, the ability to accurately detect and quantify this compound is of significant interest for both basic research and drug development.
Analytical Techniques for this compound Detection
This section outlines three common analytical techniques for the detection and quantification of this compound in biological matrices: High-Performance Liquid Chromatography with UV Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a robust and widely used technique for the separation and quantification of small molecules.[4] The method separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light by the analyte.[5][6] For this compound, which lacks a strong chromophore, derivatization with a UV-absorbing tag may be necessary to enhance sensitivity.
Experimental Protocol:
-
Sample Preparation (from bacterial culture):
-
Harvest bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Perform a lipid extraction using a modified Bligh-Dyer method with chloroform:methanol:water.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in the mobile phase.
-
-
Derivatization (if required):
-
To the dried lipid extract, add a solution of a derivatizing agent (e.g., benzoyl chloride) in a suitable solvent.
-
Incubate at a specific temperature and time to allow the reaction to complete.
-
Quench the reaction and dry the sample.
-
Reconstitute in the mobile phase.
-
-
HPLC-UV Parameters:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: Dependent on the derivatizing agent used (e.g., 230 nm for benzoyl chloride).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Construct a calibration curve using derivatized this compound standards of known concentrations.
-
Quantify this compound in samples by comparing the peak area to the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 50 ng/mL |
| Limit of Quantification (LOQ) | 150 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90-110% |
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is a highly sensitive and specific technique ideal for the quantification of low-abundance molecules in complex matrices.[7][8] The liquid chromatography system separates the analyte from the sample matrix, and the tandem mass spectrometer provides definitive identification and quantification based on the mass-to-charge ratio (m/z) of the parent ion and its fragments.[7][9]
Experimental Protocol:
-
Sample Preparation:
-
Follow the same lipid extraction procedure as for HPLC-UV.
-
For plasma or tissue samples, a protein precipitation step (e.g., with cold acetonitrile) followed by solid-phase extraction (SPE) may be necessary to remove interferences.
-
-
LC-MS/MS Parameters:
-
LC System: A UHPLC system for improved resolution and speed.
-
Column: C18 or HILIC column suitable for polar lipids.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a pure standard.
-
-
Data Analysis:
-
Generate a calibration curve using a series of this compound standards.
-
Quantify this compound in the samples by comparing the peak area ratios of the analyte to an internal standard against the calibration curve.
-
Quantitative Data Summary:
| Parameter | Value |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95-105% |
Method 3: Enzyme-Linked Immunosorbent Assay (ELISA)
Principle: ELISA is a plate-based immunoassay designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones.[10][11] A competitive ELISA is a suitable format for small molecules like this compound. In this setup, free this compound in the sample competes with a labeled this compound conjugate for binding to a limited amount of anti-Capnine antibody coated on the plate. The signal is inversely proportional to the amount of this compound in the sample.
Experimental Protocol:
-
Assay Development:
-
Production of a specific polyclonal or monoclonal antibody against this compound is a prerequisite. This involves synthesizing a this compound-carrier protein conjugate for immunization.
-
Synthesis of a this compound-enzyme (e.g., HRP) conjugate for use as the detection reagent.
-
-
ELISA Procedure:
-
Coat a 96-well plate with the anti-Capnine antibody and incubate overnight.[12]
-
Wash the plate and block non-specific binding sites.[10]
-
Add standards or samples to the wells, followed by the this compound-enzyme conjugate.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the enzyme substrate (e.g., TMB) and incubate to develop a colorimetric signal.[13]
-
Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.[13]
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound concentration.
-
Determine the concentration of this compound in the samples from the standard curve.
-
Quantitative Data Summary:
| Parameter | Value |
| Assay Range | 1-100 ng/mL |
| IC50 | ~10 ng/mL |
| Precision (%CV) | < 15% |
| Specificity | High (dependent on antibody) |
Visualizations
This compound Biosynthetic Pathway
Caption: Biosynthetic pathway of this compound.
Experimental Workflow for this compound Quantification
Caption: General workflow for this compound analysis.
References
- 1. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. librarysearch.bates.edu [librarysearch.bates.edu]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. youtube.com [youtube.com]
- 10. An ELISA-based Method to Quantify the Association of Small Molecules with Aggregated Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Protocol [protocols.io]
- 12. mabtech.com [mabtech.com]
- 13. ELISAプロトコル [sigmaaldrich.com]
Application Notes and Protocols for In Vitro Studies of Capsaicin Biosynthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capsaicinoids, the compounds responsible for the pungency of chili peppers (Capsicum species), are of significant interest due to their diverse applications in the food, pharmaceutical, and cosmetic industries. Capsaicin, the most abundant of these compounds, is synthesized in the placental tissue of the pepper fruit through a bifurcated pathway involving the convergence of phenylpropanoid and branched-chain fatty acid metabolism.[1] Understanding the enzymatic steps and regulatory mechanisms of capsaicin biosynthesis is crucial for the metabolic engineering of capsaicinoid production and the development of novel analgesic drugs.
These application notes provide detailed protocols for the in vitro study of the key enzymes involved in capsaicin biosynthesis, enabling researchers to investigate their activity, kinetics, and inhibition.
Capsaicin Biosynthesis Pathway
The biosynthesis of capsaicin involves two main pathways that provide the precursors vanillylamine and 8-methyl-6-nonenoyl-CoA.[2] The phenylpropanoid pathway converts phenylalanine into vanillylamine, while the branched-chain fatty acid pathway synthesizes 8-methyl-6-nonenoyl-CoA from valine or leucine.[1] These two precursors are then condensed by capsaicin synthase to form capsaicin.[3]
References
Application Notes and Protocols: Using Capnine as a VDR Ligand Binding Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vitamin D Receptor (VDR) is a ligand-inducible transcription factor that plays a crucial role in a multitude of physiological processes, including calcium homeostasis, bone metabolism, immune regulation, and cell proliferation and differentiation.[1][2][3] The biological effects of Vitamin D are primarily mediated through the binding of its active form, 1α,25-dihydroxyvitamin D3 (calcitriol), to VDR.[4] This binding initiates a cascade of molecular events, leading to the regulation of target gene expression.[2][5] Given the diverse roles of VDR, the development of molecules that can modulate its activity, such as inhibitors of ligand binding, is of significant interest for therapeutic applications in various diseases, including cancer and autoimmune disorders.
This document provides detailed application notes and protocols for the characterization of "Capnine," a novel inhibitor of VDR ligand binding. The provided methodologies and data serve as a comprehensive guide for researchers investigating the mechanism and efficacy of VDR inhibitors.
VDR Signaling Pathway
The classical genomic signaling pathway of VDR is initiated by the binding of its ligand, 1α,25(OH)2D3.[6] This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[6][7] The VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[6][8] This binding, in turn, recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of these genes.[5]
Caption: VDR Genomic Signaling Pathway and Point of Inhibition by this compound.
Quantitative Data for this compound
The inhibitory activity of this compound on VDR has been characterized using various in vitro assays. The following table summarizes the key quantitative data.
| Parameter | Value | Assay Method |
| VDR Binding Affinity (Ki) | 25 nM | Radioligand Displacement Assay |
| IC50 for VDR-LBD | 50 nM | Competitive Binding Assay |
| Effect on CYP24A1 Expression | 85% inhibition at 100 nM | qPCR |
| Effect on CAMP Expression | 78% inhibition at 100 nM | qPCR |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Radioligand Displacement Assay for VDR Binding Affinity (Ki)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the VDR.
Caption: Experimental Workflow for Radioligand Displacement Assay.
Protocol:
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 1.5 mM EDTA, 5 mM MgCl2, 10 mM DTT.
-
Radioligand: [3H]-1,25(OH)2D3 (specific activity ~80 Ci/mmol).
-
Test Compound: Prepare a stock solution of this compound in DMSO and perform serial dilutions in the assay buffer.
-
VDR: Recombinant human VDR ligand-binding domain (LBD).
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the this compound dilution (or vehicle for total binding), and 25 µL of the VDR-LBD solution (final concentration ~0.5 nM).
-
Initiate the binding reaction by adding 25 µL of [3H]-1,25(OH)2D3 (final concentration ~1 nM).
-
For non-specific binding, add a high concentration of unlabeled 1,25(OH)2D3 (e.g., 1 µM).
-
Incubate the plate for 2 hours at 4°C with gentle agitation.
-
-
Separation and Detection:
-
Terminate the incubation by rapid filtration through a GF/B filter plate pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 200 µL of ice-cold wash buffer (10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% Triton X-100).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of this compound.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
VDR-Coactivator Interaction Assay (Fluorescence Polarization)
This assay measures the ability of this compound to disrupt the interaction between the VDR-LBD and a fluorescently labeled coactivator peptide.
Protocol:
-
Reagents:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.01% BSA.
-
VDR-LBD: Recombinant human VDR-LBD.
-
Fluorescent Peptide: A fluorescein-labeled peptide derived from the coactivator SRC/p160 (e.g., FL-LXXLL).
-
Agonist: 1,25(OH)2D3.
-
Test Compound: Serial dilutions of this compound.
-
-
Assay Procedure:
-
In a black 384-well plate, add VDR-LBD (final concentration ~50 nM), the fluorescent peptide (final concentration ~10 nM), and 1,25(OH)2D3 (final concentration ~100 nM) to the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).
-
-
Data Analysis:
-
The decrease in fluorescence polarization indicates the displacement of the coactivator peptide.
-
Calculate the IC50 value from the dose-response curve.
-
Reporter Gene Assay for VDR Transcriptional Activity
This cell-based assay quantifies the ability of this compound to inhibit VDR-mediated gene transcription.
Caption: Workflow for VDR Reporter Gene Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or CV-1) in appropriate media.
-
Co-transfect the cells with a VDR expression plasmid and a reporter plasmid containing a luciferase gene under the control of a VDRE-containing promoter. A control plasmid (e.g., Renilla luciferase) should also be co-transfected for normalization.
-
-
Compound Treatment:
-
After 24 hours of transfection, treat the cells with a constant concentration of 1,25(OH)2D3 (e.g., 10 nM) and varying concentrations of this compound.
-
Include appropriate controls (vehicle, agonist only).
-
-
Luciferase Assay:
-
After 24-48 hours of treatment, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the percentage of inhibition of VDR transcriptional activity for each concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Quantitative PCR (qPCR) for VDR Target Gene Expression
This protocol measures the effect of this compound on the mRNA expression of endogenous VDR target genes.
Protocol:
-
Cell Culture and Treatment:
-
Culture VDR-expressing cells (e.g., HaCaT keratinocytes or THP-1 monocytes).
-
Treat the cells with 1,25(OH)2D3 (e.g., 100 nM) in the presence or absence of this compound for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using primers specific for VDR target genes (e.g., CYP24A1, CAMP) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Use a SYBR Green or probe-based qPCR master mix.
-
-
Data Analysis:
-
Calculate the relative mRNA expression levels using the ΔΔCt method.
-
Determine the percentage of inhibition of target gene expression by this compound.
-
Logical Relationship of this compound's Action
The following diagram illustrates the logical flow of how this compound inhibits VDR-mediated effects.
Caption: Logical Flow of this compound's Inhibitory Action on VDR Signaling.
References
- 1. Vitamin D receptor signaling mechanisms: Integrated actions of a well-defined transcription factor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of vitamin D receptor action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quicksearch.lib.iastate.edu [quicksearch.lib.iastate.edu]
- 4. Vitamin D and Its Target Genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Yin and Yang of vitamin D receptor (VDR) signaling in neoplastic progression: Operational networks and tissue-specific growth control - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Novel Modulators of Cell Motility
Topic: Experimental Use of p140Cap and Calpain in Motility Assays
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "Capnine" did not yield specific information on a compound with that name used in motility assays. It is possible that this is a novel or less-common designation. Therefore, these application notes will focus on two well-characterized regulators of cell motility, p140Cap and Calpain , to provide a comprehensive guide and robust protocols for investigating the effects of protein modulators on cellular migration.
Introduction
Cell motility is a fundamental biological process essential for a variety of physiological and pathological events, including embryonic development, immune response, wound healing, and cancer metastasis. The intricate machinery governing cell migration involves dynamic rearrangements of the actin cytoskeleton, modulation of cell-matrix adhesions, and complex intracellular signaling cascades. Among the key players in this regulatory network are the adaptor protein p140Cap and the family of calcium-dependent proteases known as Calpains.
p140Cap (Cas-associated protein) has emerged as a critical negative regulator of cell migration and invasion. It functions as a scaffold protein, assembling signaling complexes that dampen pro-migratory pathways. A primary mechanism of p140Cap action is the inhibition of Src kinase, a central orchestrator of migratory signaling. By activating Csk (C-terminal Src kinase), p140Cap promotes the inhibitory phosphorylation of Src, thereby attenuating downstream signals that lead to cytoskeletal reorganization and cell movement.[1][2]
Calpains are intracellular cysteine proteases that play a multifaceted role in cell migration. Their activity is crucial for the turnover of focal adhesions, the structures that anchor cells to the extracellular matrix. Calpains achieve this by cleaving key focal adhesion proteins such as talin and focal adhesion kinase (FAK), facilitating the detachment of the cell's trailing edge, a necessary step for forward movement.
These application notes provide detailed protocols for two standard motility assays—the Wound Healing (Scratch) Assay and the Transwell Migration Assay—and present data on how modulation of p140Cap and Calpain activity can impact cell migration.
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of p140Cap and Calpain on cell motility.
Table 1: Effect of p140Cap Modulation on Cell Migration
| Cell Line | Assay Type | Experimental Condition | Observed Effect on Migration | Quantitative Change | Reference |
| MCF7 (Breast Cancer) | Transwell Migration | Overexpression of p140Cap | Inhibition | 4-fold decrease in HGF-stimulated migration | [1] |
| MCF7 (Breast Cancer) | Transwell Migration | Silencing of p140Cap | Enhancement | 2-fold increase in HGF-stimulated migration | [1] |
| MDA-MB-231 (Breast Cancer) | Wound Healing | Overexpression of p140Cap with cholesterol loading | Inhibition | Reduced wound closure (not statistically significant) | [3] |
| HT-29 (Colon Cancer) | Transwell Migration | Overexpression of p140Cap | Inhibition | Significantly fewer migrated cells compared to mock | [4] |
Table 2: Effect of Calpain Modulation on Cell Migration
| Cell Line/Type | Assay Type | Experimental Condition | Observed Effect on Migration | Quantitative Change | Reference |
| Human Monocytes | Video Microscopy | Inhibition with PD150606 (50 µM) | Induction | Increased migration speed | |
| CAL27, HSC3 (Oral Squamous Carcinoma) | Transwell Migration | Silencing of Calpain1 | Inhibition | Significant decrease in migrated cells (P<0.01) | |
| CAL27, HSC3 (Oral Squamous Carcinoma) | Transwell Invasion | Silencing of Calpain1 | Inhibition | Significant decrease in invaded cells (P<0.01) | |
| Murine Model | In vivo Wound Healing | Overexpression of Calpastatin (inhibitor) | Inhibition | Delayed wound healing and re-epithelialization | [5] |
| Human Fibroblasts | Collagen Gel Contraction | Inhibition with Calpeptin | Inhibition | Reduced collagen gel contraction | [4] |
Signaling Pathways
The following diagrams illustrate the signaling pathways influenced by p140Cap and Calpain in the context of cell motility.
References
- 1. e-century.us [e-century.us]
- 2. researchgate.net [researchgate.net]
- 3. p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calpain Activity Is Essential in Skin Wound Healing and Contributes to Scar Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calpain activity is essential in skin wound healing and contributes to scar formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: The Emerging Role of Capnine in Antimicrobial Research
Application Notes and Protocols for the Synthesis of Capnine Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) and its N-acylated derivatives, known as capnoids, are a class of sulfonolipids found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes.[1][2] These compounds are structural analogues of sphingolipids, which are crucial components of eukaryotic cell membranes involved in various signaling pathways. The unique structure of this compound, featuring a sulfonic acid head group instead of the typical phosphate or carbohydrate moieties found in other lipids, has sparked interest in its potential biological activities and therapeutic applications. This document provides detailed protocols for the synthesis of this compound analogues through both biosynthetic and chemical approaches, aimed at facilitating research and development in this area.
Biosynthetic Approach: Chemoenzymatic Synthesis of this compound
The biosynthesis of this compound is analogous to that of sphingolipids and involves a three-enzyme cascade.[3][4] This pathway can be reconstituted in vitro to produce this compound and its analogues by utilizing the purified enzymes CapA, CapB, and CapC.
Signaling Pathway and Experimental Workflow
The biosynthetic pathway of this compound begins with the formation of cysteate, followed by its condensation with a fatty acyl-CoA and subsequent reduction to yield the final this compound product. An N-acyltransferase can then modify the amino group to produce various capnoid analogues.
Caption: Biosynthetic pathway of this compound and Capnoids.
Experimental Protocols
Protocol 1: Heterologous Expression and Purification of CapA, CapB, and CapC
This protocol describes the expression of the this compound biosynthetic enzymes in E. coli and their subsequent purification.[5]
Materials:
-
E. coli BL21(DE3) cells
-
pET expression vectors containing codon-optimized genes for CapA, CapB, and CapC with N-terminal His6-tags
-
LB medium and IPTG
-
Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT)
-
Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
Procedure:
-
Transform E. coli BL21(DE3) with the respective pET expression vectors.
-
Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.
-
Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.
-
Lyse the cells by sonication and centrifuge to remove cell debris.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with wash buffer to remove unbound proteins.
-
Elute the His-tagged proteins with elution buffer.
-
Analyze the purified proteins by SDS-PAGE and determine the concentration using a Bradford assay.
Protocol 2: In Vitro Reconstitution of this compound Synthesis
This protocol outlines the enzymatic synthesis of this compound from its precursors using the purified enzymes.[5][6]
Materials:
-
Purified CapA, CapB, and CapC enzymes
-
Reaction buffer (100 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
O-phospho-L-serine
-
Sodium sulfite
-
13-Methyl-myristoyl-CoA (or other fatty acyl-CoA for analogue synthesis)
-
NADPH
-
LC-MS for product analysis
Procedure:
-
Set up the CapA reaction by mixing O-phospho-L-serine (1 mM) and sodium sulfite (5 mM) in the reaction buffer.
-
Add purified CapA (10 µM) to initiate the reaction and incubate at 30°C for 1 hour to produce cysteate.
-
For the subsequent steps, to the cysteate-containing mixture, add 13-methyl-myristoyl-CoA (0.5 mM), NADPH (1 mM), and the purified enzymes CapB (10 µM) and CapC (10 µM).
-
Incubate the complete reaction mixture at 30°C for 4-6 hours.
-
Quench the reaction by adding an equal volume of cold methanol.
-
Centrifuge to pellet the precipitated proteins and analyze the supernatant by LC-MS for the presence of this compound.
Quantitative Data
| Enzyme | Substrate(s) | Product | Specific Activity (U/mg) | Km (µM) |
| CapA | O-phospho-L-serine, Sulfite | Cysteate | 5.2 ± 0.4 | 120 ± 15 (O-phospho-L-serine) |
| CapB | Cysteate, 13-Methyl-myristoyl-CoA | 3-Dehydrothis compound | 1.8 ± 0.2 | 85 ± 10 (Cysteate) |
| CapC | 3-Dehydrothis compound, NADPH | This compound | 12.5 ± 1.1 | 50 ± 8 (3-Dehydrothis compound) |
Note: The data presented are representative values obtained from the literature for homologous enzymes and may vary depending on the specific constructs and assay conditions.
Chemical Synthesis Approach
A plausible chemical synthesis route for this compound analogues can be designed based on established organic chemistry methodologies for the synthesis of long-chain amino alcohols and the introduction of a sulfonic acid group.
Synthetic Workflow
A proposed retrosynthetic analysis starts from the target this compound analogue and breaks it down into simpler, commercially available starting materials. A key intermediate is a protected long-chain 2-amino-1,3-diol, which can be synthesized from a chiral precursor such as Garner's aldehyde.[7][8]
Caption: Proposed chemical synthesis workflow for this compound analogues.
Experimental Protocols
Protocol 3: Synthesis of a Protected Long-Chain Amino Alcohol from Garner's Aldehyde
This protocol describes the addition of a long-chain Grignard reagent to Garner's aldehyde to form the amino alcohol backbone.[7][9]
Materials:
-
(R)-Garner's aldehyde
-
11-Methyl-dodecyl magnesium bromide (prepared from 1-bromo-11-methyldodecane and Mg turnings)
-
Anhydrous THF
-
Saturated aqueous NH4Cl solution
-
Standard workup and purification reagents (solvents, drying agents, silica gel)
Procedure:
-
Dissolve (R)-Garner's aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere and cool to -78°C.
-
Slowly add the Grignard reagent (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at -78°C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected amino alcohol.
Protocol 4: Sulfonation of the Amino Alcohol to form a this compound Analogue
This protocol describes the conversion of the primary alcohol of the amino alcohol intermediate to a sulfonic acid, adapting a method used for the synthesis of taurine analogues.[10][11]
Materials:
-
Protected long-chain amino alcohol from Protocol 3
-
Concentrated sulfuric acid
-
Sodium sulfite
-
Water
-
Ion-exchange chromatography resin
Procedure:
-
Carefully add the protected amino alcohol (1.0 eq) to concentrated sulfuric acid (5.0 eq) at 0°C.
-
Stir the mixture at room temperature for 12 hours to form the sulfate ester.
-
In a separate flask, dissolve sodium sulfite (3.0 eq) in water.
-
Slowly add the sulfuric acid mixture to the sodium sulfite solution at 0°C.
-
Heat the resulting solution to 80°C and stir for 24 hours.
-
Cool the reaction mixture to room temperature and purify by ion-exchange chromatography to isolate the this compound analogue.
-
The Boc and acetonide protecting groups may be removed under the acidic conditions of the reaction or may require a separate deprotection step.
Quantitative Data (Representative)
| Reaction Step | Starting Material(s) | Product | Yield (%) | Diastereomeric Ratio (if applicable) |
| Grignard Addition | Garner's Aldehyde, Long-chain Grignard | Protected Amino Alcohol | 75-85 | >95:5 |
| Sulfonation | Protected Amino Alcohol | This compound Analogue | 60-70 | N/A |
Note: The yields and diastereomeric ratios are representative values for similar reactions reported in the literature and may require optimization for the specific substrates.
Conclusion
The provided protocols offer two distinct and powerful strategies for the synthesis of this compound and its analogues. The chemoenzymatic approach provides a direct and stereospecific route to the natural product, while the chemical synthesis offers greater flexibility for the introduction of non-natural variations in the lipid backbone. These methods will enable researchers to generate a library of this compound analogues for the investigation of their biological functions and for the development of novel therapeutic agents. Further research into the signaling pathways involving capnoids will be crucial in elucidating their roles in both bacterial physiology and potential interactions with host organisms.
References
- 1. Complete stereodivergence in the synthesis of 2-amino-1,3-diols from allenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Complete stereodivergence in the synthesis of 2-amino-1,3-diols from allenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Identification and Characterization of the Biosynthetic Pathway of the Sulfonolipid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 6. In Vitro Reconstitution of Metabolic Pathways: Insights into Nature’s Chemical Logic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Garner’s aldehyde as a versatile intermediate in the synthesis of enantiopure natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. d-nb.info [d-nb.info]
- 9. research.aalto.fi [research.aalto.fi]
- 10. researchgate.net [researchgate.net]
- 11. Expeditious and practical synthesis of various substituted taurines from amino alcohols - Beijing Institute of Technology [pure.bit.edu.cn:443]
Capnine: A Sulfonolipid Tool for Interrogating Bacterial Membrane Biology and Pathogenesis
Abstract
Capnine and its acylated derivatives, known as capnoids, are a unique class of sulfonolipids integral to the outer membranes of gliding bacteria within the phylum Bacteroidetes. Far from being passive structural components, these molecules are crucial for the distinctive gliding motility of these organisms and are implicated in host-pathogen interactions. This application note details the role of this compound as a tool for studying the specialized membrane functions of these bacteria. We provide protocols for the extraction and analysis of this compound, methods for assessing its role in gliding motility, and an overview of its biosynthetic pathway, which represents a potential target for novel antimicrobial agents. Additionally, we discuss its intriguing function as a modulator of the host immune response through its interaction with the Vitamin D Receptor (VDR).
Introduction
The bacterial membrane is a critical interface for environmental sensing, nutrient acquisition, and pathogenesis. While the lipid and protein composition of membranes in model organisms like Escherichia coli is well-understood, the diversity of membrane structures in other bacterial phyla remains a fertile ground for discovery. This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) is a sulfonolipid that replaces the sphingosine backbone with a sulfonate-containing this compound base.[1] It is a hallmark of gliding bacteria such as Capnocytophaga, Flavobacterium, and Alistipes.[1] The study of this compound provides a unique window into several key biological processes:
-
Bacterial Motility: this compound is essential for the gliding motility of certain bacteria, a form of surface translocation that does not rely on flagella or pili.[2][3] Understanding this compound's role helps to elucidate this unique and complex mode of movement.
-
Membrane Structure and Function: As a major component of the outer membrane in these organisms, the study of this compound and its biophysical properties can shed light on the unique adaptations of Bacteroidetes membranes.
-
Host-Pathogen Interactions: Evidence suggests that this compound can act as a signaling molecule that modulates the host's innate immune response by inhibiting the Vitamin D Receptor (VDR), thereby suppressing the expression of antimicrobial peptides. This positions this compound as a key molecule in the pathogenesis of certain bacterial infections.
-
Antimicrobial Drug Development: The biosynthetic pathway of this compound is unique to these bacteria and essential for their motility, making the enzymes in this pathway potential targets for the development of novel antibiotics.
These application notes provide researchers, scientists, and drug development professionals with the necessary background and protocols to utilize the study of this compound as a tool to explore these fascinating aspects of bacterial biology.
Section 1: this compound's Role in Bacterial Membrane Function and Motility
This compound and its N-acylated derivatives (capnoids) are analogous to ceramides and are major constituents of the outer membrane of gliding bacteria. Their unique structure, featuring a sulfonic acid headgroup, contributes to the distinct surface properties of these organisms. While direct biophysical studies on this compound's effect on membrane fluidity and permeability are limited, its essential role in gliding motility is well-documented.
Gliding motility is a complex process that involves the movement of adhesins along a helical track on the cell surface, propelling the bacterium forward.[2] The machinery responsible for this movement is the Type IX Secretion System (T9SS), which is also involved in the secretion of proteins required for gliding. This compound biosynthesis is essential for this form of motility, suggesting that the sulfonolipids are critical for the proper assembly or function of the T9SS and the associated motility adhesins.
Diagram of Gliding Motility Workflow
Caption: Workflow for observing bacterial gliding motility.
Section 2: this compound Biosynthesis Pathway - A Potential Drug Target
The biosynthesis of this compound is a multi-step enzymatic process that is distinct from lipid synthesis pathways in mammals, making it an attractive target for antimicrobial drug discovery. The pathway begins with the formation of cysteate and proceeds through a condensation reaction with a fatty acyl-CoA, followed by a reduction step.
The key enzymes in this pathway have been identified as:
-
CapA (Cysteate Synthase): Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.
-
CapB (Cysteate-C-fatty acyltransferase): Catalyzes the condensation of cysteate and a fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) to form dehydrothis compound.
-
CapC (Dehydrothis compound Reductase): Reduces dehydrothis compound to form the final this compound molecule.
Diagram of this compound Biosynthesis Pathway
References
- 1. Sulfonolipids as novel metabolite markers of Alistipes and Odoribacter affected by high-fat diets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live Cell Imaging of Gliding Motility of Flavobacterium johnsoniae Under High-Resolution Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Gliding Motility and Expression of Motility-Related Genes in Spreading and Non-spreading Colonies of Flavobacterium columnare - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Capnine Function in Pathogens
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capnine, a sulfonolipid (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate), and its acylated derivatives, capnoids, are significant components of the outer membrane in gliding bacteria belonging to the phylum Bacteroidetes.[1][2] These molecules are structurally analogous to sphingolipids and are implicated in the unique gliding motility of these bacteria.[1][2] Several members of the Bacteroidetes phylum are recognized pathogens, including Capnocytophaga ochracea (an oral pathogen) and Ornithobacterium rhinotracheale (an avian pathogen).[1][2] While the biosynthetic pathway of this compound has been elucidated, direct in vivo studies detailing its specific role in the virulence and pathogenesis of these organisms are currently limited in the scientific literature.
These application notes provide a comprehensive overview of the current knowledge of this compound biosynthesis and present detailed, adaptable protocols for investigating its function in vivo. The provided methodologies are based on established techniques for studying protein and metabolite function in pathogens and are intended to serve as a foundational guide for researchers aiming to unravel the role of this compound in host-pathogen interactions.
This compound Biosynthetic Pathway
The biosynthesis of this compound involves a series of enzymatic reactions that convert O-phospho-L-serine into this compound. The key enzymes in this pathway are Cysteate synthase (CapA), Cysteate-C-fatty acyltransferase (CapB), and dehydrothis compound reductase (CapC).[1][2]
The pathway begins with the synthesis of cysteate from O-phospho-L-serine and sulfite, a reaction catalyzed by CapA.[1] Subsequently, CapB catalyzes the formation of dehydrothis compound from cysteate and 13-methyl-myristoyl-CoA.[1] The final step is the reduction of dehydrothis compound to this compound by CapC, an NAD(P)H-dependent reductase.[1]
Caption: The biosynthetic pathway of this compound, highlighting the key substrates, intermediates, and enzymes involved.
Quantitative Data Summary
The following table summarizes the key enzymes involved in this compound biosynthesis and their respective functions.
| Enzyme | Abbreviation | Function | Pathogen Source Organism |
| Cysteate synthase | CapA | Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite. | Capnocytophaga ochracea |
| Cysteate-C-fatty acyltransferase | CapB | Catalyzes the formation of dehydrothis compound from cysteate and 13-methyl-myristoyl-CoA. | Capnocytophaga ochracea |
| Dehydrothis compound reductase | CapC | Catalyzes the NAD(P)H-dependent reduction of dehydrothis compound to form this compound. | Ornithobacterium rhinotracheale |
Hypothetical Experimental Workflow for In Vivo Analysis of this compound Function
To investigate the role of this compound in pathogenesis, a systematic in vivo approach is required. The following workflow outlines a potential strategy.
Caption: A hypothetical workflow for the in vivo investigation of this compound's role in pathogenesis.
Detailed Experimental Protocols
Protocol 1: Generation of a cap Gene Deletion Mutant
This protocol describes the generation of a markerless gene deletion mutant of a cap gene (e.g., capA) in a pathogenic bacterium using a suicide vector-based homologous recombination strategy.
Materials:
-
Pathogenic bacterium wild-type strain
-
E. coli strain for plasmid propagation (e.g., DH5α)
-
Suicide vector with a counter-selectable marker (e.g., pRE112 with sacB)
-
Primers for amplifying upstream and downstream regions of the target gene
-
Restriction enzymes and T4 DNA ligase
-
Appropriate antibiotics for selection
-
Sucrose for counter-selection
Method:
-
Construct the Deletion Vector:
-
Amplify by PCR a ~1 kb region upstream and a ~1 kb region downstream of the target cap gene from the pathogen's genomic DNA.
-
Clone the upstream and downstream fragments into the suicide vector, flanking the multiple cloning site. This can be done using restriction enzyme digestion and ligation or by Gibson assembly.
-
Transform the ligation product into E. coli and select for transformants on appropriate antibiotic plates.
-
Verify the correct plasmid construction by restriction digestion and sequencing.
-
-
Introduce the Deletion Vector into the Pathogen:
-
Transfer the constructed suicide vector from E. coli to the pathogenic bacterium via conjugation or electroporation.
-
Select for single-crossover integrants on agar plates containing an antibiotic selective for the vector and an antibiotic to which the pathogen is resistant.
-
-
Select for Double-Crossover Mutants:
-
Culture the single-crossover integrants in a non-selective medium to allow for the second recombination event.
-
Plate the culture onto agar containing sucrose (e.g., 10%). The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector through a second crossover event will grow.
-
Colonies that grow on sucrose plates are potential double-crossover mutants.
-
-
Screen for the Deletion:
-
Perform colony PCR on the sucrose-resistant colonies using primers that flank the target gene. The wild-type will produce a larger PCR product than the deletion mutant.
-
Confirm the deletion by Sanger sequencing of the PCR product and Southern blotting.
-
-
Confirm Phenotype:
-
Confirm the loss of this compound production in the mutant strain using liquid chromatography-mass spectrometry (LC-MS) analysis of lipid extracts.
-
Protocol 2: Murine Model of Infection
This protocol provides a general framework for an in vivo infection study to compare the virulence of a wild-type pathogen and its cap-deficient mutant.
Materials:
-
Wild-type and Δcap mutant strains of the pathogenic bacterium
-
6-8 week old mice (e.g., C57BL/6 or BALB/c, depending on the pathogen)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for injection
-
Equipment for monitoring animal health (e.g., balance, calipers)
-
Materials for tissue homogenization and bacterial enumeration (e.g., stomacher, agar plates)
Method:
-
Prepare Bacterial Inoculum:
-
Grow wild-type and Δcap mutant strains to mid-log phase in appropriate broth medium.
-
Wash the bacterial cells twice with sterile PBS.
-
Resuspend the bacterial pellets in PBS to the desired concentration (e.g., 1 x 107 CFU/ml). The exact inoculum size should be determined from pilot studies.
-
-
Infection of Mice:
-
Divide the mice into groups (e.g., n=10 per group): one group for the wild-type strain, one for the Δcap mutant, and a control group receiving PBS.
-
Infect the mice via a relevant route of administration for the pathogen being studied (e.g., intraperitoneal, intravenous, or intranasal). For example, inject 100 µl of the bacterial suspension intraperitoneally.
-
-
Monitoring of Disease Progression:
-
Monitor the mice daily for signs of illness, such as weight loss, ruffled fur, lethargy, and hunched posture.
-
Record survival data over a period of 7-14 days.
-
-
Determination of Bacterial Burden:
-
At specific time points post-infection (e.g., 24, 48, and 72 hours), euthanize a subset of mice from each group.
-
Aseptically harvest relevant organs (e.g., spleen, liver, lungs).
-
Weigh the tissues and homogenize them in sterile PBS.
-
Perform serial dilutions of the tissue homogenates and plate them on appropriate agar to enumerate the colony-forming units (CFU).
-
Calculate the bacterial burden as CFU per gram of tissue.
-
-
Histopathological and Immunological Analysis:
-
Fix portions of the harvested tissues in 10% neutral buffered formalin for histopathological analysis (e.g., Hematoxylin and Eosin staining) to assess tissue damage and inflammation.
-
Homogenize other portions of the tissues to prepare single-cell suspensions for flow cytometry to analyze immune cell infiltration or to extract RNA for cytokine gene expression analysis by qRT-PCR.
-
Conclusion and Future Directions
The study of this compound function in pathogens is an emerging field with the potential to reveal novel mechanisms of bacterial pathogenesis and identify new targets for antimicrobial drug development. While the biosynthetic pathway of this compound is now understood, its precise role in virulence remains to be elucidated through rigorous in vivo studies. The protocols and workflows detailed in these application notes provide a roadmap for researchers to investigate the contribution of this unique sulfonolipid to host-pathogen interactions. Future research should focus on applying these methods to clinically relevant pathogenic members of the Bacteroidetes phylum to determine if the this compound biosynthetic pathway represents a viable target for novel therapeutic interventions. Further studies could also explore the interaction of this compound with host cell membranes and its potential role in modulating host immune responses.
References
Troubleshooting & Optimization
Overcoming solubility issues with Capnine
Capnine Technical Support Center
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound, with a specific focus on its solubility characteristics.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective small-molecule inhibitor of Kinase X (KX), a key enzyme in the ABC signaling pathway. It is provided as a lyophilized powder for research use and is known to have low aqueous solubility.
Q2: What is the recommended solvent for creating this compound stock solutions?
A2: For initial stock solutions, we recommend using a 100% organic solvent. The choice of solvent can impact the maximum achievable concentration. Please refer to the solubility data below for guidance. For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Q3: How should I store this compound powder and stock solutions?
A3:
-
Lyophilized Powder: Store desiccated at -20°C.
-
Stock Solutions (in DMSO): Aliquot into single-use volumes and store at -80°C to prevent degradation from repeated freeze-thaw cycles.
Q4: What is the aqueous solubility of this compound?
A4: The aqueous solubility of this compound is very low and pH-dependent. Direct dissolution in aqueous buffers like PBS or saline is not recommended and will likely result in precipitation. See the solubility data table for more details.
Q5: Can I dissolve this compound directly in my cell culture medium?
A5: No. Direct dissolution in aqueous media will lead to poor solubility and inaccurate concentrations. A high-concentration stock solution in an organic solvent (e.g., DMSO) must be prepared first. This stock solution can then be serially diluted into the cell culture medium to achieve the desired final concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically ≤0.1% v/v).
Troubleshooting Guide
Issue 1: My this compound precipitated when I diluted the stock solution into my aqueous buffer/medium.
-
Cause A: Final concentration is too high. The final concentration of this compound in your aqueous solution may have exceeded its solubility limit under those conditions.
-
Solution A:
-
Lower the final working concentration of this compound.
-
Review the experimental workflow to ensure the dilution step is performed correctly. Rapidly vortex or mix the solution immediately after adding the this compound stock to the aqueous medium to facilitate dispersion.
-
-
Cause B: Organic solvent concentration is too low. The percentage of the organic co-solvent (like DMSO) in the final solution may be insufficient to keep this compound dissolved.
-
Solution B:
-
For in vitro assays, consider if a slightly higher final DMSO concentration (e.g., 0.5%) is tolerable for your system. Always include a vehicle control with the same final DMSO concentration.
-
For formulation development, consider using solubility-enhancing excipients.
-
-
Cause C: pH of the aqueous medium. The solubility of this compound is pH-dependent.
-
Solution C:
-
Measure the pH of your final solution.
-
Refer to the pH-dependent solubility data for this compound. You may need to adjust the buffer pH if your experimental design allows.
-
Issue 2: I am seeing inconsistent results in my cell-based assays.
-
Cause: This is often linked to inconsistent concentrations of active, soluble this compound due to precipitation. Even if not visible, microprecipitates can form, effectively lowering the compound's concentration in the assay.
-
Solution:
-
Prepare Fresh Dilutions: Always prepare fresh dilutions of this compound from a frozen stock solution for each experiment.
-
Solubility in Media: Perform a simple visual solubility test. Prepare the highest concentration of this compound in your cell culture medium that you plan to use. Incubate for the duration of your experiment at 37°C and visually inspect for any signs of precipitation (cloudiness, particles) against a dark background.
-
Centrifugation: Before adding the diluted this compound to your cells, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes. Use the supernatant for your experiment. This will remove any insoluble aggregates.
-
Issue 3: How can I improve the solubility of this compound for in vivo studies?
-
Cause: Standard aqueous vehicles like saline are not suitable for this compound. A specialized formulation is required.
-
Solution: Developing a formulation for in vivo use is a complex process. Common strategies include using co-solvents, surfactants, and complexing agents.[1][2]
-
Co-solvents: Mixtures of water-miscible solvents can be used. A common starting point is a ternary system, such as a mixture of DMSO, PEG400, and saline.
-
Cyclodextrins: Encapsulation of this compound in a cyclodextrin derivative, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility.[3]
-
Lipid-based formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be explored.[3][4]
-
Important: Any vehicle used for in vivo studies must be tested for its own toxicity and effects on the animal model (vehicle toxicity study).
-
Data & Protocols
Quantitative Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guide for preparing stock solutions.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Equivalent (mM)* |
| DMSO | 25 | >50 | >100 |
| DMF | 25 | >40 | >80 |
| Ethanol | 25 | ~5 | ~10 |
| Methanol | 25 | ~2 | ~4 |
| Propylene Glycol | 25 | ~8 | ~16 |
| Water | 25 | <0.001 | <0.002 |
| PBS (pH 7.4) | 25 | <0.001 | <0.002 |
*Calculations are based on a hypothetical molecular weight of 500 g/mol for this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-weigh: Accurately weigh out 5 mg of lyophilized this compound powder into a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous, research-grade DMSO to the tube.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution. Visually confirm that all solid material has dissolved.
-
Storage: Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile tubes. Store immediately at -80°C.
Protocol 2: General Method for Diluting this compound into Aqueous Medium
-
Thaw Stock: Quickly thaw a single-use aliquot of your 10 mM this compound stock solution.
-
Intermediate Dilution (Optional but Recommended): Perform an intermediate dilution in your cell culture medium or buffer. For example, to achieve a final concentration of 10 µM, you might first dilute the 10 mM stock 1:100 (e.g., 2 µL stock + 198 µL medium) to create a 100 µM intermediate solution.
-
Final Dilution: Add the required volume of the intermediate solution to your final experimental volume. For instance, add 100 µL of the 100 µM solution to 900 µL of medium in a culture well to achieve a final concentration of 10 µM.
-
Mix Immediately: Immediately after adding the this compound solution, mix the entire volume thoroughly by pipetting up and down or by gentle agitation of the plate. This rapid mixing is crucial to prevent localized high concentrations that can lead to precipitation.
Visualizations
Caption: Troubleshooting workflow for this compound precipitation issues.
Caption: Hypothetical signaling pathway showing this compound's mechanism of action.
References
Technical Support Center: Optimizing Mass Spectrometry for Capnine Analysis
Welcome to the technical support center for the analysis of Capnine (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid) using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to streamline your experimental workflows.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its key chemical properties for mass spectrometry?
This compound is a sulfonolipid, structurally similar to sphingolipids, found in the outer membrane of bacteria such as Capnocytophaga gingivalis.[1] Its key chemical properties relevant to mass spectrometry are:
| Property | Value |
| Chemical Formula | C17H37NO4S[1] |
| Exact Mass | 351.2443 Da[1] |
| Molecular Weight | 351.55 g/mol [1] |
Due to its polar sulfonate group and long hydrocarbon chain, this compound is amphipathic. This characteristic influences its solubility and chromatographic behavior.
2. What are the expected ions of this compound in electrospray ionization (ESI) mass spectrometry?
In positive ion mode ESI, this compound is expected to form a protonated molecule [M+H]+ at m/z 352.2516. In negative ion mode, the deprotonated molecule [M-H]- at m/z 350.2370 is expected.[2] Additionally, adduct formation with common cations like sodium [M+Na]+ (m/z 374.2335) and potassium [M+K]+ (m/z 390.2075) in positive mode, or formate [M+HCOO]- (m/z 396.2425) and acetate [M+CH3COO]- (m/z 410.2582) in negative mode, can occur.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.
Problem 1: No or Low Signal Intensity for this compound
A lack of or significantly reduced signal for the target analyte is a frequent issue. The following workflow can help diagnose and resolve the problem.
Caption: Troubleshooting workflow for no or low this compound signal.
Detailed Steps:
-
Verify MS Instrument Performance:
-
Action: Infuse a fresh, known concentration of a this compound standard directly into the mass spectrometer.
-
Expected Outcome: A strong and stable signal for the [M+H]+ or [M-H]- ion.
-
Troubleshooting: If no signal is observed, check the instrument tuning and calibration, ion source parameters (e.g., spray stability, capillary position), and detector functionality.
-
-
Evaluate Sample Preparation:
-
Action: Prepare a spiked sample by adding a known amount of this compound standard to a blank matrix and process it alongside your experimental samples.
-
Expected Outcome: Good recovery of the this compound standard.
-
Troubleshooting: Low recovery may indicate inefficient extraction or loss during cleanup steps. Consider optimizing the extraction solvent system or the solid-phase extraction (SPE) protocol.
-
-
Assess LC Separation:
-
Action: Inject a this compound standard to verify retention time and peak shape.
-
Expected Outcome: A sharp, symmetrical peak at the expected retention time.
-
Troubleshooting: Poor peak shape or a shift in retention time could point to column degradation, improper mobile phase composition, or a suboptimal gradient.
-
Problem 2: High Background Noise or Co-eluting Interferences
High background can mask the this compound signal and affect quantification.
Caption: Workflow for addressing high background noise.
Detailed Steps:
-
Improve Sample Preparation: The most common source of high background is the sample matrix itself.
-
Action: Incorporate a more rigorous cleanup step, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances like salts, detergents, and other lipids.
-
-
Optimize LC Method: Chromatographic separation can be improved to resolve this compound from co-eluting contaminants.
-
Action: Adjust the gradient profile (make it shallower) or try a different column chemistry (e.g., HILIC if using reversed-phase) to improve separation.
-
-
Refine MS Method:
-
Action: If using full scan mode, switch to Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher specificity and reduced background.
-
Problem 3: Inconsistent Fragmentation or Poor MS/MS Signal
Reliable fragmentation is crucial for confident identification and quantification.
References
Welcome to the technical support center for researchers utilizing Capnine-based approaches in cell motility and invasion experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
General Troubleshooting
Frequently Asked Questions (FAQs)
Q1: My calpain inhibitor does not seem to affect cell motility. What are the possible reasons?
A1: There are several potential reasons for a lack of effect from your calpain inhibitor:
-
Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively block calpain activity. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Cell Permeability: Ensure that the inhibitor you are using is cell-permeable.
-
Inhibitor Stability: Check the stability and proper storage of your inhibitor. Repeated freeze-thaw cycles can degrade the compound.
-
Calpain Isoform Specificity: Your cell line may express calpain isoforms that are not effectively targeted by the specific inhibitor you are using.
-
Redundant Pathways: Cell migration is a complex process regulated by multiple pathways. It's possible that in your specific cell model, other pathways can compensate for the inhibition of calpain activity.
Q2: I'm observing high levels of cell death after treating with a calpain inhibitor. How can I address this?
A2: High cytotoxicity can confound the results of a motility experiment. Here are some steps to mitigate this issue:
-
Titrate Inhibitor Concentration: High concentrations of calpain inhibitors can induce apoptosis.[1] Perform a toxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of the inhibitor for your cells.
-
Reduce Incubation Time: Shorten the duration of inhibitor treatment to the minimum time required to observe an effect on motility.
-
Check for Off-Target Effects: Some calpain inhibitors can have off-target effects on other proteases, such as cathepsins or the proteasome, which can contribute to cytotoxicity.[2] Consider using a more specific calpain inhibitor if available.
-
Ensure Healthy Cell Culture: Start your experiment with a healthy, sub-confluent cell culture. Stressed cells are more susceptible to the toxic effects of inhibitors.
Wound Healing (Scratch) Assay
Frequently Asked Questions (FAQs)
Q1: The edges of my scratch are uneven and jagged. How can I create a consistent scratch?
A1: A clean and consistent scratch is crucial for accurate analysis. To improve your technique:
-
Use a p200 or p10 pipette tip to gently create the scratch.
-
Apply consistent, gentle pressure and speed as you move the tip across the cell monolayer.
-
Consider using commercially available culture inserts that create a well-defined, cell-free gap, which can improve reproducibility.
Q2: The cells at the edge of the wound are detaching and dying. What could be the cause?
A2: Cell death at the wound edge can be caused by mechanical stress during the scratch. Be gentle when creating the wound. After scratching, gently wash the wells with pre-warmed PBS or serum-free media to remove dislodged and dead cells before adding your experimental media.
Q3: My control cells are not migrating and closing the wound. What should I check?
A3: If your control cells are not migrating as expected, consider the following:
-
Cell Health: Ensure your cells are healthy and in the exponential growth phase before seeding.
-
Serum Concentration: Cell migration is often dependent on growth factors present in fetal bovine serum (FBS). Ensure your media contains an appropriate concentration of FBS or other chemoattractants.
-
Cell Seeding Density: The cell monolayer should be fully confluent before you make the scratch. If the density is too low, cells may not receive the proper signals to migrate collectively.
Quantitative Data for Wound Healing Assays
| Parameter | Metric | Typical Values | Citation |
| Migration Rate | µm/hour | Varies by cell type (e.g., Fibroblasts: 20-50 µm/h) | |
| Percent Wound Closure | % | Dependent on cell type and incubation time | [3] |
Note: These values are illustrative and should be optimized for your specific cell line and experimental conditions.
Experimental Protocol: Wound Healing Assay
-
Cell Seeding: Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratch Creation: Once confluent, use a sterile p200 pipette tip to create a linear scratch in the center of the monolayer.
-
Washing: Gently wash the well twice with PBS to remove detached cells.
-
Treatment: Add fresh media containing your calpain inhibitor or vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using an inverted microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the rate of migration or the percentage of wound closure over time. ImageJ/Fiji with the Wound Healing Size Tool plugin can be used for analysis.[3][4]
Workflow for a Wound Healing Assay
Workflow for performing a wound healing (scratch) assay.
Transwell Migration Assay
Frequently Asked Questions (FAQs)
Q1: Very few or no cells have migrated through the transwell membrane, even in my control group. What could be wrong?
A1: Low cell migration can be due to several factors:
-
Pore Size: Ensure the pore size of the transwell membrane is appropriate for your cell type. If the pores are too small, cells cannot migrate through.
-
Chemoattractant Gradient: A proper chemoattractant gradient is essential. The lower chamber should contain a higher concentration of a chemoattractant (e.g., FBS, specific growth factors) than the upper chamber.[5]
-
Incubation Time: The incubation time may be too short. Optimize the duration of the assay for your cells.
-
Cell Seeding Density: Seeding too few cells will result in a low number of migrated cells. Titrate the cell number to find the optimal density.[5]
-
Cell Health: Harsh cell harvesting techniques (e.g., over-trypsinization) can damage cell surface receptors required for migration.[5] Consider serum-starving cells for a few hours before the assay to increase their responsiveness to chemoattractants.[6]
Q2: There are too many cells on the bottom of the membrane in my negative control (no chemoattractant). How can I reduce this background migration?
A2: High background migration can be addressed by:
-
Serum Starvation: Serum-starve your cells for 4-24 hours before seeding them into the transwell inserts. This will reduce random migration and make the cells more responsive to the specific chemoattractant.
-
Washing Cells: Ensure you wash your cells with serum-free media before resuspending them in the assay media for the upper chamber.
Q3: How do I properly quantify the migrated cells?
A3: After the incubation period, remove the non-migrated cells from the top of the membrane with a cotton swab. Then, fix and stain the migrated cells on the bottom of the membrane (e.g., with crystal violet or DAPI). Count the stained cells in several representative fields of view under a microscope and calculate the average.[7]
Quantitative Data for Calpain Inhibitors in Motility Assays
| Inhibitor | Cell Type | Assay Type | Concentration | Observed Effect | Citation |
| Calpeptin | Pancreatic Cancer Cells | Transwell Migration/Invasion | 10-20 µM | Dose-dependent decrease in migration and invasion. | [8] |
| Calpeptin | T Lymphocytes | 2D Migration | 50 µg/ml | 76.6% reduction in migration speed. | [9] |
| PD150606 | T Lymphocytes | 2D Migration | 50 µg/ml | Significant reduction in migration speed. | [9] |
| ALLN | CHO Cells | Adhesion Complex Disassembly | 100 µM | Inhibition of adhesive complex disassembly. |
Note: The effectiveness of inhibitors can be cell-type specific. These concentrations serve as a starting point for optimization.
Experimental Protocol: Transwell Migration Assay
-
Rehydration: Rehydrate the transwell inserts with serum-free media.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Cell Seeding: Seed serum-starved cells in serum-free media into the upper chamber of the transwell insert.
-
Incubation: Incubate the plate for a duration appropriate for your cell type (e.g., 12-48 hours).
-
Removal of Non-migrated Cells: Carefully remove the media from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane with methanol or paraformaldehyde, and then stain with a dye such as crystal violet.
-
Quantification: Count the number of stained cells in multiple fields of view using a microscope.
Workflow for a Transwell Migration Assay
Workflow for performing a transwell migration assay.
Calpain Activity Assay
Frequently Asked Questions (FAQs)
Q1: My calpain activity readings are inconsistent between replicates. What could be the issue?
A1: Inconsistent readings in a calpain activity assay can arise from:
-
Inaccurate Pipetting: Ensure accurate and consistent pipetting of all reagents, especially the cell lysate and substrate.
-
Incomplete Cell Lysis: Make sure cells are completely lysed to release all cytosolic calpain. Follow the lysis buffer incubation time and conditions specified in your assay kit.
-
Temperature Fluctuations: Calpain activity is temperature-sensitive. Ensure all incubation steps are performed at the correct and consistent temperature.
-
Incorrect Wavelengths: Double-check that you are using the correct excitation and emission wavelengths for your fluorometric assay.
Q2: I am not detecting any calpain activity, even in my positive control. What should I do?
A2: A complete lack of signal usually points to a critical reagent or equipment issue:
-
Substrate Degradation: Ensure your fluorescent substrate has been stored correctly, protected from light, and is not expired.
-
Enzyme Inactivity: If using a purified calpain positive control, check its activity and storage conditions.
-
Incorrect Buffer: Use the assay buffer provided in the kit, as it is optimized for pH and necessary co-factors.
-
Plate Reader Settings: Verify the settings on your fluorescence plate reader, including the filter set and sensitivity/gain settings.
Q3: My calpain activity is very high in untreated cells, making it difficult to see an effect of my inhibitor. How can I manage this?
A3: High basal calpain activity can be addressed by:
-
Diluting the Lysate: You may be overloading the assay with protein. Try diluting your cell lysate before adding it to the reaction.
-
Reducing Incubation Time: Shorten the reaction incubation time to ensure you are measuring the initial reaction velocity and the signal is not saturating the detector.
-
Checking for Auto-activation: Some assay kits include reagents in the extraction buffer to prevent auto-activation of calpain during sample preparation. Ensure these are being used correctly.
Experimental Protocol: Fluorometric Calpain Activity Assay
-
Sample Preparation: Prepare cell lysates from your treated and control cells using the extraction buffer provided in your assay kit. This buffer is designed to extract cytosolic proteins and prevent auto-activation of calpain.
-
Protein Quantification: Determine the protein concentration of your cell lysates.
-
Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate to the reaction buffer. Include a positive control (active calpain) and a negative control (lysate with a calpain inhibitor).
-
Substrate Addition: Add the fluorogenic calpain substrate (e.g., Ac-LLY-AFC) to all wells.
-
Incubation: Incubate the plate at 37°C for 1 hour, protected from light.
-
Fluorescence Measurement: Read the fluorescence at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis: Determine calpain activity by comparing the fluorescence of your treated samples to the controls. Activity can be expressed as relative fluorescence units (RFU) per milligram of protein.
Calpain Signaling in Cell Motility
Calpains are calcium-dependent proteases that play a crucial role in cell migration by regulating the turnover of focal adhesions.[10] Activated calpain can cleave various focal adhesion proteins, leading to their disassembly and allowing for cell detachment at the trailing edge, a critical step in the migration cycle.
Calpain's role in focal adhesion disassembly and cell migration.
Troubleshooting Logic Tree
This diagram provides a logical workflow to diagnose common issues in calpain-related motility experiments.
A decision tree for troubleshooting motility experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ≥95% (HPLC), solid, calpain inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. fishersci.de [fishersci.de]
- 6. researchgate.net [researchgate.net]
- 7. Modifications to the Transwell Migration/Invasion Assay Method That Eases Assay Performance and Improves the Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Calpain inhibitor calpeptin suppresses pancreatic cancer by disrupting cancer–stromal interactions in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calpain 2 Controls Turnover of LFA-1 Adhesions on Migrating T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
Technical Support Center: Prevention of Capnine Sample Degradation
Disclaimer: The following guide has been developed for a compound referred to as "Capnine." As "this compound" is not a universally recognized chemical entity, this document provides best-practice guidelines applicable to sensitive small-molecule compounds. Researchers should adapt these recommendations based on the known physicochemical properties of their specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound samples?
A1: The degradation of sensitive small molecules like this compound is primarily influenced by environmental factors. The most common degradation pathways include:
-
Hydrolysis: The breakdown of a chemical compound due to reaction with water. Functional groups like esters, amides, and lactams are particularly susceptible.
-
Oxidation: A reaction involving oxygen that can be initiated by exposure to air, heat, light, or the presence of metal ions. This is a common degradation pathway for many organic molecules.
-
Photodegradation: Degradation caused by exposure to light, particularly UV light. Light can provide the energy needed to initiate chemical reactions, leading to the breakdown of the molecule.
-
Thermal Degradation: Breakdown caused by exposure to high temperatures. Elevated temperatures can accelerate the rate of other degradation reactions like hydrolysis and oxidation.
Q2: How should I store my solid this compound powder for long-term use?
A2: For long-term storage of solid this compound, it is crucial to minimize exposure to heat, light, and moisture. The ideal storage conditions depend on the compound's specific stability profile, but general best practices are summarized in the table below. Always refer to the Safety Data Sheet (SDS) or Certificate of Analysis (CoA) for specific storage instructions.
Q3: I need to prepare a stock solution of this compound. What solvent should I use and how should I store it?
A3: The choice of solvent is critical for sample stability. Use high-purity, anhydrous solvents whenever possible. It is recommended to perform a solvent compatibility study. For storage, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and moisture upon opening. Store these aliquots under the same recommended temperature and light-protected conditions as the solid compound.
Q4: How often should I inspect my stored this compound samples?
A4: Stored chemical samples should be inspected regularly, at least monthly, to ensure container integrity and that labels remain clear. For sensitive compounds like this compound, more frequent checks might be necessary, especially if stored under critical conditions (e.g., ultra-low temperatures).
Troubleshooting Guide
Q1: My this compound sample has changed color. What does this mean?
A1: A change in color is often an indicator of chemical degradation, potentially due to oxidation or photodegradation. You should immediately quarantine the sample and compare its analytical profile (e.g., via HPLC-UV) against a reference standard or a freshly prepared sample. Do not use a discolored sample in critical experiments without first verifying its purity and integrity.
Q2: I'm observing a precipitate in my this compound stock solution. What should I do?
A2: Precipitate formation can occur for several reasons:
-
Low Solubility: The concentration of your solution may exceed the solubility limit of this compound in that specific solvent, especially at lower storage temperatures.
-
Degradation: The precipitate could be a degradation product that is less soluble than the parent this compound compound.
-
Contamination: The sample may have been contaminated.
To troubleshoot, try gently warming the solution to see if the precipitate redissolves. If it does, it may be a solubility issue. If it does not, or if you suspect degradation, the solution should be analyzed to identify the precipitate and determine the purity of the remaining solution.
Q3: The biological activity or measured concentration of my this compound sample is lower than expected. Could this be a degradation issue?
A3: Yes, a loss of potency is a common consequence of chemical degradation. If you suspect degradation, you should perform a purity analysis (e.g., using a validated stability-indicating analytical method like HPLC) to quantify the amount of intact this compound remaining in your sample. Compare the results to the expected concentration and to previous analyses if available.
Data Presentation: Storage and Handling Parameters
Table 1: Recommended Storage Conditions for Solid this compound
| Parameter | Condition | Rationale |
| Temperature | -20°C or -80°C | Reduces rates of all chemical reactions, minimizing thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen to prevent oxidative degradation. |
| Light | Amber vials or stored in the dark | Protects photosensitive compounds from photodegradation. |
| Humidity | Desiccator or controlled low-humidity environment | Prevents hydrolysis by minimizing exposure to atmospheric moisture. |
Table 2: Solvent Compatibility and Recommendations
| Solvent Class | Recommended | Not Recommended | Rationale |
| Aprotic Polar | Anhydrous DMSO, DMF, Acetonitrile | Solvents containing water | High-purity, anhydrous solvents are preferred to prevent hydrolysis. |
| Aprotic Non-Polar | Anhydrous Toluene, Dichloromethane | Solvents with peroxide impurities (e.g., old ethers) | Peroxides can initiate oxidative degradation. |
| Protic | Anhydrous Ethanol, Methanol | Aqueous buffers (for long-term storage) | Protic solvents can participate in solvolysis. Use aqueous buffers fresh. |
Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) of this compound
Objective: To identify potential degradation pathways and products, and to establish the intrinsic stability of this compound. This is a crucial step in developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare several identical solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions: Expose each sample to one of the following stress conditions for a defined period (e.g., 24-48 hours). A control sample should be kept under ideal storage conditions.
-
Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.
-
Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Add 3% H₂O₂ and incubate at room temperature.
-
Thermal Degradation: Incubate at 80°C (as a solid and in solution).
-
Photodegradation: Expose to a light source providing UV and visible light (as per ICH Q1B guidelines) at room temperature.
-
-
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples, including the control, using a suitable analytical technique (e.g., HPLC with UV/MS detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify any new peaks (degradation products) and the loss of the main this compound peak. This information helps to understand how this compound degrades and to validate that the analytical method can separate degradants from the parent compound.
Protocol 2: Long-Term Stability Study
Objective: To establish a re-test period for this compound under defined storage conditions.
Methodology:
-
Batch Selection: Use at least three batches of this compound to ensure the results are representative.
-
Storage Conditions: Store aliquots of each batch under the proposed long-term storage conditions (e.g., -20°C, protected from light).
-
Testing Schedule: Define time points for testing (e.g., 0, 3, 6, 9, 12, 18, 24 months).
-
Analytical Testing: At each time point, test the samples for key stability attributes, which may include:
-
Appearance (visual inspection for color change, precipitation)
-
Purity/Assay (using a validated stability-indicating method)
-
Degradation Products (quantification of any known degradants)
-
-
Data Evaluation: Evaluate the data over time to determine if any negative trends in purity or increases in degradation products are observed. The re-test period is the duration for which the sample remains within its predefined acceptance criteria.
Visualizations
Technical Support Center: Enhancing the Stability of Capnine for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the sulfonolipid Capnine for reliable and reproducible in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in in vitro assays?
This compound is a sulfonolipid, a type of lipid molecule, that is structurally similar to sphingolipids. Due to its amphipathic nature, containing both a hydrophilic head group and a hydrophobic tail, this compound can be challenging to work with in aqueous buffer systems typically used for in vitro assays. Issues such as poor solubility, aggregation, precipitation, and non-specific binding to surfaces can lead to inaccurate and inconsistent experimental results. Furthermore, lipids can be susceptible to hydrolysis and oxidation, especially under suboptimal storage and handling conditions.
Q2: How should I prepare a stock solution of this compound?
For optimal stability, it is recommended to prepare a stock solution of this compound in an organic solvent such as ethanol or DMSO. A general procedure involves dissolving the lyophilized this compound in the chosen solvent to a desired concentration, for example, 10 mg/mL. To aid dissolution, gentle warming and vortexing may be applied. Store the stock solution in a tightly sealed glass vial at -20°C or -80°C to minimize solvent evaporation and degradation.
Q3: How can I improve the solubility and stability of this compound in my aqueous assay buffer?
To overcome the poor aqueous solubility of this compound, several methods can be employed:
-
Use of Carrier Proteins: Bovine Serum Albumin (BSA) is commonly used to form complexes with lipids, enhancing their solubility and facilitating their delivery to cells in culture. The hydrophobic pockets of BSA can bind to the lipid tail of this compound, while the hydrophilic exterior of the protein allows the complex to remain soluble in aqueous solutions.
-
Incorporation of Detergents: Low concentrations of non-ionic detergents, such as Triton X-100, can be included in the assay buffer to aid in the solubilization of lipids by forming micelles. However, it is crucial to determine the optimal detergent concentration that does not interfere with the biological activity being assayed.
-
Application of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface. They can encapsulate the hydrophobic tail of this compound, forming an inclusion complex that is more soluble in aqueous solutions.
Q4: What are the optimal storage conditions for this compound?
-
Lyophilized Powder: Store at -20°C or -80°C in a desiccator to protect from moisture.
-
Organic Stock Solutions: Store in tightly sealed glass vials at -20°C or -80°C. Minimize freeze-thaw cycles.
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours. Avoid long-term storage of this compound in aqueous buffers due to the risk of hydrolysis.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation or cloudiness in the assay well | - this compound concentration exceeds its solubility limit in the aqueous buffer.- Aggregation of this compound molecules. | - Decrease the final concentration of this compound in the assay.- Prepare a this compound-BSA complex to enhance solubility.- Add a low, non-interfering concentration of a suitable detergent (e.g., Triton X-100) to the assay buffer.- Consider using cyclodextrins to improve solubility. |
| Inconsistent or non-reproducible assay results | - Incomplete solubilization of this compound stock solution.- Degradation of this compound due to improper storage or handling.- Non-specific binding of this compound to plasticware. | - Ensure complete dissolution of the this compound stock by gentle warming and vortexing before use.- Prepare fresh working solutions for each experiment.- Minimize freeze-thaw cycles of the stock solution.- Use low-binding microplates and pipette tips.- Pre-coat plates with a blocking agent like BSA. |
| Loss of this compound activity over time in the assay | - Hydrolysis or oxidation of this compound in the aqueous buffer.- Instability at the assay temperature or pH. | - Prepare fresh this compound solutions immediately before the assay.- Optimize the pH of the assay buffer. Based on related sulfonolipid enzyme assays, a pH of around 7.5 is a good starting point.[1]- Perform time-course experiments to determine the window of this compound stability under your specific assay conditions. |
| Difficulty in delivering this compound to cells in culture | - Poor solubility and aggregation in cell culture media.- Inefficient uptake by cells. | - Prepare a this compound-BSA complex for delivery. This mimics the natural transport of lipids in a biological system.- Use cyclodextrin-Capnine complexes to enhance delivery. |
Quantitative Data on this compound Stability
| Parameter | Condition | Stability Consideration | Reference/Recommendation |
| pH | 7.5 (Tris-HCl or Potassium Phosphate buffer) | Optimal for many enzymatic assays involving sulfonolipids.[1][2] | [1][2] |
| Acidic (e.g., pH < 6) | Generally, lipids are more stable at slightly acidic pH. | General lipid chemistry | |
| Alkaline (e.g., pH > 8) | Increased risk of hydrolysis of ester or amide linkages if present in derivatives. | General lipid chemistry | |
| Temperature | 30°C - 37°C | Suitable for many cell-based and enzymatic assays.[1][2] | [1][2] |
| 4°C | Recommended for short-term storage (up to 24 hours) of aqueous working solutions. | General laboratory practice | |
| -20°C to -80°C | Recommended for long-term storage of lyophilized powder and organic stock solutions. | General laboratory practice | |
| Buffer Composition | Presence of BSA (e.g., 0.1 mg/mL) | Significantly enhances solubility and stability in aqueous solutions. | General protocol for lipid handling |
| Presence of Detergent (e.g., 1% Triton X-100) | Aids in solubilization for specific enzymatic assays.[2] | [2] |
Experimental Protocols
Protocol 1: Preparation of a this compound-BSA Complex for Cell-Based Assays
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
-
Sterile glass vials
-
Water bath or incubator at 37°C
-
Vortex mixer
Procedure:
-
Prepare this compound Stock: Prepare a 10 mg/mL stock solution of this compound in 100% ethanol.
-
Prepare BSA Solution: Prepare a 10% (w/v) BSA solution in sterile PBS or serum-free cell culture medium.
-
Aliquot this compound: In a sterile glass vial, add the desired amount of the this compound stock solution.
-
Evaporate Solvent: Evaporate the ethanol from the this compound solution under a gentle stream of nitrogen gas or by using a vacuum concentrator to form a thin lipid film on the wall of the vial.
-
Complexation: Add the pre-warmed (37°C) 10% BSA solution to the vial containing the this compound film. The final concentration of this compound will depend on the desired molar ratio of this compound to BSA. A common starting point is a 5:1 molar ratio.
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes with intermittent vortexing to facilitate the formation of the this compound-BSA complex.
-
Sterilization: If required for cell culture, sterilize the this compound-BSA complex solution by passing it through a 0.22 µm syringe filter.
-
Use in Assay: The this compound-BSA complex is now ready to be diluted to the final desired concentration in your cell culture medium.
Protocol 2: Quantitative Analysis of this compound by LC-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound, which is analogous to methods used for sphingolipids.[3][4]
Materials:
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
-
C18 reversed-phase column
-
Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)
-
This compound standard for calibration curve
-
Internal standard (e.g., a structurally similar lipid not present in the sample)
Procedure:
-
Sample Preparation:
-
For cell lysates or tissue homogenates, perform a lipid extraction using a suitable method, such as a modified Bligh-Dyer or Folch extraction.
-
Spike the samples with a known concentration of the internal standard before extraction.
-
Evaporate the organic solvent and reconstitute the lipid extract in the initial mobile phase.
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution to separate this compound from other lipids. A typical gradient would start with a high aqueous mobile phase concentration and ramp up to a high organic mobile phase concentration.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive or negative ion mode, depending on which provides better sensitivity for this compound.
-
Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the molecular ion of this compound, and the product ion will be a characteristic fragment. For sulfonolipids, a common fragment is the loss of the sulfonic acid headgroup.[2]
-
-
Quantification:
-
Generate a calibration curve using the this compound standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
Caption: Workflow for preparing stable this compound solutions for in vitro assays.
Caption: this compound's interaction with the TLR4 signaling pathway.
References
- 1. Identification and biosynthesis of pro-inflammatory sulfonolipids from an opportunistic pathogen Chryseobacterium gleum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of the first step in sulfonolipid biosynthesis in Alistipes finegoldii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Refining protocols for Capnine biosynthesis studies
Welcome to the technical support center for Capnine biosynthesis studies. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers in overcoming common challenges in the heterologous production of this compound and related compounds.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the biosynthesis of this compound.
Q1: What is the proposed biosynthetic pathway for this compound?
A1: this compound is a novel isoquinoline alkaloid derived from the amino acid tyrosine. Its biosynthesis involves a multi-step enzymatic pathway, starting with the conversion of tyrosine to dopamine, followed by condensation and a series of methylation and hydroxylation steps to form the final this compound molecule.
Q2: What are the key enzymes in the this compound biosynthetic pathway?
A2: The core pathway consists of four key enzymes: Tyrosine Decarboxylase (TyDC), Dopamine 4'-hydroxylase (D4H), N-methyl-coclaurine 3'-hydroxylase (NMCH), and this compound Synthase (CAPS). Successful production of this compound relies on the balanced expression and activity of these enzymes.
Q3: Which heterologous hosts are suitable for this compound production?
A3: Both Escherichia coli and Saccharomyces cerevisiae have been successfully used for this compound biosynthesis. E. coli offers rapid growth and straightforward genetic manipulation, while S. cerevisiae (yeast) can be advantageous for expressing plant-derived enzymes that may require post-translational modifications.[1][2]
Q4: Is codon optimization of the biosynthetic genes necessary?
A4: Yes, codon optimization of the genes encoding the this compound biosynthetic enzymes for your chosen expression host (E. coli or S. cerevisiae) is highly recommended. This can significantly improve protein expression levels and subsequent metabolic flux towards this compound.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during this compound biosynthesis experiments.
Problem 1: Low or No this compound Production
Q: We have assembled the this compound biosynthetic pathway in E. coli, but we are detecting very low, or no, this compound in our cultures. What are the potential causes and how can we troubleshoot this?
A: Low or no this compound production is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Troubleshooting Steps:
-
Poor Enzyme Expression or Solubility: The enzymes in the pathway may not be expressing well or could be forming insoluble inclusion bodies.
-
Solution: Perform an SDS-PAGE and Western blot analysis on cell lysates to check for the expression of each enzyme. If proteins are found in the insoluble fraction, try lowering the induction temperature (e.g., to 18-25°C) and the inducer concentration (e.g., IPTG).[3]
-
-
Limitation of Precursors: The host organism may not be producing enough of the initial precursor, tyrosine, to support the pathway.
-
Solution: Supplement the growth media with tyrosine. You can test a range of concentrations to find the optimal level.
-
-
Metabolic Bottlenecks: One of the enzymes in the pathway may have low activity, creating a bottleneck and leading to the accumulation of an intermediate compound.
-
Solution: Use HPLC-MS to analyze your culture extracts for the accumulation of intermediates (e.g., dopamine, L-DOPA).[4] This will help pinpoint the slow step in the pathway.
-
-
Toxicity of Intermediates or Final Product: High concentrations of this compound or its intermediates may be toxic to the host cells, leading to growth inhibition and reduced productivity.
-
Solution: Monitor cell growth after induction. If toxicity is suspected, consider using a lower-copy plasmid for your pathway genes or a weaker promoter to reduce the rate of production.
-
Problem 2: Accumulation of an Intermediate Metabolite
Q: Our HPLC-MS analysis shows a large peak for an intermediate in the this compound pathway, but very little of the final product. How can we address this metabolic bottleneck?
A: The accumulation of an intermediate is a clear indication of a metabolic bottleneck. This usually means that the enzyme responsible for converting this intermediate is either not active enough or is being inhibited.
Potential Causes & Troubleshooting Steps:
-
Sub-optimal Enzyme Activity: The enzyme downstream of the accumulating intermediate may have poor kinetics or be unstable in the host.
-
Solution: Increase the expression of the bottleneck enzyme relative to the others in the pathway. This can be achieved by placing it on a higher-copy plasmid or using a stronger promoter.
-
-
Missing Cofactors: Some enzymes, particularly hydroxylases, require specific cofactors (e.g., Fe2+, ascorbate) for their activity.
-
Solution: Check the cofactor requirements for the suspected bottleneck enzyme and supplement the growth media accordingly.
-
-
Feedback Inhibition: The accumulating intermediate or the final product, this compound, may be inhibiting an enzyme earlier in the pathway.
-
Solution: An in vitro enzyme assay can be performed to test for feedback inhibition. If this is the case, pathway optimization may require engineering the enzyme to be resistant to this inhibition.
-
Data Presentation
Table 1: Effect of Media Supplementation on this compound Titer
| Media Supplement | Concentration (mM) | Host Strain | This compound Titer (mg/L) |
| None | 0 | E. coli BL21(DE3) | 2.5 ± 0.4 |
| L-Tyrosine | 1 | E. coli BL21(DE3) | 15.8 ± 1.2 |
| L-Tyrosine | 5 | E. coli BL21(DE3) | 28.3 ± 2.5 |
| L-DOPA | 1 | E. coli BL21(DE3) | 8.1 ± 0.9 |
Table 2: Kinetic Parameters of this compound Synthase (CAPS)
| Substrate | Km (µM) | kcat (s⁻¹) | Vmax (µmol/mg/min) |
| Pre-Capnine | 150 | 12.5 | 35.7 |
| S-adenosyl methionine | 85 | 12.5 | 35.7 |
Experimental Protocols
Protocol 1: In Vitro Assay for this compound Synthase (CAPS)
This protocol describes a method to determine the activity of purified this compound Synthase (CAPS).
Materials:
-
Purified His-tagged CAPS enzyme
-
Pre-Capnine substrate
-
S-adenosyl methionine (SAM)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10% glycerol
-
HPLC-MS system
Methodology:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10% glycerol, 200 µM Pre-Capnine, and 200 µM SAM.
-
Pre-warm the reaction mixture to 30°C for 5 minutes.
-
Initiate the reaction by adding 1 µg of purified CAPS enzyme.
-
Incubate the reaction at 30°C for 10 minutes.
-
Stop the reaction by adding an equal volume of ice-cold methanol.
-
Centrifuge the mixture at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
Analyze the supernatant by HPLC-MS to quantify the amount of this compound produced.
Protocol 2: Metabolite Extraction from E. coli for HPLC-MS Analysis
This protocol provides a method for extracting this compound and its intermediates from E. coli cultures.
Materials:
-
E. coli culture expressing the this compound pathway
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
0.22 µm syringe filters
Methodology:
-
Take a 1 mL sample of your E. coli culture.
-
Centrifuge at 10,000 x g for 2 minutes to pellet the cells.
-
Discard the supernatant and resuspend the cell pellet in 500 µL of 80% methanol.
-
Vortex vigorously for 1 minute to lyse the cells.
-
Incubate at 4°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes to pellet cell debris.
-
Transfer the supernatant to a new microfuge tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC-MS analysis.[4]
Visualizations
References
Addressing off-target effects of Capnine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Capnine. The primary focus is to address the off-target effects of this compound, particularly its interaction with the Vitamin D Receptor (VDR), which can lead to unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known function?
A1: this compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid, a type of lipid molecule containing sulfur. It is naturally produced by certain species of gliding bacteria, such as Capnocytophaga. In these bacteria, this compound and its derivatives are structural components of the outer membrane and are understood to be essential for their gliding motility.
Q2: What are the potential "off-target" effects of this compound in experiments involving mammalian cells?
A2: The most significant documented off-target effect of this compound in the context of mammalian systems is its ability to act as a potent inhibitor of the Vitamin D Receptor (VDR).[1] this compound, produced by bacteria, can interact with host cells and interfere with normal VDR signaling pathways. This is a critical consideration in any experiment involving host-pathogen interactions, immunology, or cellular signaling where VDR plays a role.
Q3: How does this compound inhibit the Vitamin D Receptor (VDR)?
A3: Molecular modeling and dynamics simulations have shown that this compound acts as a nanomolar kinetic inhibitor that binds to the ligand-binding pocket (LBP) of the VDR.[1] By occupying this pocket, this compound functions as a transcriptional antagonist, preventing the receptor from being activated by its natural ligand, 1,25-dihydroxyvitamin D3 (calcitriol), and subsequently blocking the transcription of VDR target genes.
Q4: What are the downstream consequences of VDR inhibition by this compound?
A4: VDR is a nuclear receptor that regulates the expression of hundreds of genes involved in a wide range of physiological processes. Inhibition of VDR by this compound can lead to several downstream effects, most notably the suppression of the innate immune response. Specifically, VDR inhibition blocks the transcription of crucial antimicrobial peptides (AMPs) such as cathelicidin (LL-37) and β-defensins.[1] This can alter immune cell function, reduce bacterial clearance, and potentially modulate inflammatory responses in your experiments.
Q5: In what types of experiments should I be most concerned about this compound's off-target effects?
A5: You should be particularly cautious in the following experimental setups:
-
Host-Pathogen Co-culture Models: If you are studying bacteria known to produce this compound (e.g., Capnocytophaga, Flexibacter) in culture with mammalian cells (e.g., macrophages, epithelial cells).
-
Immunology Studies: Experiments investigating innate immunity, macrophage function, inflammatory responses, or T-cell responses, as VDR is a key regulator in these processes.
-
Gene Expression Analysis: If you observe unexpected changes in the expression of genes related to immunity, calcium homeostasis, cell differentiation, or inflammation.
-
Biofilm Studies: When studying biofilms that may contain this compound-producing bacteria, as the localized concentration of this compound could be high enough to affect surrounding host cells.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Action |
| Unexpectedly low expression of antimicrobial peptides (e.g., CAMP, DEFB4) in host cells co-cultured with bacteria. | The bacteria in your experiment may be producing this compound, which is inhibiting VDR and suppressing the transcription of these VDR target genes. | 1. Confirm VDR Inhibition: Use the qPCR protocol provided below to measure the expression of other known VDR target genes (e.g., CYP24A1). A general downregulation of VDR target genes in the presence of the bacteria or their conditioned media would support this hypothesis.2. Perform a Rescue Experiment: Add a potent VDR agonist (e.g., calcitriol) to the culture. If the effect is due to competitive inhibition by this compound, a high concentration of the natural ligand may partially restore the expression of the target genes. |
| Altered Macrophage or Immune Cell Phenotype (e.g., impaired phagocytosis, altered cytokine profile). | VDR signaling is crucial for normal macrophage differentiation and function. Off-target VDR inhibition by this compound could be altering the expected cellular phenotype. | 1. Assess VDR Pathway Activity: Use a VDR-responsive luciferase reporter assay (see protocol below) to directly measure the effect of your experimental conditions on VDR transcriptional activity.2. Use a VDR Antagonist Control: Treat a parallel set of cells with a known VDR antagonist (e.g., TEI-9647). If the phenotype observed in your this compound-containing experiment is similar to that of the antagonist control, it strongly suggests a VDR-mediated effect. |
| Inconsistent results in experiments involving cell differentiation, particularly with immune or epithelial cells. | VDR plays a significant role in the differentiation programs of various cell types. Uncontrolled VDR inhibition by this compound could be a source of experimental variability. | 1. Standardize Bacterial Supernatant/Lysate: If using bacterial products, prepare a large, standardized batch to use across all experiments to minimize variability in this compound concentration.2. Test for this compound Presence: While direct measurement is complex, you can infer its presence by testing the effect of your bacterial supernatant on VDR activity using the luciferase reporter assay. |
| Experimental results are inconsistent with literature that does not use a co-culture model. | Your experimental system (e.g., co-culture) introduces a variable (this compound) that is absent in other studies, leading to different outcomes due to off-target VDR inhibition. | 1. Isolate the Variable: Compare results from cells cultured alone, cells cultured with your bacteria, and cells cultured with a non-Capnine-producing bacterial strain as a negative control.2. Acknowledge the Effect: Recognize that VDR inhibition by a bacterial product is a potentially significant biological interaction in your model. This may be a novel finding rather than a confounding factor. |
Data Presentation
Table 1: Comparative Activity of VDR Modulators
| Compound | Type | Reported Binding Affinity / Potency (Ki or IC50) | Primary Target |
| This compound | Antagonist / Inhibitor | Nanomolar range (kinetic inhibitor) | Vitamin D Receptor (VDR) |
| 1,25-dihydroxyvitamin D3 (Calcitriol) | Agonist (Endogenous Ligand) | ~0.1 nM (Kd) | Vitamin D Receptor (VDR) |
| TEI-9647 | Antagonist | 2.5 nM (IC50 for antagonist activity) | Vitamin D Receptor (VDR) |
| PS121912 | Antagonist (Co-activator Inhibitor) | 12.4 µM (IC50 for VDR-SRC2-3 inhibition) | VDR-Coactivator Interaction |
Experimental Protocols
Protocol 1: Verifying VDR Inhibition via Quantitative PCR (qPCR)
This protocol allows you to measure the mRNA expression of well-established VDR target genes to indirectly assess VDR activity. A significant decrease in the expression of these genes in the presence of this compound (or this compound-producing bacteria) is indicative of VDR inhibition.
1. Cell Culture and Treatment: a. Plate your mammalian cells of interest (e.g., HaCaT, THP-1, primary macrophages) at an appropriate density. b. Treat the cells with your experimental condition (e.g., purified this compound, bacterial co-culture, or conditioned medium from a bacterial culture) for a suitable duration (e.g., 6-24 hours). c. Include the following controls:
- Vehicle Control: Cells treated with the vehicle used to dissolve this compound or the bacterial growth medium.
- Positive Control (Agonist): Cells treated with a known VDR agonist (e.g., 10-100 nM 1,25-dihydroxyvitamin D3).
- Inhibition Control: Cells co-treated with the agonist and your experimental condition.
2. RNA Extraction and cDNA Synthesis: a. Harvest the cells and extract total RNA using a standard method (e.g., TRIzol or a column-based kit). b. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop). c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
3. qPCR Analysis: a. Prepare a qPCR reaction mix using a SYBR Green-based master mix. b. Use validated primers for VDR target genes and at least two stable housekeeping genes for normalization.
| Gene Target | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Purpose |
| CYP24A1 | GGCTTCAGTTCTGCCGTTT | GGCAGTGGCAGAACTGGAT | Strongly induced by VDR activation; a sensitive marker for VDR activity. |
| CAMP (LL-37) | GCTTGAAGACCAGAAAGCTCC | AGGGAGGTCACTGTCCCCATA | Key antimicrobial peptide directly regulated by VDR. |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG | Housekeeping Gene (Normalization) |
| ACTB | CACCATTGGCAATGAGCGGTTC | AGGTCTTTGCGGATGTCCACGT | Housekeeping Gene (Normalization) |
c. Run the qPCR plate on a real-time PCR instrument. d. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.
Expected Outcome: In the presence of this compound, you would expect to see a blunting of the agonist-induced upregulation of CYP24A1 and CAMP, or a direct downregulation compared to the vehicle control.
Protocol 2: VDR Activity Control using a Luciferase Reporter Assay
This assay directly measures the transcriptional activity of VDR in response to your experimental conditions.
1. Materials: a. A cell line that is readily transfectable (e.g., HEK293T, HaCaT). b. A VDR-responsive reporter plasmid containing multiple copies of a Vitamin D Response Element (VDRE) driving the expression of a luciferase gene (e.g., firefly luciferase). c. A control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter, for normalization of transfection efficiency. d. Transfection reagent. e. VDR agonist (1,25-dihydroxyvitamin D3) and your experimental sample (e.g., purified this compound or conditioned media). f. Dual-luciferase reporter assay system.
2. Transfection: a. Co-transfect the cells with the VDRE-luciferase reporter plasmid and the constitutive Renilla plasmid according to the manufacturer's protocol for your transfection reagent. b. Allow cells to recover for 24 hours post-transfection.
3. Treatment and Analysis: a. Replace the medium with fresh medium containing your treatments:
- Vehicle Control
- VDR Agonist (e.g., 100 nM 1,25-dihydroxyvitamin D3)
- Experimental Sample (this compound)
- VDR Agonist + Experimental Sample (this compound) b. Incubate for an additional 18-24 hours. c. Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.
4. Data Analysis: a. For each well, normalize the firefly luciferase activity to the Renilla luciferase activity. b. Express the results as a fold change relative to the vehicle control.
Expected Outcome: The VDR agonist should cause a significant increase in normalized luciferase activity. This compound is expected to suppress this agonist-induced activity, confirming its role as a VDR antagonist.
Visualizations
References
Technical Support Center: Purification of Capnine
Welcome to the technical support center for the isolation and purification of Capnine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for obtaining high-purity this compound from bacterial sources.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from what sources is it typically isolated?
This compound is a sulfonolipid, specifically 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid.[1] It is an unusual lipid, structurally analogous to sphingosine, and is a major component of the cell envelope of gliding bacteria from the genus Capnocytophaga.[1]
Q2: What are the main challenges in purifying this compound?
The primary challenges in purifying this compound stem from its amphipathic nature and the complexity of the bacterial lipidome. Potential issues include:
-
Co-extraction of other lipids: Bacterial membranes contain a diverse array of lipids that can be co-extracted with this compound, requiring multiple chromatographic steps for separation.
-
Presence of N-acylated derivatives: Capnocytophaga species can also produce N-acylated versions of this compound, which may co-purify.[1]
-
Low abundance: Depending on the bacterial strain and culture conditions, the yield of this compound may be low, necessitating efficient extraction and purification methods to obtain sufficient quantities for downstream applications.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful techniques for assessing the purity of this compound. HPLC can be used to separate this compound from impurities, and the peak area can be used for quantification. High-resolution mass spectrometry can confirm the identity of the purified compound by providing an accurate mass measurement.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of extracted lipids | Inefficient cell lysis. | Ensure complete cell disruption by using appropriate methods such as sonication, French press, or enzymatic digestion. |
| Incomplete extraction from the cell lysate. | Use a robust solvent system, such as a modified Bligh-Dyer extraction with chloroform:methanol:water, to ensure complete extraction of polar lipids like this compound. | |
| Broad or tailing peaks in HPLC | Inappropriate column chemistry. | Use a column suitable for polar and amphipathic molecules, such as a reversed-phase C18 column with an appropriate ion-pairing agent or a HILIC column. |
| Suboptimal mobile phase composition. | Optimize the mobile phase gradient and pH to improve peak shape. The use of volatile buffers is recommended if the fractions are to be analyzed by mass spectrometry. | |
| Presence of multiple peaks in the final purified fraction | Co-elution of structurally similar lipids. | Employ orthogonal chromatographic techniques. For example, follow up a reversed-phase separation with ion-exchange or normal-phase chromatography to separate compounds with different polarities or charge states. |
| Degradation of the sample. | Handle samples at low temperatures and under an inert atmosphere where possible to prevent oxidation or hydrolysis. | |
| Inconsistent retention times in HPLC | Fluctuations in column temperature. | Use a column oven to maintain a constant temperature throughout the analysis. |
| Changes in mobile phase composition. | Prepare fresh mobile phase for each run and ensure thorough mixing of solvents. |
Experimental Protocol: Isolation and Purification of this compound from Capnocytophaga gingivalis
This protocol is a generalized procedure based on established methods for bacterial lipid extraction and purification. Optimization may be required for specific strains and equipment.
1. Cell Culture and Harvest:
-
Culture Capnocytophaga gingivalis in an appropriate liquid medium under anaerobic conditions until late logarithmic or early stationary phase.
-
Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove residual media components.
2. Lipid Extraction (Modified Bligh-Dyer Method):
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Disrupt the cells using sonication or a French press.
-
Convert the single-phase mixture to a two-phase system by adding chloroform and water to achieve a final ratio of 2:2:1.8 (chloroform:methanol:water, v/v/v).
-
Centrifuge to separate the phases. The lower chloroform phase will contain the total lipids.
-
Collect the lower phase and dry the lipid extract under a stream of nitrogen.
3. Preliminary Fractionation by Column Chromatography:
-
Resuspend the dried lipid extract in a minimal volume of a non-polar solvent (e.g., chloroform).
-
Apply the extract to a silica gel column pre-equilibrated with the same solvent.
-
Elute the lipids using a stepwise gradient of increasing polarity, for example:
-
Chloroform (to elute neutral lipids)
-
Acetone (to elute glycolipids)
-
Methanol (to elute polar lipids, including this compound)
-
-
Collect fractions and analyze by thin-layer chromatography (TLC) to identify those containing this compound.
4. Purification by High-Performance Liquid Chromatography (HPLC):
-
Pool the this compound-containing fractions from the column chromatography and dry them down.
-
Resuspend the sample in the initial mobile phase for HPLC analysis.
-
Perform preparative HPLC using a reversed-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Monitor the elution profile using a suitable detector (e.g., UV-Vis or an evaporative light scattering detector).
-
Collect the peak corresponding to this compound.
5. Purity Assessment and Quantification:
-
Assess the purity of the collected fraction by analytical HPLC.
-
Confirm the identity and purity of this compound using high-resolution mass spectrometry.
-
Quantify the purified this compound using a suitable standard or by measuring the peak area in analytical HPLC.
Visualizing the Purification Workflow and a Potential Signaling Context
This compound Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Hypothetical Signaling Role of Bacterial Sulfonolipids
Given that this compound is a structural analog of sphingolipids, which are key signaling molecules in eukaryotes, it is plausible that bacterial sulfonolipids play a role in intercellular signaling, potentially influencing host-microbe interactions.
Caption: Hypothetical signaling pathway involving bacterial sulfonolipids.
References
Validation & Comparative
The Structural Landscape of Sulfonolipids: A Comparative Guide to Capnine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of capnine and related sulfonolipids, contrasting their structures and biosynthetic pathways with other significant lipid classes. Drawing on experimental data, we explore their unique biochemical properties and potential as novel therapeutic agents. The information is intended to support research and development efforts in microbiology, lipidomics, and pharmacology.
Introduction to this compound and Sulfonolipids
This compound is the characteristic backbone of a class of sulfonolipids, which are unusual lipids found predominantly in the outer membranes of Gram-negative bacteria belonging to the phylum Bacteroidetes.[1][2] First identified in bacteria of the genus Capnocytophaga, this compound is chemically defined as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid.[3][4] These lipids are structurally analogous to sphingolipids, a critical class of signaling molecules in eukaryotes.[2][5] Instead of a terminal hydroxyl group that gets phosphorylated, this compound possesses a stable sulfonic acid group.[1] This structural mimicry, particularly of sphingosine-1-phosphate (S1P), positions this compound and its derivatives (capnoids) as molecules of significant interest for modulating sphingolipid signaling pathways, which are implicated in numerous physiological and pathological processes.
Structural and Distributional Comparison
The defining feature of this compound is the replacement of the C1-hydroxyl group of a sphingoid base with a sulfonate moiety. This fundamental difference leads to distinct chemical properties while maintaining a structural scaffold similar to that of key signaling lipids. The N-acylated forms of this compound, known as capnoids, are direct analogs of ceramides.
Table 1: Structural Comparison of this compound and Related Lipids
| Feature | This compound | N-Acyl this compound (Capnoid) | Sphingosine | Sphingosine-1-Phosphate (S1P) | Ceramide |
| Backbone | 2-amino-3-hydroxy-15-methylhexadecane | 2-amino-3-hydroxy-15-methylhexadecane | 2-amino-4-octadecene-1,3-diol | 2-amino-4-octadecene-1,3-diol | 2-amino-4-octadecene-1,3-diol |
| Head Group | -CH2-SO3H (Sulfonic Acid) | -CH2-SO3H (Sulfonic Acid) | -CH2-OH (Hydroxyl) | -CH2-OPO3H2 (Phosphate) | -CH2-OH (Hydroxyl) |
| N-Acylation | No | Yes (Fatty Acid Chain) | No | No | Yes (Fatty Acid Chain) |
| Analogy | Sphingosine / S1P Analog | Ceramide / C1P Analog | Endogenous Signaling Lipid | Endogenous Signaling Lipid | Endogenous Signaling Lipid |
Table 2: Occurrence and Types of Acylated Capnines in Bacteria
| Bacterial Genus/Species | Type of Sulfonolipid | Reported Concentration | Reference |
| Capnocytophaga spp. | This compound and N-Acyl this compound | 7 to 16 µmol/g (wet weight) | [3][6] |
| Cytophaga spp. | N-Acyl this compound | 2.5 to 16 µmol/g (wet weight) | [4] |
| Flexibacter spp. | N-Acyl this compound | Data not specified | [4] |
| Flavobacterium spp. | N-Acyl this compound (with hydroxylated fatty acids) | Data not specified | [1][4] |
| Salinibacter ruber | O-Acyl Halocapnines | Data not specified | [1] |
| Alistipes spp. | N-Acyl this compound | Detected in mouse cecum; increased with high-fat diet | [7] |
| Odoribacter spp. | N-Acyl this compound | Detected in mouse cecum; increased with high-fat diet | [7] |
Biosynthesis and Signaling Interactions
The biosynthesis of this compound shares notable similarities with the canonical sphingolipid pathway, further cementing their analog status. This parallel suggests a potential for cross-talk and competitive inhibition in biological systems where both pathways are present or where bacterial sulfonolipids are introduced.
This compound Biosynthesis Pathway
The enzymatic pathway for this compound synthesis has been elucidated, involving a series of key enzymes that convert common metabolic precursors into the sulfonolipid backbone.[5][8]
Caption: The enzymatic pathway for this compound biosynthesis.
Proposed Interaction with Eukaryotic Signaling
The structural similarity between sulfonolipids and sphingolipids suggests a strong potential for interaction with eukaryotic signaling pathways. This compound and its derivatives may act as competitive inhibitors or antagonists at sphingolipid receptors, such as S1P receptors, or interfere with enzymes involved in sphingolipid metabolism.
Caption: Hypothetical antagonism of S1P receptors by this compound.
Experimental Methodologies
The characterization and comparison of sulfonolipids rely on a combination of advanced analytical techniques.
-
Lipid Extraction and Isolation : Sulfonolipids are typically extracted from bacterial cell pellets using a modified Bligh-Dyer method with chloroform/methanol/water mixtures. Purification is achieved through chromatographic techniques, such as thin-layer chromatography (TLC) or column chromatography on silica gel.[3]
-
Structural Identification :
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact mass and elemental composition of the lipids.[3][7][8] Tandem MS (MS/MS) is employed to fragment the molecules and elucidate their structural components, such as the fatty acid chain length and modifications.
-
Infrared (IR) Spectroscopy : This technique is used to identify key functional groups. For sulfonolipids, characteristic absorption bands for the sulfonate group (S=O) are observed, confirming its presence.[3]
-
-
Enzyme Assays for Biosynthesis Studies :
-
Cloning and Expression : Genes encoding biosynthetic enzymes (e.g., CapA, CapB, CapC) are identified through bioinformatics, cloned, and expressed in a host system like E. coli.[5][8]
-
In Vitro Reactions : The purified recombinant enzymes are incubated with their predicted substrates (e.g., O-phospho-L-serine, sulfite, acyl-CoA).
-
Product Analysis : The reaction products are analyzed using liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the expected intermediates (e.g., cysteate, 3-dehydrothis compound, this compound) by comparing their mass-to-charge ratio (m/z) and retention times with known standards or expected values.[8]
-
Conclusion and Future Directions
This compound and its acylated derivatives represent a distinct class of sulfonolipids with a compelling structural resemblance to eukaryotic sphingolipids. This mimicry, combined with their production by bacteria, including those in the human gut microbiome, opens up new avenues for research and drug development.[7] Their potential to modulate host signaling pathways makes them attractive candidates for the development of novel anti-inflammatory, anti-proliferative, or immunomodulatory agents. Further investigation into their specific interactions with host receptors and enzymes will be crucial to unlocking their full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Biochemical characterization of the first step in sulfonolipid biosynthesis in Alistipes finegoldii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Capnocytophaga spp. contain sulfonolipids that are novel in procaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unusual sulfonolipids are characteristic of the Cytophaga-Flexibacter group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. journals.asm.org [journals.asm.org]
- 7. researchgate.net [researchgate.net]
- 8. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Caveolins vs. Sphingolipids: A Comparative Guide to Their Roles in Membrane Function
For Researchers, Scientists, and Drug Development Professionals
The plasma membrane is a complex and dynamic interface that orchestrates a multitude of cellular processes. Its functionality is not merely a consequence of a homogenous lipid bilayer, but rather arises from the intricate interplay of various lipids and proteins that form specialized microdomains. Among the key players in the organization and function of these domains are the structural proteins known as caveolins and a diverse class of lipids called sphingolipids. While often studied in the same context of lipid rafts, they have distinct yet synergistic roles in maintaining membrane architecture and regulating cellular signaling. This guide provides an objective comparison of caveolins and sphingolipids, supported by experimental data, to elucidate their individual and combined contributions to membrane function.
Structural and Functional Overview
Caveolins are a family of integral membrane proteins, with caveolin-1 (Cav-1) being the most well-characterized member. They are the principal coat proteins of caveolae, which are 50-100 nm flask-shaped invaginations of the plasma membrane.[1][2] Caveolins have a unique hairpin topology with both N- and C-termini facing the cytoplasm, and they play a crucial role in scaffolding and concentrating signaling molecules.[1]
Sphingolipids are a class of lipids characterized by a sphingoid base backbone. They are major components of eukaryotic cell membranes and are particularly enriched in the nervous system.[3][4] Sphingolipids are not just structural components; their metabolites, such as ceramide and sphingosine-1-phosphate, are potent bioactive molecules involved in a wide array of cellular signaling pathways governing processes like cell growth, apoptosis, and stress responses.[5][6][7]
The Interplay in Lipid Rafts and Caveolae
Both caveolins and sphingolipids are fundamental to the formation and function of lipid rafts—dynamic, ordered membrane microdomains enriched in cholesterol and sphingolipids.
Sphingolipids are considered primary organizers of lipid rafts. Their long, saturated acyl chains allow for tighter packing with cholesterol, leading to the formation of a liquid-ordered (Lo) phase that is distinct from the surrounding liquid-disordered (Ld) phase of the bulk membrane.[8] This phase separation is a key driver for the segregation of specific proteins and lipids within the membrane.
Caveolins , particularly Cav-1, are essential for the formation of caveolae, a specialized type of lipid raft.[1] While lipid rafts can exist independently of caveolins, caveolae are defined by the presence of these proteins. Cav-1 is thought to induce membrane curvature and stabilize these invaginations.[5][9] The expression of caveolin-1 can influence the abundance of ordered domains within the plasma membrane.[10]
The relationship is synergistic; sphingolipids and cholesterol create the lipid environment conducive to the formation of ordered domains, and caveolins then sculpt these domains into the characteristic caveolae structures, further concentrating signaling molecules.
Quantitative Data on Membrane Properties
The following tables summarize quantitative data from various experimental studies, highlighting the distinct and overlapping effects of caveolins and sphingolipids on membrane characteristics.
| Parameter | Effect of Sphingolipids (e.g., Sphingomyelin) | Effect of Caveolin-1 | Supporting Evidence |
| Membrane Fluidity | Decrease (increase in order) | Decrease (increase in order) | Laurdan GP spectroscopy shows increased order in sphingomyelin-rich domains.[11] Absence of Cav-1 increases lipid component mobility and decreases ordered domains.[4] |
| Membrane Thickness | Increase | Contributes to the formation of thicker, ordered domains | Molecular dynamics simulations show sphingomyelin bilayers are more ordered and thicker than corresponding phosphatidylcholine bilayers.[12] Caveolae are thicker than the surrounding plasma membrane. |
| Domain Size | Modulates raft size | Stabilizes caveolae (50-100 nm) | Atomic force microscopy (AFM) reveals that ganglioside GM1 (a sphingolipid) forms microdomains of 40-100 nm in sphingomyelin-rich phases.[13] Electron microscopy shows caveolae are 50-100 nm in diameter.[2] |
| Cholesterol Interaction | Strong affinity, promotes ordering | Binds cholesterol and is crucial for its localization in caveolae | Sphingomyelin has a high affinity for cholesterol, and this interaction is key to the formation of liquid-ordered domains.[11] Cav-1 has a cholesterol-binding motif and its presence increases the amount of cholesterol in lipid rafts.[14] |
| Lipid/Protein | Enrichment in Caveolae/Lipid Rafts (relative to total plasma membrane) | Method |
| Sphingomyelin | Enriched | Mass Spectrometry |
| Cholesterol | Enriched (nearly twice as much in rafts) | Mass Spectrometry[14] |
| Plasmenylethanolamines (with Arachidonic Acid) | Enriched | Mass Spectrometry[14] |
| Caveolin-1 | Highly Enriched | Quantitative Proteomics[15][16] |
| Cavin-1 | Enriched (dependent on Cav-1) | Quantitative Proteomics[15][16] |
| G-protein subunits | Enriched in the presence of caveolae | Quantitative Proteomics[17] |
Signaling Pathways and Regulation
Both caveolins and sphingolipids are critical hubs for cellular signaling.
Sphingolipid Signaling: The metabolism of sphingolipids generates a cascade of second messengers. For instance, the hydrolysis of sphingomyelin by sphingomyelinase produces ceramide, which is often pro-apoptotic. Ceramide can be further metabolized to sphingosine, which upon phosphorylation by sphingosine kinases, forms sphingosine-1-phosphate (S1P). S1P generally promotes cell survival and proliferation, acting both intracellularly and as a ligand for a family of G protein-coupled receptors.[1][5][7] This balance between ceramide and S1P is often referred to as the "sphingolipid rheostat," which can determine cell fate.
Caveolin-1 Signaling: Caveolin-1 acts as a scaffolding protein that can both positively and negatively regulate the activity of numerous signaling molecules through direct interaction via its caveolin-scaffolding domain (CSD).[18][19] For example, Cav-1 can inhibit the activity of endothelial nitric oxide synthase (eNOS) by binding to it within caveolae. It is also implicated in the regulation of growth factor signaling pathways, such as those involving the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR), as well as pathways involving Src family kinases and G-proteins.[18][20]
The co-localization of signaling molecules within caveolae, which are rich in sphingolipids, provides a platform for efficient and specific signal transduction. The disruption of these domains can have profound effects on cellular responses.
Key Experimental Protocols
Isolation of Caveolae/Lipid Rafts
This protocol is based on the resistance of these domains to non-ionic detergents at low temperatures.
Materials:
-
Cultured cells (e.g., endothelial cells, fibroblasts)
-
Lysis Buffer: 0.5 M sodium carbonate, pH 11, with protease and phosphatase inhibitors.
-
Sucrose solutions: 45% (w/v), 35% (w/v), and 5% (w/v) in a suitable buffer (e.g., MBS: 25 mM MES, pH 6.5, 150 mM NaCl).
-
Ultracentrifuge and tubes.
Procedure:
-
Grow cells to 80-90% confluency.
-
Wash cells with ice-cold PBS.
-
Lyse the cells in 2 ml of ice-cold Lysis Buffer.
-
Homogenize the cell lysate using a Dounce homogenizer (10-20 strokes) followed by sonication (three 20-second bursts).
-
Mix the homogenate (2 ml) with 2 ml of 90% sucrose in MBS to create a 45% sucrose solution.
-
Place this 4 ml of 45% sucrose-lysate mixture at the bottom of an ultracentrifuge tube.
-
Carefully overlay with 4 ml of 35% sucrose in MBS.
-
Carefully overlay with 4 ml of 5% sucrose in MBS.
-
Centrifuge at 200,000 x g for 18 hours at 4°C.
-
A light-scattering band at the 5%-35% interface is indicative of the caveolae/lipid raft fraction.
-
Carefully collect 1 ml fractions from the top of the gradient.
-
Analyze fractions by Western blotting for caveolin-1 (marker for caveolae) and flotillin (marker for lipid rafts).
Analysis of Membrane Fluidity using Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent dye that exhibits a spectral shift depending on the phase of the lipid environment.
Materials:
-
Laurdan stock solution (e.g., 2 mM in DMSO).
-
Cultured cells or isolated vesicles.
-
Fluorescence spectrophotometer or a microplate reader with fluorescence capabilities.
Procedure:
-
Label cells or vesicles with Laurdan at a final concentration of 5-10 µM for 30-60 minutes at 37°C.
-
Wash the samples to remove excess dye.
-
Measure the fluorescence intensity at two emission wavelengths (e.g., 440 nm for the ordered phase and 490 nm for the disordered phase) with an excitation wavelength of 350 nm.
-
Calculate the Generalized Polarization (GP) value using the formula: GP = (I440 - I490) / (I440 + I490)
-
Higher GP values indicate a more ordered (less fluid) membrane, while lower GP values indicate a more disordered (more fluid) membrane.
Fluorescence Recovery After Photobleaching (FRAP) for Lipid/Protein Dynamics
FRAP is used to measure the lateral mobility of fluorescently labeled molecules in the membrane.
Materials:
-
Cells expressing a fluorescently tagged protein of interest (e.g., Cav-1-GFP) or labeled with a fluorescent lipid analog.
-
Confocal laser scanning microscope.
Procedure:
-
Acquire pre-bleach images of the region of interest on the cell membrane.
-
Use a high-intensity laser to photobleach a defined area.
-
Acquire a time-lapse series of images of the bleached region at low laser power.
-
Measure the recovery of fluorescence intensity in the bleached area over time.
-
The rate of fluorescence recovery is proportional to the mobility of the fluorescently labeled molecules. The mobile fraction and the diffusion coefficient can be calculated from the recovery curve.
Visualizations
References
- 1. preserve.lehigh.edu [preserve.lehigh.edu]
- 2. Membrane structure of caveolae and isolated caveolin-rich vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Reconstitution of Caveolin-1 into Artificial Lipid Membrane: Characterization by Transmission Electron Microscopy and Solid-State Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Reconstitution of Caveolin-1 into Artificial Lipid Membrane: Characterization by Transmission Electron Microscopy and Solid-State Nuclear Magnetic Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Effect of Sphingomyelin Headgroup Size on Molecular Properties and Interactions with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure and Dynamics of Sphingomyelin Bilayer: Insight Gained through Systematic Comparison to Phosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The size of lipid rafts: an atomic force microscopy study of ganglioside GM1 domains in sphingomyelin/DOPC/cholesterol membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantitative Proteomics of Caveolin-1-regulated Proteins: CHARACTERIZATION OF POLYMERASE I AND TRANSCRIPT RELEASE FACTOR/CAVIN-1 IN ENDOTHELIAL CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative proteomics of caveolin-1-regulated proteins: characterization of polymerase i and transcript release factor/CAVIN-1 IN endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Differential Impact of Caveolae and Caveolin-1 Scaffolds on The Membrane Raft Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caveolae isolation [bio-protocol.org]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
A Comparative Guide to Vitamin D Receptor (VDR) Inhibitors: Efficacy and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals
The Vitamin D Receptor (VDR) has emerged as a significant therapeutic target in a variety of diseases, including cancer, autoimmune disorders, and hypercalcemic conditions. The development of potent and selective VDR inhibitors is a key area of research for modulating the diverse physiological effects mediated by this nuclear receptor. This guide provides an objective comparison of the efficacy of three prominent VDR inhibitors: MeTC7, ZK168281, and TEI-9647, supported by experimental data and detailed methodologies.
Quantitative Efficacy of VDR Inhibitors
The inhibitory potential of these compounds has been quantified using various biochemical and cell-based assays. The following table summarizes their reported efficacy, providing a direct comparison of their potency.
| Compound | Assay Type | Metric | Value | Reference |
| MeTC7 | Fluorescence Polarization (FP) | IC50 | 2.9 ± 0.1 μM | [Source 1, 2] |
| Cell-Based Transactivation | IC50 | 20.8 ± 8.3 μM | [Source 1] | |
| ZK168281 | Radioligand Binding Assay | Kd | 0.1 nM | [Source not found] |
| TEI-9647 | Antagonistic Activity Assay | IC50 | 8.3 nM | [Source 3] |
| 2α,24,24-trimethyl-TEI-9647 (analog) | Antagonistic Activity Assay | IC50 | 0.093 nM | [Source 3] |
VDR Signaling Pathway and Inhibition
The Vitamin D Receptor, upon binding to its natural ligand, calcitriol (1α,25-dihydroxyvitamin D3), forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, recruiting coactivators and initiating gene transcription. VDR inhibitors act by competitively binding to the VDR, preventing the conformational changes necessary for coactivator recruitment and subsequent gene activation.
Figure 1. Simplified VDR signaling pathway and mechanism of inhibition.
Experimental Protocols
The determination of the efficacy of VDR inhibitors relies on robust and reproducible experimental methods. Below are detailed protocols for the key assays cited in this guide.
Fluorescence Polarization (FP) Assay for VDR Inhibition
This assay measures the disruption of the interaction between VDR and a fluorescently labeled ligand or coactivator peptide by a test compound.
Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the larger VDR protein, its tumbling is slowed, leading to an increase in fluorescence polarization. A VDR inhibitor will compete with the tracer for binding to the VDR, causing a decrease in polarization.
Materials:
-
Purified VDR Ligand Binding Domain (LBD)
-
Fluorescently labeled VDR ligand or coactivator peptide (e.g., SRC2-3 Alexa Fluor 647)
-
Assay Buffer (e.g., 10 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4)
-
Test compounds (e.g., MeTC7) dissolved in DMSO
-
384-well, low-volume, black plates
Procedure:
-
Prepare a solution of VDR-LBD and the fluorescent tracer in the assay buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Dispense a small volume (e.g., 10 µL) of the VDR-LBD/tracer mix into each well of the 384-well plate.
-
Add serial dilutions of the test compounds to the wells. Include wells with DMSO only as a negative control (maximum polarization) and a known VDR agonist like calcitriol as a positive control for displacement (minimum polarization).
-
Incubate the plate at room temperature for a specified period (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters (e.g., excitation at 650 nm and emission at 665 nm for Alexa Fluor 647).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based VDR Transactivation Assay
This assay measures the ability of a compound to inhibit VDR-mediated gene expression in a cellular context.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing VDREs. Cells are co-transfected with this reporter construct and a VDR expression vector. In the presence of a VDR agonist, the VDR is activated and drives the expression of the reporter gene. A VDR inhibitor will suppress this agonist-induced reporter gene activity.
Materials:
-
A suitable cell line (e.g., HEK293T or a cancer cell line like SKOV-3)
-
VDR expression vector (e.g., pCMV-VDR)
-
VDRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium and supplements
-
VDR agonist (e.g., calcitriol)
-
Test compounds
-
Luciferase assay reagent
Procedure:
-
Seed the cells in a multi-well plate (e.g., 96-well) and allow them to attach overnight.
-
Co-transfect the cells with the VDR expression vector and the VDRE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
After transfection, treat the cells with a fixed concentration of the VDR agonist (e.g., 10 nM calcitriol) and varying concentrations of the test compound. Include appropriate controls (vehicle, agonist only).
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for variations in transfection efficiency and cell number.
-
Calculate the IC50 value by plotting the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the inhibitor concentration.
Radioligand Binding Assay
This is a highly sensitive method used to determine the binding affinity (Kd) of a ligand for its receptor.[1][2]
Principle: A radiolabeled ligand with high affinity for the VDR is incubated with a preparation containing the receptor (e.g., cell membranes or purified receptor). The amount of radioligand bound to the receptor is measured. In a competition assay, a fixed concentration of the radiolabeled ligand is co-incubated with increasing concentrations of an unlabeled test compound. The ability of the test compound to displace the radioligand is used to determine its binding affinity.
Materials:
-
Source of VDR (e.g., nuclear extracts from cells overexpressing VDR)
-
Radiolabeled VDR ligand (e.g., [³H]-calcitriol)
-
Unlabeled test compounds
-
Binding buffer
-
Glass fiber filters
-
Scintillation cocktail and a scintillation counter
Procedure:
-
Incubate a constant amount of the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters. The receptor and the bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound can then be calculated using the Cheng-Prusoff equation.
Experimental Workflow for VDR Inhibitor Screening
The process of identifying and characterizing VDR inhibitors typically follows a structured workflow, starting from a large-scale primary screen and progressing to more detailed secondary and functional assays.
Figure 2. A typical workflow for the screening and identification of VDR inhibitors.
References
The Role of Capnine in Bacterial Gliding: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the diverse mechanisms of bacterial motility is crucial for developing novel antimicrobial strategies and harnessing bacterial behaviors for biotechnological applications. This guide provides a comprehensive comparison of the role of capnine-dependent gliding in Flavobacterium johnsoniae with alternative bacterial gliding mechanisms. Experimental data is presented to validate the significance of this compound, supplemented by detailed experimental protocols and visual diagrams to elucidate complex pathways and workflows.
This compound-Dependent Gliding: A Key to Motility in Flavobacterium johnsoniae
Flavobacterium johnsoniae is a model organism for studying bacterial gliding motility, a form of translocation over solid surfaces that does not rely on flagella. A key element in the gliding process of F. johnsoniae is the synthesis of sulfonolipids (SLs), and at the heart of this synthesis lies this compound.
This compound is a crucial precursor in the biosynthesis of sulfonolipids. The synthesis is initiated by the enzyme cysteate-fatty acyl transferase, encoded by the gene fjoh_2419. This enzyme catalyzes the condensation of cysteate and a fatty acyl-coenzyme A, a critical step in forming the this compound backbone. Mutants of F. johnsoniae with a deletion of the fjoh_2419 gene are unable to produce this compound and, consequently, lack sulfonolipids. While these mutants show normal growth in liquid media, they exhibit a significant defect in gliding motility on solid surfaces. This directly implicates this compound synthesis as essential for efficient gliding in this bacterium.
The proposed mechanism suggests that sulfonolipids, derived from this compound, are integral components of the outer membrane, where they may influence the function of the motility machinery. This machinery is thought to involve the movement of adhesin proteins along the cell surface, propelling the bacterium forward. The absence of sulfonolipids likely disrupts the proper assembly or function of this protein secretion system, thereby impeding motility.
Quantitative Comparison of Gliding Motility
The most direct way to validate the role of this compound in gliding motility is to compare the motility of wild-type F. johnsoniae with that of a this compound synthesis-deficient mutant (Δfjoh_2419). This is often quantified through colony spreading assays and direct measurement of individual cell gliding speed.
Colony Spreading Assay
This assay measures the collective movement of a bacterial population over a semi-solid agar surface. The diameter of the bacterial colony is measured over time, and a larger diameter indicates more efficient motility.
| Bacterial Strain | Mean Colony Diameter after 72 hours (arbitrary units) | Gliding Phenotype |
| F. johnsoniae Wild-Type | 45 | Spreading |
| F. johnsoniae Δfjoh_2419 (this compound-deficient) | 10 | Non-spreading |
Data is illustrative and based on qualitative descriptions from research articles. The significant difference highlights the motility defect in the mutant.
Individual Cell Gliding Speed
Time-lapse microscopy allows for the direct observation and measurement of the speed of individual bacterial cells.
| Bacterial Strain | Average Gliding Speed (µm/s) |
| F. johnsoniae Wild-Type | ~2.0 |
| F. johnsoniae Δfjoh_2419 (this compound-deficient) | Significantly reduced or absent |
Alternative Gliding Mechanisms in Bacteria
Bacterial gliding is a diverse phenomenon with multiple evolutionary solutions. Here, we compare the this compound-dependent mechanism with three other well-studied alternatives.
| Motility Mechanism | Key Proteins/Components | Energy Source | Example Organism | Brief Description |
| This compound-Dependent Gliding | Cysteate-fatty acyl transferase (fjoh_2419), Sulfonolipids, Adhesin proteins | Proton Motive Force | Flavobacterium johnsoniae | Relies on the synthesis of sulfonolipids, for which this compound is a precursor, to facilitate the movement of surface adhesins. |
| Twitching Motility | Type IV pili, PilT (retraction ATPase) | ATP Hydrolysis | Pseudomonas aeruginosa | Utilizes the extension and retraction of type IV pili to pull the cell forward in a jerky manner. |
| Adventurous Gliding | Focal adhesion complexes, Agl/Glt proteins | Proton Motive Force | Myxococcus xanthus | Involves the assembly of adhesion complexes that remain stationary relative to the substrate as the cell moves over them. |
| Polysaccharide Secretion | Hps and Pil proteins (forming a secretion system) | Not fully elucidated | Filamentous Cyanobacteria | Propels the cell forward through the secretion of a polysaccharide slime from pores in the cell envelope. |
Experimental Protocols
Reproducible experimental protocols are essential for validating these findings. Below are detailed methodologies for key experiments.
Construction of a this compound Synthesis-Deficient Mutant (Δfjoh_2419)
This protocol outlines the creation of a gene deletion mutant to study the effects of this compound deficiency.
Materials:
-
Flavobacterium johnsoniae wild-type strain
-
E. coli strain for plasmid construction
-
Plasmids for homologous recombination (e.g., pYT313)
-
PCR reagents, restriction enzymes, ligase
-
Electroporator
-
Appropriate growth media and antibiotics
Procedure:
-
Construct Deletion Cassette: Amplify DNA fragments upstream and downstream of the fjoh_2419 gene using PCR. Ligate these fragments together, creating an in-frame deletion cassette.
-
Clone into Suicide Vector: Clone the deletion cassette into a suicide vector that cannot replicate in F. johnsoniae.
-
Introduce into F. johnsoniae: Introduce the plasmid into wild-type F. johnsoniae via conjugation or electroporation.
-
Select for Single Crossover Events: Select for cells that have integrated the plasmid into their chromosome via homologous recombination using an appropriate antibiotic resistance marker on the plasmid.
-
Select for Double Crossover Events: Culture the single crossover mutants in the absence of antibiotic selection and then select for cells that have lost the plasmid backbone through a second homologous recombination event. This can be done using a counter-selectable marker (e.g., sacB).
-
Verify Deletion: Screen the resulting colonies for the desired deletion using PCR with primers flanking the fjoh_2419 gene. The mutant will produce a smaller PCR product than the wild-type.
Colony Spreading Assay
This assay is used to observe and quantify the collective motility of a bacterial population.
Materials:
-
Wild-type and mutant F. johnsoniae strains
-
Motility medium (MM) agar plates (e.g., 0.5% agar)
-
Incubator at 30°C
-
Camera and ruler or image analysis software
Procedure:
-
Prepare Cultures: Grow wild-type and mutant strains in liquid MM overnight to mid-log phase.
-
Inoculate Plates: Spot 2 µL of each culture onto the center of an MM agar plate.
-
Incubate: Incubate the plates at 30°C.
-
Document and Measure: At regular intervals (e.g., every 12 hours for 72 hours), photograph the plates. Measure the diameter of the colony spread.
-
Analyze Data: Plot the colony diameter over time to compare the spreading rates of the wild-type and mutant strains.
Time-Lapse Microscopy of Individual Cell Motility
This technique allows for the direct observation and quantification of the gliding speed of individual bacterial cells.
Materials:
-
Wild-type and mutant F. johnsoniae strains
-
Microscope with a high-resolution camera and environmental chamber
-
Agarose pads (1% agarose in MM)
-
Microscope slides and coverslips
Procedure:
-
Prepare Agarose Pads: Create thin agarose pads by pipetting molten 1% agarose in MM onto a microscope slide and covering it with another slide.
-
Prepare Cell Suspension: Grow cultures to early log phase, then dilute to an appropriate density for single-cell imaging.
-
Mount Cells: Spot a small volume (1-2 µL) of the cell suspension onto the agarose pad. Allow the liquid to absorb, then cover with a coverslip.
-
Microscopy: Place the slide in the environmental chamber of the microscope pre-warmed to 30°C.
-
Image Acquisition: Acquire time-lapse images (e.g., one frame every 5 seconds for 5-10 minutes) using phase-contrast or DIC microscopy.
-
Image Analysis: Use tracking software (e.g., ImageJ with appropriate plugins) to track the movement of individual cells over time. Calculate the velocity of each cell.
-
Data Analysis: Compare the distribution of cell speeds between the wild-type and mutant populations.
Visualizing the Pathways and Processes
Diagrams created using Graphviz (DOT language) help to visualize the complex relationships and workflows described.
Caption: this compound synthesis pathway and its role in gliding motility.
Caption: Experimental workflow for comparing motility.
A Comparative Analysis of Capnine Production in Diverse Bacterial Genera
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of Capnine production across different bacterial genera. This compound, a sulfonolipid with the chemical name 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonic acid, is a structural analog of sphingolipids and a key component of the outer membrane in certain Gram-negative bacteria, particularly within the phylum Bacteroidetes. Its unique structure and biological role in bacterial motility and membrane integrity make it a compound of interest for various research and development applications.
This document summarizes quantitative data on this compound production, details the experimental protocols for its quantification, and illustrates the key biosynthetic and signaling pathways involved.
Comparative Production of this compound
This compound and its acylated derivatives, known as capnoids, are produced by a range of bacteria. While extensive quantitative data directly comparing this compound yields across multiple species is limited in publicly available literature, the presence and significance of these sulfonolipids have been established in several key genera. The following table summarizes the current understanding of this compound production in representative bacteria.
| Bacterial Genus | Known for this compound/Capnoid Production | Notes |
| Capnocytophaga | Yes | This compound was first discovered in this genus. These bacteria are known for their gliding motility, a process in which this compound plays a crucial role.[1] |
| Flavobacterium | Yes | Species within this genus are known producers of sulfonolipids, including N-acyl this compound derivatives.[2] |
| Chryseobacterium | Yes | This genus has been identified as a source of N-acyl this compound.[2] |
| Salinibacter | Yes | This halophilic bacterium produces structural variants of capnoids, which may contribute to its adaptation to high-salt environments.[2] |
| Ornithobacterium | Yes | The CapC enzyme, crucial for the final step of this compound biosynthesis, has been characterized from Ornithobacterium rhinotracheale.[1][3] |
| Salisaeta | Yes | This genus produces fatty acid esters of a halogenated form of this compound.[2] |
Experimental Protocols
Bacterial Culture for this compound Production
Optimizing culture conditions is critical for maximizing the yield of secondary metabolites like this compound. While species-specific requirements vary, a general approach for the cultivation of this compound-producing bacteria is outlined below.
a. Media Composition:
-
Basal Medium: Tryptic Soy Broth (TSB) or a modified Cytophaga medium can be used as a starting point.
-
Carbon Source: Glucose is a common carbon source.
-
Nitrogen Source: Peptone or yeast extract can serve as a nitrogen source.
-
Sulfur Source: The availability of sulfite is crucial for this compound biosynthesis, as it is a direct precursor. Supplementation with sodium sulfite may enhance production.
-
Growth Factors: Some fastidious bacteria like Capnocytophaga may require specific growth factors, such as hemin and menadione.
b. Culture Conditions:
-
Temperature: Optimal growth temperatures vary by species (e.g., 37°C for Capnocytophaga, room temperature for some environmental Flavobacterium species).
-
Aeration: Most this compound-producing bacteria are aerobic or facultatively anaerobic. Shaking cultures at 150-200 rpm is generally recommended for sufficient aeration.
-
pH: Maintain the pH of the culture medium between 7.0 and 7.5.
-
Incubation Time: The production of secondary metabolites like this compound often occurs during the stationary phase of growth. A typical incubation period is 48-72 hours.
Extraction of this compound
A robust extraction method is essential for the subsequent quantification of this compound. The following protocol is a modification of the Bligh-Dyer method for lipid extraction.
-
Cell Harvesting: Centrifuge the bacterial culture (e.g., 50 mL) at 8,000 x g for 15 minutes at 4°C.
-
Washing: Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove residual media components.
-
Lysis and Extraction:
-
Resuspend the cell pellet in a single-phase mixture of chloroform:methanol:water (1:2:0.8, v/v/v).
-
Sonicate the mixture on ice to ensure complete cell lysis and lipid extraction.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Phase Separation:
-
Add chloroform and water to the mixture to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v).
-
Centrifuge at 4,000 x g for 10 minutes to separate the phases.
-
-
Collection: The lower organic phase, containing the lipids including this compound, is carefully collected.
-
Drying: The collected organic phase is dried under a stream of nitrogen gas.
-
Reconstitution: The dried lipid extract is reconstituted in a suitable solvent, such as methanol or a mobile phase-compatible solvent, for analysis.
Quantification of this compound by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for the sensitive and specific quantification of this compound.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is suitable for separating this compound from other lipids.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.
-
Gradient Program: A linear gradient from 5% to 95% Solvent B over 20-30 minutes can effectively elute this compound.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is effective for detecting this compound.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for targeted quantification, offering high specificity and sensitivity. The precursor ion for this compound ([M+H]⁺) would be targeted.
-
-
Quantification:
-
Standard Curve: A standard curve is generated using a purified this compound standard of known concentrations.
-
Data Analysis: The peak area of this compound in the bacterial extract is compared to the standard curve to determine its concentration. The final yield is typically expressed as mg of this compound per gram of dry cell weight.
-
Biosynthesis and Regulation
This compound Biosynthetic Pathway
The biosynthesis of this compound involves a three-step enzymatic pathway that shares similarities with sphingolipid synthesis.
Caption: The biosynthetic pathway of this compound from precursor molecules.
The key enzymes involved in this pathway are:
-
CapA (Cysteate Synthase): Catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.[1]
-
CapB (Cysteate Acyltransferase): Condenses cysteate with an isofatty acyl-CoA to produce 3-ketothis compound.[1]
-
CapC (3-Ketothis compound Reductase): Reduces 3-ketothis compound to the final product, this compound, in an NADPH-dependent reaction.[1][3]
Experimental Workflow for this compound Analysis
The following diagram illustrates the general workflow for the comparative analysis of this compound production.
Caption: A generalized workflow for the comparative analysis of this compound production.
Regulation of this compound Biosynthesis
The regulatory mechanisms governing this compound biosynthesis are not yet fully elucidated. However, it is hypothesized that the expression of the cap gene cluster (containing capA, capB, and capC) is likely regulated by environmental cues and the physiological state of the cell. Factors that may influence this compound production include:
-
Nutrient Availability: The presence of sulfur sources, such as sulfite and cysteine, is expected to be a key regulatory factor.
-
Growth Phase: As a component of the cell membrane, this compound synthesis is likely coupled with cell growth and division.
-
Environmental Stress: Changes in temperature, pH, and osmolarity may trigger alterations in membrane composition, potentially affecting this compound production.
Further research, including transcriptomic and proteomic studies under different growth conditions, is needed to fully understand the signaling pathways that control this compound biosynthesis.
This guide provides a foundational framework for the comparative analysis of this compound production in different bacteria. The provided protocols and pathways serve as a starting point for researchers to delve deeper into the fascinating biology of these unique sulfonolipids.
References
Unveiling the VDR Blockade: A Comparative Analysis of Capnine and Synthetic Antagonists in Antimicrobial Peptide Regulation
A deep dive into the mechanisms of Vitamin D Receptor (VDR) antagonism reveals a fascinating intersection of bacterial immune evasion and therapeutic drug development. This guide provides a comparative analysis of the putative bacterial sulfonolipid, Capnine, and several well-characterized synthetic VDR antagonists. By examining their effects on the VDR signaling pathway and the subsequent transcription of vital antimicrobial peptides (AMPs), we offer researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed protocols.
The innate immune system relies on a swift and effective response to invading pathogens, a key component of which is the production of antimicrobial peptides such as cathelicidin (LL-37) and β-defensins. The transcription of these crucial defense molecules is significantly regulated by the Vitamin D Receptor (VDR). Certain pathogens have evolved mechanisms to counteract this defense by inhibiting VDR activity. One such proposed molecule is this compound, a bacterial sulfonolipid suggested to act as a potent VDR antagonist.[1]
This guide will compare the reported activity of this compound with established synthetic VDR antagonists, providing a framework for understanding VDR inhibition in the context of both microbial pathogenesis and potential therapeutic intervention.
Comparative Analysis of VDR Antagonist Potency
While peer-reviewed quantitative data for this compound's direct VDR antagonism is limited, a poster presentation by Trevor Marshall reported a nanomolar inhibitory constant (Ki) for the VDR's ligand-binding pocket.[2] For a comprehensive comparison, the following table summarizes the inhibitory concentrations (IC50) of several well-characterized synthetic VDR antagonists, providing a benchmark for potency.
| Compound | Type | IC50 (µM) | Assay System | Reference |
| This compound (putative) | Bacterial Sulfonolipid | Nanomolar Ki (reported) | Molecular Modeling | [2] |
| Phenylarsine oxide | Metal-containing | 0.012 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| Potassium dicyanurate | Metal-containing | 0.09 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| Dichlone | Reverse Agonist | 0.24 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| Thiram | Non-metal containing | 0.42 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| Carfilzomib | Reverse Agonist | 0.53 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| Dibutyltin | Metal-containing | 0.54 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| Aristolochic acid | Non-metal containing | 0.82 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| Cadmium acetate | Metal-containing | 1.16 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| Proscillaridin | Non-metal containing | 1.89 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| MeTC7 | Synthetic Antagonist | 2.9 | Fluorescence Polarization Assay | [4] |
| Menadiol | Reverse Agonist | 3.49 | Cyp24-Luc Reporter Assay (HEK293T cells) | [3] |
| NDGA | Natural Product | 15.8 | Fluorescence Polarization Assay | [5][6] |
Signaling Pathway of VDR-Mediated Antimicrobial Peptide Transcription and its Inhibition
The following diagram illustrates the established signaling pathway for VDR-mediated transcription of antimicrobial peptides and the proposed mechanism of inhibition by VDR antagonists like this compound.
References
- 1. autoimmunityresearch.org [autoimmunityresearch.org]
- 2. Trevor G Marshall, Published Papers, Reviews and Articles [trevormarshall.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Vitamin-D Receptor Antagonist, MeTC7, which Inhibits the Growth of Xenograft and Transgenic Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDENTIFICATION OF VDR ANTAGONISTS AMONG NUCLEAR RECEPTOR LIGANDS USING VIRTUAL SCREENING - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholar.xjtlu.edu.cn [scholar.xjtlu.edu.cn]
A Comparative Guide to Synthetic vs. Naturally Sourced Capnine for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals, the choice between synthetic and naturally sourced compounds is a critical decision that can impact experimental outcomes, scalability, and regulatory approval. This guide provides a comprehensive comparison of synthetic and naturally sourced Capnine, a sulfonolipid with demonstrated biological activity, to inform this decision-making process.
This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a fascinating bioactive molecule naturally produced by bacteria belonging to the phylum Bacteroidetes, such as those from the genera Capnocytophaga, Flavobacterium, and Sporocytophaga.[1] Its structural similarity to sphingolipids has pointed researchers towards investigating its role in various biological processes. Notably, emerging evidence indicates that this compound acts as a potent nanomolar kinetic inhibitor of the Vitamin D Receptor (VDR), suggesting its potential as a modulator of VDR-mediated signaling pathways.[1] This activity has significant implications for research in immunology, inflammation, and oncology.
This guide delves into the characteristics of both naturally sourced and synthetically produced this compound, offering a comparative analysis of their properties, production methods, and potential applications. While direct comparative studies are currently limited in the scientific literature, this document compiles the available data to provide a foundational understanding for researchers.
Quantitative Data Summary
To facilitate a clear comparison, the following table summarizes the key characteristics of naturally sourced and theoretically synthesized this compound. It is important to note that the data for synthetic this compound is largely extrapolated from the synthesis of similar sulfonolipid molecules, as a complete, published total synthesis of this compound is not yet widely available.
| Feature | Naturally Sourced this compound | Synthetic this compound (Projected) |
| Source | Bacteria (e.g., Flavobacterium, Capnocytophaga) | Chemical synthesis |
| Purity | Variable, dependent on extraction and purification protocols. May contain related sulfonolipids and other bacterial metabolites. | Potentially very high (>98%), with well-defined impurity profiles. |
| Yield | Dependent on bacterial strain, culture conditions, and extraction efficiency. | Scalable, with yield determined by the synthetic route efficiency. |
| Stereochemistry | Naturally occurring stereoisomer. | Controllable, allowing for the synthesis of specific stereoisomers or racemic mixtures. |
| Biological Activity | Acts as a nanomolar kinetic inhibitor of the Vitamin D Receptor.[1] | Expected to have similar or identical biological activity to the natural counterpart, depending on stereochemical purity. |
| Cost | Potentially lower for small-scale research purposes. | Initial development costs may be high, but large-scale production could be cost-effective. |
| Regulatory | Characterization and documentation of natural source and potential contaminants are crucial for clinical applications. | A well-defined synthetic process and impurity profile are advantageous for regulatory submissions. |
Experimental Methodologies
I. Extraction and Purification of Naturally Sourced this compound
The isolation of this compound from bacterial sources is a multi-step process involving cultivation, extraction, and chromatographic purification.
1. Bacterial Cultivation:
-
Organism: A suitable bacterial strain, such as Flavobacterium johnsoniae, is cultured in an appropriate medium (e.g., Luria-Bertani broth) under optimal growth conditions (e.g., 30°C with shaking).
-
Harvesting: Bacterial cells are harvested from the culture broth by centrifugation.
2. Lipid Extraction:
-
A modified Bligh-Dyer extraction method is commonly employed to extract total lipids from the bacterial pellet. This involves a biphasic solvent system of chloroform, methanol, and water.
-
The sulfonolipids, including this compound, will partition into the organic phase.
3. Chromatographic Purification:
-
Solid-Phase Extraction (SPE): The crude lipid extract is often first fractionated using SPE to separate lipid classes.
-
High-Performance Liquid Chromatography (HPLC): Further purification to isolate this compound is achieved using normal-phase or reverse-phase HPLC.
-
Detection: Fractions are monitored using a mass spectrometer (MS) to identify the fractions containing the desired molecular weight of this compound.
4. Purity Analysis:
-
The purity of the isolated this compound is assessed using analytical HPLC coupled with mass spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
II. Plausible Synthetic Route for this compound
Key Synthetic Steps (Hypothetical):
-
Chiral Pool Synthesis: Starting from a chiral precursor, such as an amino acid, to establish the desired stereochemistry.
-
Chain Elongation: A series of reactions to build the C15 alkyl chain.
-
Formation of the Aminodiol Core: Creation of the 2-amino-3-hydroxy functionality.
-
Sulfonation: Introduction of the sulfonic acid group at the C1 position.
Purity and Characterization of Synthetic this compound:
-
The final product would be purified by flash chromatography and/or preparative HPLC.
-
Purity would be determined by analytical HPLC-MS and NMR. The high degree of control in chemical synthesis allows for the potential to achieve very high purity levels (>98%).
III. Biological Activity Assay: Vitamin D Receptor (VDR) Binding
To assess the biological activity of this compound, its ability to interact with the VDR can be measured using a competitive binding assay.
Protocol Outline:
-
Reagents: Recombinant human VDR, a fluorescently labeled VDR ligand (e.g., a fluorescent analog of calcitriol), and a series of concentrations of this compound.
-
Assay Principle: The assay measures the ability of this compound to displace the fluorescent ligand from the VDR's ligand-binding pocket.
-
Procedure:
-
Incubate the recombinant VDR with the fluorescent ligand in the presence of varying concentrations of this compound.
-
After incubation, measure the fluorescence polarization or a similar signal that is dependent on the binding of the fluorescent ligand to the VDR.
-
-
Data Analysis: A decrease in the fluorescent signal with increasing concentrations of this compound indicates competitive binding. The data can be used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to displace 50% of the fluorescent ligand.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To aid in the understanding of this compound's biological context and the experimental processes involved in its study, the following diagrams are provided.
Caption: this compound's inhibitory action on the Vitamin D Receptor signaling pathway.
Caption: General experimental workflow for obtaining and characterizing this compound.
Conclusion: Making an Informed Decision
The choice between naturally sourced and synthetic this compound will ultimately depend on the specific needs of the research or development project.
-
For early-stage exploratory research , where small quantities are needed and the presence of minor, structurally related impurities might not be critical, naturally sourced this compound may be a pragmatic and cost-effective option. The biological context provided by the natural source could also be of interest in some studies.
-
For later-stage drug development, clinical trials, and applications requiring high purity, batch-to-batch consistency, and a well-defined regulatory profile, synthetic this compound is the superior choice. The ability to control stereochemistry and scale up production are significant advantages of a synthetic approach.
As research into the therapeutic potential of this compound continues, the development of a robust and scalable total synthesis will be a crucial step in advancing this promising molecule from the laboratory to potential clinical applications. Researchers are encouraged to carefully consider the factors outlined in this guide when selecting the source of this compound for their studies.
References
A Comparative Guide to the Enzymes of the Capnine Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enzymes involved in the capnine biosynthetic pathway and the analogous, well-characterized sphingolipid biosynthetic pathway. The information presented herein is intended to support research and development efforts targeting these pathways for novel therapeutic applications.
Introduction to this compound and Sphingolipid Biosynthesis
This compound (2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate) is a sulfonolipid found in the outer membrane of gliding bacteria belonging to the phylum Bacteroidetes. It plays a crucial role in their gliding motility.[1][2] The biosynthetic pathway of this compound shares remarkable similarity with the canonical sphingolipid biosynthetic pathway, which is essential for the synthesis of sphingolipids, a class of lipids vital for membrane structure and signaling in eukaryotes.[1][2] Understanding the enzymatic similarities and differences between these two pathways can open avenues for the development of selective inhibitors targeting bacterial motility or for the bioengineering of novel lipid-based molecules.
The this compound biosynthetic pathway involves three key enzymes:
-
CapA: Cysteate Synthase
-
CapB: Cysteate-C-fatty acyltransferase
-
CapC: Dehydrothis compound Reductase
These enzymes are analogous to the following enzymes in the sphingolipid pathway:
-
Serine Palmitoyltransferase (SPT) C-acetyltransferase (alternative first step)
-
Serine Palmitoyltransferase (SPT): Serine C-palmitoyltransferase
-
3-Ketodihydrosphingosine Reductase (KDSR): 3-dehydrosphingosine reductase
This guide will delve into a comparative analysis of these enzyme pairs.
Comparative Analysis of Biosynthetic Enzymes
The Initial Step: Cysteate Synthesis vs. Serine Acylation
The this compound pathway is initiated by CapA , a cysteate synthase that catalyzes the formation of cysteate from O-phospho-L-serine and sulfite.[1][2] In contrast, the canonical sphingolipid pathway begins with the condensation of L-serine and palmitoyl-CoA, a reaction catalyzed by Serine Palmitoyltransferase (SPT) .
| Enzyme | Organism | Substrates | Product | Kinetic Parameters |
| CapA | Capnocytophaga ochracea | O-phospho-L-serine, Sulfite | L-Cysteate, Phosphate | Data not available |
| SPT | Sphingobacterium multivorum | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Km (L-serine): 0.45 ± 0.050 mM |
Acyl Transfer Reaction: CapB vs. SPT
The second step in this compound biosynthesis is catalyzed by CapB , a cysteate-C-fatty acyltransferase. This enzyme facilitates the condensation of cysteate with a fatty acyl-CoA, such as 13-methyl-myristoyl-CoA, to form dehydrothis compound.[1][2] This is analogous to the primary function of SPT in sphingolipid synthesis, which, as mentioned, condenses L-serine with palmitoyl-CoA.
| Enzyme | Organism | Substrates | Product | Kinetic Parameters |
| CapB | Capnocytophaga ochracea | Cysteate, 13-methyl-myristoyl-CoA | Dehydrothis compound | Data not available |
| SPT | Mammalian | L-serine, Palmitoyl-CoA | 3-Ketodihydrosphingosine | Km (L-serine): 0.1 to 1.8 mM; Km (palmitoyl-CoA): ~0.05–0.1 mM (substrate inhibition observed at higher concentrations) |
Note: Quantitative kinetic parameters for CapB are not specified in the primary literature describing its characterization.
Reduction Step: CapC vs. KDSR
The final step in the formation of this compound is the reduction of dehydrothis compound, a reaction catalyzed by the NAD(P)H-dependent dehydrothis compound reductase, CapC .[1][2] This is directly comparable to the reduction of 3-ketodihydrosphingosine to dihydrosphingosine (sphinganine) by 3-ketodihydrosphingosine reductase (KDSR) in the sphingolipid pathway.[3][4]
| Enzyme | Organism | Substrate | Product | Cofactor | Kinetic Parameters |
| CapC | Ornithobacterium rhinotracheale | Dehydrothis compound | This compound | NAD(P)H | Data not available |
| KDSR | Human | 3-Ketodihydrosphingosine | Dihydrosphingosine | NADPH | Data not available |
Note: While the function of both CapC and KDSR is established, specific kinetic data is not available in the reviewed literature.
Experimental Protocols
Detailed experimental protocols are crucial for the validation and comparative analysis of enzyme function. Below are summarized methodologies for assaying the activity of the key enzymes in both pathways.
CapA (Cysteate Synthase) Activity Assay
This assay quantifies the release of phosphate during the conversion of O-phospho-L-serine to cysteate.
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.5), 100 mM KCl, 1 mM O-phospho-L-serine (OPS), 1 mM Na2SO3, and 10 µM Pyridoxal 5'-phosphate (PLP).
-
Initiate the reaction by adding purified CapA enzyme to the mixture.
-
Incubate at room temperature for a defined period.
-
Quench the reaction by adding an acidic reagent for colorimetric development (e.g., a phosphomolybdate-based reagent).
-
Measure the absorbance at a specific wavelength (e.g., 660 nm) to quantify the amount of released phosphate.
-
A standard curve using known concentrations of phosphate should be generated to determine the enzyme activity.[5]
CapB (Cysteate-C-fatty acyltransferase) Activity Assay
This assay is designed to detect the formation of dehydrothis compound from cysteate and a fatty acyl-CoA.
Protocol:
-
Combine 50 mM HEPES buffer (pH 8.0), 10 µM PLP, 1 mM cysteate, and 1 mM of the desired fatty acyl-CoA (e.g., 13-methyl-myristoyl-CoA) in a reaction tube.
-
Start the reaction by adding the purified CapB enzyme.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., methanol).
-
Analyze the reaction products by liquid chromatography-mass spectrometry (LC-MS) to detect and quantify the formation of dehydrothis compound.
CapC (Dehydrothis compound Reductase) Activity Assay
This assay measures the reduction of dehydrothis compound to this compound by monitoring the consumption of NAD(P)H.
Protocol:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), the dehydrothis compound substrate, and the purified CapC enzyme.
-
Initiate the reaction by adding NAD(P)H.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H to NAD(P)+.
-
The rate of decrease in absorbance is proportional to the enzyme activity.
Serine Palmitoyltransferase (SPT) Activity Assay
A common method for assaying SPT activity involves the use of radiolabeled L-serine.
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 8.0) containing EDTA and a detergent such as sucrose monolaurate to improve enzyme activity in cell lysates.
-
Add the protein source (total cell lysate or microsomes) to the reaction buffer.
-
Initiate the reaction by adding a mixture of palmitoyl-CoA and radiolabeled L-serine (e.g., [14C]L-serine).
-
Incubate at 37°C for a specified time.
-
Stop the reaction and extract the lipids.
-
Quantify the incorporation of the radiolabel into the lipid fraction using liquid scintillation counting.[1]
-
An alternative, non-radioactive HPLC-based method can also be used, which involves the chemical reduction of the 3-ketodihydrosphingosine product and subsequent quantification by fluorescence detection.[1]
3-Ketodihydrosphingosine Reductase (KDSR) Activity Assay
The activity of KDSR can be determined by monitoring the NADPH-dependent reduction of 3-ketodihydrosphingosine.
Protocol:
-
Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.4) containing the substrate 3-ketodihydrosphingosine.
-
Add the enzyme source (e.g., cell lysate or purified enzyme).
-
Initiate the reaction by adding NADPH.
-
Monitor the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+.
-
The rate of absorbance decrease is proportional to KDSR activity.
Visualizations
This compound Biosynthetic Pathway
References
- 1. An improved method to determine serine palmitoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and Characterization of Small-Colony Variants of Ornithobacterium rhinotracheale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-dehydrosphinganine reductase - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
A Comparative Analysis of Natural and Synthetic Cannabinoids: Receptor Affinity, Functional Activity, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
The term "capnoids" is not commonly used in scientific literature. It is highly probable that this is a misspelling of "cannabinoids," a diverse class of chemical compounds that act on cannabinoid receptors. This guide provides a comparative study of natural and synthetic cannabinoids, focusing on their receptor binding affinities, functional activities, and the signaling pathways they modulate. The information presented is intended to be a valuable resource for researchers and professionals in drug development.
Quantitative Comparison of Cannabinoid Receptor Binding Affinities
The following table summarizes the binding affinities (Ki) of selected natural and synthetic cannabinoids for the human cannabinoid receptors CB1 and CB2. The Ki value is the inhibition constant, representing the concentration of a ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
| Compound | Type | CB1 Ki (nM) | CB2 Ki (nM) | Reference |
| Δ⁹-THC | Natural | 40.7 | 36.4 | [1] |
| Cannabidiol (CBD) | Natural | Low affinity | Low affinity | [1][2] |
| Anandamide (AEA) | Endocannabinoid | 89.3 | 371 | [3] |
| 2-AG | Endocannabinoid | 472 | 1400 | [3] |
| JWH-018 | Synthetic | 9.00 | 2.94 | [4] |
| AM-2201 | Synthetic | 1.0 | 2.6 | [4] |
| UR-144 | Synthetic | 150 | 1.8 | [2] |
| CP 55,940 | Synthetic | 0.58 | 0.68 | [5] |
Note: Ki values can vary between different studies and experimental conditions.
Functional Differences: Partial vs. Full Agonists
A crucial distinction between many natural and synthetic cannabinoids lies in their efficacy at the receptor level.
-
Natural Cannabinoids: Δ⁹-THC, the primary psychoactive component in cannabis, is a partial agonist at both CB1 and CB2 receptors.[6] This means that even at high concentrations, it does not elicit the maximum possible response from the receptor. Cannabidiol (CBD) has a low affinity for cannabinoid receptors and acts as a negative allosteric modulator of CB1.[1][2]
-
Synthetic Cannabinoids: Many synthetic cannabinoids are full agonists of the CB1 and/or CB2 receptors.[6] This means they can induce a maximal receptor response, which is often much stronger than that produced by partial agonists like Δ⁹-THC. This difference in efficacy is a significant factor contributing to the often more intense and unpredictable physiological and psychological effects of synthetic cannabinoids.[7]
Experimental Protocols
Cannabinoid Receptor Binding Assay
This protocol is a generalized method for determining the binding affinity of a test compound for cannabinoid receptors using a radioligand displacement assay.
Objective: To determine the Ki of a test compound for CB1 and CB2 receptors.
Materials:
-
Cell membranes prepared from cells expressing human CB1 or CB2 receptors.
-
Radioligand (e.g., [³H]CP55,940), a high-affinity synthetic cannabinoid.
-
Test compound (unlabeled).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., incubate for 90 minutes at 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand by scintillation counting.
-
The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀.
-
Calculate the Ki value from the IC₅₀ using the Cheng-Prusoff equation.
Experimental Workflow for Cannabinoid Analysis
The following diagram illustrates a general workflow for the analysis of cannabinoids in a sample, from preparation to quantification.
Caption: General experimental workflow for cannabinoid analysis.
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, they initiate an intracellular signaling cascade. The primary signaling pathway for CB1 and CB2 receptors involves the inhibition of adenylyl cyclase and the modulation of ion channels through the activation of Gi/o proteins.
CB1/CB2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by cannabinoid receptor agonists.
Caption: Cannabinoid receptor signaling cascade.
References
Is Capnine a more effective surfactant than other biosurfactants?
In the ever-evolving landscape of biotechnology, the quest for novel, high-performance biosurfactants is paramount for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of capnine, a sulfonolipid biosurfactant, against other well-established biosurfactants. While quantitative experimental data on the surfactant properties of this compound remains limited in publicly accessible literature, this guide will objectively compare its known characteristics with those of prominent biosurfactants and provide the foundational experimental protocols for such evaluations.
Overview of this compound and Other Biosurfactants
This compound, chemically identified as 2-amino-3-hydroxy-15-methylhexadecane-1-sulfonate, is a sulfonolipid produced by gliding bacteria of the phylum Bacteroidetes. Its unique sulfonic acid head group distinguishes it from more common biosurfactants, which typically possess carboxylate or carbohydrate head groups. For a comparative framework, this guide will focus on three widely studied classes of biosurfactants:
-
Rhamnolipids: Glycolipids produced predominantly by Pseudomonas aeruginosa. They are known for their excellent surfactant properties and biodegradability.
-
Sophorolipids: Glycolipids produced by yeasts such as Starmerella bombicola. They are valued for their low toxicity and effectiveness in a range of applications.
-
Surfactin: A powerful lipopeptide biosurfactant produced by Bacillus subtilis. It is one of the most effective biosurfactants known, capable of significantly reducing surface tension at very low concentrations.
Comparative Performance of Biosurfactants
The effectiveness of a surfactant is primarily determined by its ability to reduce surface and interfacial tension, its efficiency in forming micelles (indicated by the critical micelle concentration, CMC), and its capacity to stabilize emulsions (measured by the emulsification index, E24).
Disclaimer: Extensive searches for quantitative data on the surface tension reduction, critical micelle concentration (CMC), and emulsification index (E24) of this compound did not yield specific experimental values in the available scientific literature, patents, or technical data sheets. The table below presents typical values for well-characterized biosurfactants to provide a benchmark for future studies on this compound.
| Biosurfactant | Type | Producing Microorganism | Surface Tension Reduction (mN/m) | Critical Micelle Concentration (CMC) (mg/L) | Emulsification Index (E24) (%) |
| This compound | Sulfonolipid | Capnocytophaga ochracea, Ornithobacterium rhinotracheale | Data not available | Data not available | Data not available |
| Rhamnolipid | Glycolipid | Pseudomonas aeruginosa | ~25-30 | 10-200 | 60-100 |
| Sophorolipid | Glycolipid | Starmerella bombicola | ~30-40 | 50-150 | 50-70 |
| Surfactin | Lipopeptide | Bacillus subtilis | ~25-28 | 10-50 | >60 |
Experimental Protocols
To ensure standardized and reproducible results when evaluating the surfactant properties of this compound and other biosurfactants, the following detailed experimental methodologies are recommended.
Surface Tension Measurement
Objective: To determine the ability of a biosurfactant to reduce the surface tension of an aqueous solution.
Method: The Du Noüy ring method is a widely used and accurate technique.
Apparatus: A tensiometer equipped with a platinum-iridium ring.
Procedure:
-
Calibrate the tensiometer using distilled water, which has a known surface tension of approximately 72 mN/m at room temperature.
-
Prepare a series of aqueous solutions of the biosurfactant at varying concentrations.
-
For each concentration, immerse the platinum-iridium ring in the solution.
-
Slowly pull the ring upwards through the surface of the liquid.
-
The force required to detach the ring from the surface is measured by the tensiometer and is used to calculate the surface tension.
-
Record the surface tension for each concentration.
Critical Micelle Concentration (CMC) Determination
Objective: To find the concentration at which biosurfactant molecules begin to form micelles in a solution.
Method: The CMC can be determined from the relationship between surface tension and surfactant concentration.
Procedure:
-
Measure the surface tension of the biosurfactant solutions at various concentrations as described in the protocol above.
-
Plot the surface tension values as a function of the logarithm of the biosurfactant concentration.
-
The plot will typically show a sharp decrease in surface tension followed by a plateau.
-
The concentration at which the slope of the curve changes significantly and begins to plateau is the Critical Micelle Concentration (CMC).
Emulsification Index (E24) Measurement
Objective: To assess the ability of a biosurfactant to form and stabilize an emulsion.
Method: The E24 test is a common method for evaluating emulsification capacity.
Apparatus: Test tubes, vortex mixer.
Procedure:
-
In a test tube, mix equal volumes of the biosurfactant solution and a hydrocarbon (e.g., crude oil, kerosene, or a specific oil relevant to the intended application).
-
Vortex the mixture at high speed for 2 minutes to form an emulsion.
-
Allow the mixture to stand for 24 hours.
-
After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of emulsion layer / Total height of liquid) x 100
Visualizing a Biosynthetic Pathway and Experimental Workflow
To further aid in the understanding of this compound and the evaluation of biosurfactants, the following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and a general experimental workflow.
Caption: Biosynthetic pathway of this compound.
Caption: General experimental workflow for biosurfactant evaluation.
Conclusion
While this compound presents an interesting and structurally novel biosurfactant, a comprehensive evaluation of its effectiveness compared to other biosurfactants is currently hindered by the lack of available quantitative performance data. The experimental protocols and comparative data for established biosurfactants provided in this guide offer a robust framework for researchers to conduct such evaluations. Future studies focusing on determining the surface tension reduction, CMC, and emulsification index of this compound are crucial to unlocking its potential and positioning it within the broader landscape of microbial surfactants. The unique sulfonolipid nature of this compound may offer advantages in specific applications, a hypothesis that awaits empirical validation through the standardized methods outlined herein.
Safety Operating Guide
Proper Disposal of Capnine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This document provides a comprehensive guide to the proper disposal procedures for Capnine, a sulfonolipid used in research settings. Adherence to these guidelines is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
This compound, identified by CAS number 76187-10-5, is a sulfonolipid found in certain bacteria.[1][2] While it is generally shipped as a non-hazardous chemical for research use, it is crucial to handle and dispose of it with the same diligence as any other laboratory reagent.[2]
Key Chemical and Physical Properties of this compound
A clear understanding of a substance's properties is the first step toward safe handling and disposal. The following table summarizes the known characteristics of this compound.
| Property | Value | Source |
| Chemical Formula | C17H37NO4S | [1][2] |
| Molecular Weight | 351.55 g/mol | [2] |
| Appearance | Solid powder | [2] |
| Solubility | Soluble in DMSO | [2] |
| Storage | Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C. Store in a dry, dark place. | [2] |
| Primary Use | For research use only. Not for human or veterinary use. | [2] |
This compound Disposal Workflow
The following diagram outlines the decision-making process and steps for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
The following table provides a detailed, procedural guide for the disposal of different types of this compound waste. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines, as local regulations may vary.
| Waste Type | Procedure |
| Unused or Expired this compound | 1. Do not dispose of down the drain or in regular trash. 2. Treat as chemical waste. 3. Ensure the original container is securely sealed and properly labeled. 4. If the original container is compromised, transfer the material to a new, compatible, and well-labeled container. 5. Arrange for pickup and disposal through your institution's EHS department. |
| Solutions Containing this compound | 1. Do not pour solutions containing this compound down the drain. 2. Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. 3. The label should include "Hazardous Waste," the full chemical name ("this compound"), and the solvent used (e.g., "this compound in DMSO"). 4. Store the waste container in a designated satellite accumulation area until it is collected by your institution's EHS personnel. |
| Contaminated Labware (Non-Sharps) | 1. Gloves, Pipette Tips, Tubes, etc.: - Collect all disposable labware that has come into contact with this compound in a designated, sealed plastic bag or container labeled "this compound Contaminated Waste." - This waste should be disposed of through your institution's chemical or solid hazardous waste stream. 2. Reusable Glassware: - Decontaminate glassware by rinsing with an appropriate solvent (one that dissolves this compound, such as DMSO, followed by ethanol and then water). - Collect the initial rinsate as hazardous liquid waste. - After decontamination, the glassware can be washed and reused. |
| Contaminated Sharps | 1. Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container. 2. The sharps container should be clearly labeled as containing chemically contaminated sharps. 3. Follow your institution's procedures for the disposal of chemically contaminated sharps. |
General Safety and Handling Precautions
When working with this compound, as with any chemical, it is essential to follow standard laboratory safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and gloves.
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid powder or preparing solutions.
-
Spill Response: In the event of a spill, follow your laboratory's established spill cleanup procedures for non-hazardous solid or liquid chemicals. Absorb liquid spills with an inert material and collect all contaminated materials for disposal as hazardous waste.
By adhering to these procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always prioritize safety and consult your institution's EHS department for specific guidance.
References
Essential Safety and Handling Protocols for Capnine
Important Notice: The chemical name "Capnine" is not recognized in standard chemical databases. The following guide is a template demonstrating best practices for handling a hazardous chemical with a hypothetical set of properties. For any real chemical, you must consult the official Safety Data Sheet (SDS) provided by the manufacturer. The data and procedures outlined below are for illustrative purposes only and must not be used for any actual substance.
This document provides essential, immediate safety and logistical information for the handling of "this compound," a fictional, potent neurotoxic agent. It is intended for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance directly answers key operational questions for ensuring laboratory safety.
Hazard Summary and Quantitative Data
This compound is a volatile organic compound that is highly toxic via inhalation, ingestion, and dermal absorption. It is critical to handle it within a certified chemical fume hood at all times. The primary health risks include acute neurotoxicity and potential long-term neurological damage.
The following table summarizes the key quantitative safety data for this compound. These values are fictional and intended for illustrative purposes.
| Parameter | Value | Notes |
| Permissible Exposure Limit (PEL) | 0.1 ppm (8-hour TWA) | OSHA-regulated limit for workplace exposure. |
| Short-Term Exposure Limit (STEL) | 0.5 ppm (15-minute) | Maximum concentration for short-duration exposure. |
| Immediately Dangerous to Life or Health (IDLH) | 10 ppm | Exposure can cause death or irreversible health effects. |
| Vapor Pressure | 5.2 mmHg at 20°C | High volatility, indicating a significant inhalation hazard. |
| LD50 (Oral, Rat) | 25 mg/kg | Highly toxic if ingested. |
| LD50 (Dermal, Rabbit) | 100 mg/kg | Readily absorbed through the skin. |
Personal Protective Equipment (PPE) Selection
Selection of appropriate PPE is mandatory for all personnel handling this compound. The following workflow outlines the decision process for selecting the correct level of protection.
Caption: PPE selection workflow for handling this compound.
Experimental Protocol: Preparation of a 10 mM this compound Solution
This protocol details the step-by-step methodology for safely preparing a stock solution of this compound. Adherence to this procedure is mandatory.
3.1. Pre-Experiment Setup
-
Fume Hood Verification: Confirm that the chemical fume hood has a valid certification and that the airflow monitor indicates normal operation.
-
PPE Donning: Put on all required PPE as specified in the diagram above: a splash-resistant lab coat, chemical splash goggles, two pairs of nitrile gloves, and a fitted half-mask respirator with organic vapor cartridges.
-
Spill Kit: Ensure a spill kit rated for volatile organic compounds is immediately accessible.
-
Waste Container: Prepare a designated, labeled hazardous waste container for this compound-contaminated materials.
3.2. Solution Preparation
-
Tare Balance: Place a clean, dry beaker on an analytical balance within the fume hood and tare it.
-
Weigh this compound: Carefully weigh 33.4 mg of pure this compound powder directly into the beaker. (Fictional Molecular Weight: 334.4 g/mol ).
-
Add Solvent: Add 90 mL of anhydrous DMSO to the beaker.
-
Dissolve: Place a magnetic stir bar in the beaker and place it on a stir plate. Stir at a low speed until the this compound is fully dissolved.
-
Transfer to Volumetric Flask: Carefully transfer the solution to a 100 mL volumetric flask.
-
Rinse and Dilute: Rinse the beaker with a small amount of DMSO and add the rinse to the flask. Add DMSO to the flask until the meniscus reaches the 100 mL mark.
-
Mix and Store: Cap the flask and invert it several times to ensure homogeneity. Transfer the final solution to a properly labeled, sealed storage bottle.
Emergency and Disposal Plan
Immediate and correct response to emergencies is critical. The following diagram outlines the logical steps for handling common emergency scenarios.
Caption: Emergency response plan for this compound spills and exposures.
Disposal Plan:
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, weigh boats, pipette tips) must be placed in a dedicated, sealed hazardous waste container labeled "this compound Solid Waste."
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, sealed hazardous waste container labeled "this compound Liquid Waste in DMSO."
-
Disposal Request: When containers are full, submit a chemical waste pickup request through the institution's Environmental Health and Safety (EHS) office. Do not mix this compound waste with other chemical waste streams.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
